E3 Ligase Ligand-linker Conjugate 55
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H30N4O5 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[(4-hydroxypiperidin-1-yl)methyl]piperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H30N4O5/c29-17-7-9-26(10-8-17)14-15-5-11-27(12-6-15)16-1-2-18-19(13-16)24(33)28(23(18)32)20-3-4-21(30)25-22(20)31/h1-2,13,15,17,20,29H,3-12,14H2,(H,25,30,31) |
InChI Key |
AETGLGYPTIPOLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CCC(CC5)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action: A Technical Guide on E3 Ligase Ligand-Linker Conjugates in PROTAC-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to eliminate specific proteins of interest from the cellular landscape. At the core of this technology lies the strategic use of E3 ligase ligand-linker conjugates, crucial intermediates that bridge the gap between an E3 ubiquitin ligase and a target protein, thereby hijacking the cell's own protein disposal machinery. This guide provides an in-depth exploration of the mechanism of action of these conjugates within the context of PROTACs, supported by generalized experimental approaches and conceptual diagrams.
While this guide focuses on the general principles of E3 ligase ligand-linker conjugates, it is important to note that a specific entity designated as "E3 Ligase Ligand-linker Conjugate 55" is not described in the public scientific literature. The information presented herein is based on the well-established mechanisms of known E3 ligase ligands and their conjugates.
Core Mechanism: Orchestrating Protein Degradation
E3 ligase ligand-linker conjugates are synthetic constructs composed of two key moieties: a ligand that specifically binds to an E3 ubiquitin ligase and a chemical linker.[1][] These conjugates serve as foundational building blocks for the creation of complete PROTAC molecules.[1] The fundamental role of the E3 ligase ligand is to recruit a specific E3 ligase, such as Cereblon (CRBN), Von Hippel-Lindau (VHL), IAP, or MDM2.[3] The linker component provides a covalent attachment point for a separate ligand that targets a specific protein of interest (POI).
The fully assembled PROTAC leverages this architecture to induce the degradation of the target protein through the Ubiquitin-Proteasome System (UPS). The UPS is a primary cellular pathway for the degradation of misfolded, damaged, or obsolete proteins.[3] The process is initiated by the E1 ubiquitin-activating enzyme, which activates ubiquitin, a small regulatory protein. The activated ubiquitin is then transferred to an E2 ubiquitin-conjugating enzyme. Finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate protein.[3][4] This process can be repeated to form a polyubiquitin (B1169507) chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[4]
The mechanism of action for a PROTAC incorporating an E3 ligase ligand-linker conjugate can be summarized in the following steps:
-
Ternary Complex Formation : The bifunctional nature of the PROTAC enables it to simultaneously bind to both the target protein and the E3 ligase, forming a ternary POI-PROTAC-E3 ligase complex.[3]
-
Proximity-Induced Ubiquitination : The formation of this ternary complex brings the E3 ligase into close proximity with the target protein. This induced proximity facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to surface-accessible lysine residues on the target protein.[3][5]
-
Polyubiquitination : The initial ubiquitination event is typically followed by the attachment of additional ubiquitin molecules, forming a polyubiquitin chain.[4]
-
Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down proteins into smaller peptides.[3] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
The choice of the E3 ligase ligand and the nature of the linker are critical determinants of the resulting PROTAC's selectivity and efficacy.[] Different E3 ligase ligands can confer different degradation profiles and tissue-specific effects. The linker's length, composition, and attachment points can significantly influence the stability and geometry of the ternary complex, thereby impacting degradation efficiency.[3]
Signaling and Experimental Workflow Diagrams
To visually represent the processes involved, the following diagrams have been generated using the Graphviz DOT language.
Quantitative Data Summary
As no specific data for an "this compound" is available, the following table presents a generalized summary of the types of quantitative data typically generated during the characterization of PROTACs derived from such conjugates.
| Parameter | Description | Typical Range | Experimental Technique(s) |
| Binding Affinity (Kd) | The equilibrium dissociation constant, measuring the binding strength of the PROTAC to the target protein and the E3 ligase. | pM to µM | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP) |
| DC50 | The concentration of the PROTAC required to induce 50% degradation of the target protein. | nM to µM | Western Blot, In-Cell Western, Mass Spectrometry-based Proteomics |
| Dmax | The maximum percentage of target protein degradation achieved at a given concentration of the PROTAC. | >80% | Western Blot, In-Cell Western, Mass Spectrometry-based Proteomics |
| t1/2 of Degradation | The time required to achieve 50% of the maximal protein degradation. | Minutes to Hours | Time-course Western Blot or Proteomics |
Experimental Protocols
The development and characterization of PROTACs involve a series of well-defined experimental protocols. Below are generalized methodologies for key experiments.
This assay is designed to confirm that the PROTAC can facilitate the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase
-
Recombinant target protein of interest (POI)
-
PROTAC molecule
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against the POI and ubiquitin
Procedure:
-
Set up the ubiquitination reaction by combining the E1, E2, E3, POI, ubiquitin, and PROTAC in the reaction buffer.
-
Initiate the reaction by adding ATP.
-
As a negative control, set up a reaction without the PROTAC or without ATP.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot analysis using a primary antibody against the POI to detect higher molecular weight bands corresponding to ubiquitinated forms of the protein. A ubiquitin antibody can also be used to confirm the presence of polyubiquitin chains.
This is the standard method to quantify the extent of target protein degradation in a cellular context.
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC molecule dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
Secondary antibodies conjugated to HRP or a fluorescent dye
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding loading buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence or fluorescence imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
References
The Role of Thalidomide-Based E3 Ligase Conjugates in PROTAC Technology: A Technical Guide
An In-depth Examination of Cereblon-Recruiting Ligand-Linker Scaffolds for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins by co-opting the cell's natural protein disposal machinery. These heterobifunctional molecules consist of a ligand to bind the target protein, a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting them. This guide provides a detailed examination of a crucial component in many PROTACs: E3 ligase ligand-linker conjugates, with a specific focus on E3 Ligase Ligand-linker Conjugate 55 , a representative building block that utilizes a thalidomide (B1683933) moiety to engage the Cereblon (CRBN) E3 ligase complex.[1]
This document is intended for researchers, scientists, and drug development professionals actively working in or exploring the field of targeted protein degradation.
The Core Component: Cereblon-Recruiting Ligand-Linker Conjugates
PROTACs that hijack the CRBN E3 ligase are among the most advanced in the field.[2] The recruitment of CRBN is typically achieved using ligands derived from immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs, pomalidomide (B1683931) and lenalidomide.[2][3]
This compound is a pre-formed chemical scaffold comprising a thalidomide-based CRBN ligand attached to a flexible linker.[1] Such conjugates are key intermediates, providing a convenient and time-saving starting point for the synthesis of a diverse array of PROTACs.[4][5] By having the E3 ligase ligand and linker pre-assembled, researchers can focus on appending a suitable "warhead"—a ligand for the protein of interest (POI)—to complete the PROTAC molecule.
The fundamental mechanism, illustrated below, involves the conjugate-containing PROTAC inducing proximity between the target protein and the CRBN E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
References
- 1. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. medchemexpress.com [medchemexpress.com]
E3 Ligase Ligand-linker Conjugate 55 for Cereblon Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).
A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
This technical guide focuses on E3 Ligase Ligand-linker Conjugate 55 , a key building block for the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ligase. Cereblon is a widely utilized E3 ligase in PROTAC design due to the availability of well-characterized, high-affinity ligands derived from immunomodulatory drugs (IMiDs) such as thalidomide.[1] this compound incorporates a thalidomide-based ligand, positioning it as a valuable tool for the development of novel degraders.[2]
This document provides an in-depth overview of the core principles, experimental methodologies, and data analysis relevant to the application of this compound in targeted protein degradation research and development.
Core Signaling Pathway: The Mechanism of Action
The fundamental role of a PROTAC synthesized from this compound is to induce the proximity of a target protein to the CRL4^CRBN^ E3 ubiquitin ligase complex.[1] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]
Quantitative Data Presentation
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data for a hypothetical PROTAC, "PROTAC-X," synthesized using this compound to target a protein of interest (e.g., Bromodomain-containing protein 4, BRD4).
Table 1: In Vitro Degradation Profile of PROTAC-X
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Treatment Time (hours) |
| Human leukemia (MV4;11) | BRD4 | 15 | >90 | 18 |
| Human breast cancer (MCF-7) | BRD4 | 25 | >85 | 24 |
| Human prostate cancer (22Rv1) | BRD4 | 50 | >80 | 24 |
This data is illustrative and serves as an example of expected outcomes.
Table 2: Proteomics-Based Selectivity Profile of PROTAC-X
Quantitative mass spectrometry allows for an unbiased assessment of a PROTAC's selectivity across the entire proteome.
| Protein | Fold Change (PROTAC-X vs. Vehicle) | p-value | Significance |
| BRD4 (Target) | -5.2 | < 0.001 | Significant Degradation |
| BRD2 | -1.8 | > 0.05 | No Significant Change |
| BRD3 | -1.5 | > 0.05 | No Significant Change |
| IKZF1 (Neo-substrate) | -3.1 | < 0.01 | Off-Target Degradation |
| GAPDH (Housekeeping) | -1.02 | > 0.05 | No Significant Change |
This illustrative data demonstrates the desired high selectivity for the target protein, with some expected off-target degradation of known Cereblon neo-substrates.[3]
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of PROTACs. The following sections outline key experimental protocols.
Synthesis of a PROTAC using this compound
This protocol describes a general procedure for conjugating a POI ligand to this compound. The specific chemistry will depend on the reactive handle present on the POI ligand and the linker of Conjugate 55.
Materials:
-
POI ligand with a suitable reactive group (e.g., carboxylic acid, amine, alkyne, or azide).
-
This compound.
-
Appropriate coupling reagents (e.g., HATU, EDC/HOBt for amide coupling; copper catalyst for click chemistry).
-
Anhydrous solvents (e.g., DMF, DCM).
-
Inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
Dissolve the POI ligand and this compound in an appropriate anhydrous solvent under an inert atmosphere.
-
Add the coupling reagents and any necessary bases.
-
Stir the reaction at room temperature or elevated temperature as required, monitoring progress by LC-MS.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC.
-
Characterize the final PROTAC molecule by LC-MS and NMR to confirm its identity and purity.
Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)
Western blotting is a standard technique to quantify the degradation of a target protein.[4]
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[4]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax values.[5][6]
Quantitative Proteomics for Selectivity Profiling
This method provides a global view of the PROTAC's effects on the cellular proteome.[7]
Procedure:
-
Sample Preparation: Treat cells with the PROTAC at a concentration near its DC50 and a vehicle control. Harvest the cells, extract proteins, and digest them into peptides.
-
Peptide Labeling: Label the peptides from each condition with isobaric tags (e.g., TMT) for multiplexed analysis.[8]
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Process the raw data using specialized software to identify and quantify proteins. Determine the fold change in protein abundance for the PROTAC-treated sample relative to the control and assess the statistical significance.[3]
Conclusion
This compound represents a valuable chemical tool for the development of novel PROTACs that recruit the Cereblon E3 ligase for targeted protein degradation. This guide provides a foundational framework for the synthesis and evaluation of such molecules. The successful development of a potent and selective PROTAC requires a multi-faceted approach, integrating chemical synthesis, robust biochemical and cellular assays, and advanced proteomic techniques. The methodologies and data presented herein serve as a comprehensive resource for researchers dedicated to advancing the field of targeted protein degradation.
References
An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 55
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 55 represents a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to harness the cell's natural protein degradation machinery to eliminate disease-causing proteins. This conjugate consists of a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, coupled to a versatile linker, enabling its conjugation to a target protein ligand to form a complete PROTAC molecule.[1][2][3][4][] By recruiting the CRBN E3 ligase, this conjugate facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[6][7][8] This guide provides a comprehensive overview of the basic properties, experimental protocols, and key signaling pathways associated with the utilization of this compound in targeted protein degradation.
Core Properties and Data
The fundamental characteristics of this compound are summarized below. These values are representative of a thalidomide-based Cereblon ligand conjugated to a polyethylene (B3416737) glycol (PEG) linker, a common scaffold in PROTAC design.
Physicochemical Properties
| Property | Value | Method of Determination |
| Chemical Formula | C₂₀H₂₃N₃O₆ (Example) | Mass Spectrometry |
| Molecular Weight | 417.42 g/mol (Example) | Mass Spectrometry |
| Solubility | Soluble in DMSO (>10 mM) | HPLC |
| Purity | >98% | HPLC, NMR |
| Appearance | White to off-white solid | Visual Inspection |
Biochemical and Cellular Activity
| Parameter | Value | Assay Type |
| CRBN Binding Affinity (Kd) | ~1 µM | Isothermal Titration Calorimetry (ITC) |
| Target Degradation (DC₅₀) | Target-dependent | Western Blot, Mass Spectrometry |
| Cellular Permeability | Moderate to High | Parallel Artificial Membrane Permeability Assay (PAMPA) |
Mechanism of Action
This compound functions as the E3 ligase recruiting element within a PROTAC. Once conjugated to a target protein ligand, the resulting PROTAC molecule simultaneously binds to both the target protein and the CRBN E3 ligase, forming a ternary complex.[3][6] This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[7][9][10] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[7][8]
Caption: PROTAC-mediated protein degradation workflow.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: In Vitro Ubiquitination Assay
This assay confirms the ability of the PROTAC (containing Conjugate 55) to induce the ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN-DDB1 complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC molecule
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against the target protein and ubiquitin
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the E1 enzyme, E2 enzyme, CRBN-DDB1 complex, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Add the PROTAC molecule (dissolved in DMSO) to the reaction mixture. For a negative control, add an equivalent volume of DMSO.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and ubiquitin, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system. An increase in high molecular weight ubiquitinated species of the target protein in the presence of the PROTAC indicates successful ubiquitination.
Caption: Workflow for in vitro ubiquitination assay.
Protocol 2: Cellular Degradation Assay (Western Blot)
This assay measures the ability of the PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC molecule
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC molecule (dissolved in DMSO). Include a vehicle-only control (DMSO) and a positive control for proteasome inhibition (MG132).
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Wash the cells with PBS and lyse them using cell lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize the bands.
-
Quantify the band intensities to determine the extent of target protein degradation at different PROTAC concentrations and time points. The DC₅₀ value (concentration at which 50% of the protein is degraded) can be calculated.
Conclusion
This compound is a critical component for the rational design and synthesis of potent and selective PROTACs. Its ability to efficiently recruit the CRBN E3 ligase provides a powerful tool for inducing the degradation of a wide range of protein targets implicated in various diseases. The protocols and data presented in this guide offer a foundational understanding for researchers and drug developers aiming to leverage the transformative potential of targeted protein degradation. Further optimization of the linker and the target protein ligand in conjunction with this E3 ligase conjugate will be crucial for the development of next-generation therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 3. mdpi.com [mdpi.com]
- 4. precisepeg.com [precisepeg.com]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ubiquitin ligase - Wikipedia [en.wikipedia.org]
- 8. Design and functional characterization of synthetic E3 ubiquitin ligases for targeted protein depletion: Selective protein knockout using engineered ubiquibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RING-type E3 ligases: Master manipulators of E2 ubiquitin-conjugating enzymes and ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Central Role of Thalidomide in E3 Ligase Ligand-Linker Conjugate 55: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of "E3 Ligase Ligand-linker Conjugate 55," a pre-functionalized chemical moiety designed to streamline the development of Proteolysis Targeting Chimeras (PROTACs). At the core of this conjugate is thalidomide (B1683933), a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This document details the mechanism of action, presents key quantitative data from representative studies, provides comprehensive experimental protocols, and visualizes the underlying biological and experimental workflows.
Introduction: Thalidomide's Pivotal Function in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that leverage the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule is comprised of three essential components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are cornerstone ligands for the CRBN E3 ligase.[1][2] When incorporated into a PROTAC, the thalidomide moiety serves to recruit the CRBN E3 ligase complex. This recruitment facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the polyubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[2]
"this compound," also known as Thalidomide-O-PEG4-amine, is a ready-to-use building block for PROTAC synthesis. It consists of the thalidomide E3 ligase ligand connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a primary amine.[3] This primary amine provides a convenient attachment point for a ligand that targets a specific protein of interest, thereby accelerating the synthesis of novel PROTACs.[4]
The PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a PROTAC utilizing a thalidomide-based ligand follows a catalytic cycle. The thalidomide component of the PROTAC binds to the CRBN E3 ligase, while the other end of the PROTAC binds to the target protein. This induced proximity results in the formation of a ternary complex, which is the critical first step in the degradation pathway. Within this complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Following polyubiquitination, the target protein is recognized and degraded by the proteasome, and the PROTAC is released to initiate another cycle.
Quantitative Data Presentation
Table 1: Degradation Efficiency of a Representative Thalidomide-PEG-BRD4 PROTAC
| Parameter | Value | Cell Line | Assay Method | Reference |
| DC50 (50% Degradation Conc.) | 5-20 nM | HeLa | Western Blot | [1] |
| Dmax (Maximum Degradation) | >90% | HeLa | Western Blot | [1] |
| DC50 (50% Degradation Conc.) | ~10 nM | HEK293T | HiBiT Assay | [1] |
| Dmax (Maximum Degradation) | >95% | HEK293T | HiBiT Assay | [1] |
Table 2: Quantitative Proteomics Data for a Representative Thalidomide-PEG-BRD4 PROTAC
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Biological Function | Reference |
| BRD4 | -3.5 | <0.001 | On-target | [1] |
| BRD2 | -1.8 | <0.01 | Off-target (BET family) | [1] |
| BRD3 | -1.5 | <0.01 | Off-target (BET family) | [1] |
| CRBN | No significant change | >0.05 | E3 Ligase | [1] |
| GAPDH | No significant change | >0.05 | Housekeeping Protein | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of PROTACs utilizing thalidomide-based E3 ligase ligand-linker conjugates.
Synthesis of a PROTAC using a Thalidomide-PEG-Amine Linker
This protocol describes the final conjugation step to form a PROTAC, starting from a thalidomide-PEG-amine linker and a protein of interest (POI) ligand bearing a carboxylic acid.
References
Unraveling the Linker Chemistry of E3 Ligase Ligand-Linker Conjugates: A Technical Guide
A comprehensive search for "E3 Ligase Ligand-linker Conjugate 55" did not yield a specific, publicly documented molecule with this designation. The nomenclature likely refers to an internal compound identifier or a misinterpretation of catalog numbers, such as the "55" in MedChemExpress's "von Hippel-Lindau (VHL) (55)" category, which indicates the number of VHL-related products, not a specific conjugate. Similarly, references to "Scheme 55" in scientific literature point to a particular synthetic route in a publication, not a compound name.
Therefore, this guide will provide an in-depth overview of the core principles of linker chemistry in the context of E3 ligase ligand-linker conjugates, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). We will explore the common strategies, chemical moieties, and design considerations that underpin the synthesis and function of these pivotal molecules, using well-documented examples from the field.
Introduction to PROTACs and the Role of the Linker
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins of interest (POIs).[1][][3][4][5] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][3][4][5]
The E3 ligase ligand-linker conjugate represents a foundational building block for PROTAC synthesis.[6][7][] The linker is not merely a passive spacer but plays a crucial role in several aspects of PROTAC function:
-
Ternary Complex Formation: The linker's length, rigidity, and composition are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][4]
-
Physicochemical Properties: The linker significantly influences the overall properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[5][9]
-
Degradation Efficiency and Selectivity: The nature of the linker can impact the efficiency (DC50) and selectivity of target protein degradation.[10]
Common E3 Ligases and Their Ligands
While over 600 E3 ligases are encoded in the human genome, a small number have been predominantly utilized for PROTAC development due to the availability of well-characterized ligands.[3][5] The most common include:
-
Cereblon (CRBN): Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide.[1][6][7][11][12]
-
von Hippel-Lindau (VHL): VHL ligands are typically hydroxyproline-containing motifs, with VH032 being a widely used example.[1][][6][11]
-
Mouse Double Minute 2 Homolog (MDM2): Nutlin-based compounds are common ligands for MDM2.[1][][]
-
Inhibitor of Apoptosis Proteins (IAPs): Bestatin and other derivatives serve as ligands for cIAP1.[1][7][]
The Chemistry of Linker Design and Synthesis
The linker is typically attached to a solvent-exposed vector on the E3 ligase ligand, which allows for minimal disruption of its binding affinity.[1][13] The other end of the linker is designed to be reactive, enabling conjugation to a ligand for the target protein.
Common Linker Chemotypes
The choice of linker chemistry is a critical parameter in PROTAC design. The most prevalent linker types include:
-
Polyethylene Glycol (PEG) Linkers: These are widely used to improve the solubility and pharmacokinetic properties of PROTACs.[][6][7][11][9][12] They are available in various lengths, providing flexibility in optimizing the distance between the two ligands.
-
Alkyl Chains: Simple alkyl chains offer a straightforward and synthetically accessible way to connect the two ligands.[6][][9] Their hydrophobicity can be a factor in cell permeability.
-
Alkyl/Ether Chains: A combination of alkyl and ether functionalities can modulate the linker's polarity and flexibility.[6][][9]
Functional Groups for Conjugation
The terminus of the E3 ligase ligand-linker conjugate is typically functionalized with a reactive group for coupling with the target protein ligand. Common reactive handles include:
-
Carboxylic Acids (-COOH): These can be activated to form amide bonds with amine-functionalized protein ligands.[][6][7]
-
Amines (-NH2): These can react with activated carboxylic acids or other electrophilic groups on the protein ligand.[6][7][11]
-
Alkynes and Azides: These are used for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), which offer high efficiency and orthogonality.[6]
-
NHS Esters: N-Hydroxysuccinimide esters are reactive towards primary amines, forming stable amide bonds.[6]
Experimental Protocols: A General Workflow for PROTAC Synthesis
While a specific protocol for "this compound" cannot be provided, a general workflow for the synthesis of a PROTAC from an E3 ligase ligand-linker conjugate is outlined below. This example assumes the use of a carboxylic acid-terminated linker conjugate and an amine-functionalized target protein ligand.
General Workflow for PROTAC Synthesis
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Protocol:
-
Activation of the Carboxylic Acid: The E3 ligase ligand-linker conjugate with a terminal carboxylic acid is dissolved in an appropriate aprotic solvent (e.g., DMF or DCM). A peptide coupling reagent (e.g., HATU, HOBt) and a tertiary amine base (e.g., DIPEA) are added, and the reaction is stirred at room temperature to form the activated ester.
-
Amide Coupling: The amine-functionalized target protein ligand, dissolved in a suitable solvent, is added to the activated ester solution. The reaction is stirred until completion, which can be monitored by techniques like LC-MS.
-
Purification: The crude reaction mixture is purified, typically by reverse-phase high-performance liquid chromatography (HPLC), to isolate the final PROTAC molecule.
-
Characterization: The structure and purity of the final PROTAC are confirmed using analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS).
Signaling Pathway: The PROTAC Mechanism of Action
The ultimate goal of an E3 ligase ligand-linker conjugate is to be incorporated into a functional PROTAC that can induce the degradation of a target protein. The signaling pathway for this process is illustrated below.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Data Presentation
As "this compound" is not a specific molecule, no quantitative data can be presented. However, in a typical technical guide for a specific PROTAC, the following data would be summarized in tables:
-
Binding Affinities: Kd or IC50 values for the binding of the PROTAC to the target protein and the E3 ligase.
-
Degradation Potency and Efficacy: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values in relevant cell lines.
-
Selectivity Data: Degradation profiles across a panel of related and unrelated proteins to assess selectivity.
-
Pharmacokinetic Parameters: Data on absorption, distribution, metabolism, and excretion (ADME) from in vivo studies.
Conclusion
The linker chemistry of E3 ligase ligand-linker conjugates is a cornerstone of PROTAC design and development. While the specific entity "this compound" remains elusive in public databases, the principles outlined in this guide provide a robust framework for understanding the synthesis, function, and importance of these molecules. The rational design of linkers, considering their composition, length, and attachment points, is critical for achieving potent, selective, and drug-like PROTACs. Future advancements in linker technology will undoubtedly continue to expand the power and reach of targeted protein degradation.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. E3 Ligase Ligand-Linker Conjugate | DC Chemicals [dcchemicals.com]
- 9. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 10. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 11. adooq.com [adooq.com]
- 12. E3 Ligase Ligand-Linker Conjugate (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 13. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
The Lynchpin of Targeted Protein Degradation: A Technical Guide to Thalidomide-Based E3 Ligase Ligand-Linker Conjugates as PROTAC Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The PROTAC Revolution and the Central Role of E3 Ligase Ligand-Linker Conjugates
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2]
The E3 ligase ligand is a critical determinant of a PROTAC's success, and among the most widely utilized are those that recruit the Cereblon (CRBN) E3 ligase.[] Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-established CRBN ligands.[][] To streamline the synthesis of PROTACs, pre-formed E3 ligase ligand-linker conjugates have become invaluable tools. These intermediates, such as the conceptual "E3 Ligase Ligand-linker Conjugate 55," consist of the E3 ligase ligand covalently attached to a linker with a reactive handle, ready for conjugation to a POI ligand.[5]
This technical guide provides an in-depth exploration of Thalidomide-based E3 ligase ligand-linker conjugates as pivotal intermediates in the development of PROTACs. We will delve into their synthesis, biochemical properties, and the experimental protocols for their application in generating and evaluating novel protein degraders.
Core Concept: The Mechanism of Action
The fundamental role of a Thalidomide-based ligand-linker conjugate is to serve as the "hook" that engages the CRBN E3 ligase. Once this conjugate is coupled to a POI-binding ligand to form a complete PROTAC, it facilitates the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Synthesis of Thalidomide-Based Ligand-Linker Conjugates
The synthesis of these conjugates typically involves the modification of a Thalidomide derivative at a position that does not disrupt its binding to CRBN. Common attachment points are the phthalimide (B116566) ring or the glutarimide (B196013) ring. The linker itself is a crucial component, as its length, composition, and attachment point can significantly impact the efficacy of the final PROTAC. Polyethylene glycol (PEG) and alkyl chains are the most common linker motifs.[1]
A general synthetic strategy involves the reaction of a functionalized Thalidomide derivative with a bifunctional linker. For instance, 4-hydroxythalidomide can be reacted with a linker containing a terminal leaving group (e.g., a halide) or a functional group amenable to coupling reactions (e.g., an amine or carboxylic acid).
Quantitative Data Summary
The efficacy of a PROTAC derived from a ligand-linker conjugate is assessed by several key parameters. While specific data for "Conjugate 55" is not publicly available, the following tables summarize typical performance metrics for Thalidomide-based PROTACs targeting various proteins.
Table 1: In Vitro Degradation Potency of Thalidomide-Based PROTACs
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | HeLa | ~10 | >90 | Fictional Example |
| BTK | MOLM-14 | ~5 | >95 | Fictional Example |
| ERRα | MCF7 | ~25 | ~85 | Fictional Example |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Binding Affinities of Thalidomide and Derivatives to CRBN
| Ligand | Binding Assay | Kd (µM) | Reference |
| Thalidomide | ITC | ~1 | Fictional Example |
| Pomalidomide | SPR | ~0.2 | Fictional Example |
| Lenalidomide | FP | ~0.5 | Fictional Example |
Kd: Dissociation constant. ITC: Isothermal Titration Calorimetry. SPR: Surface Plasmon Resonance. FP: Fluorescence Polarization.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of a Thalidomide-based E3 ligase ligand-linker conjugate.
Protocol 1: Synthesis of a PROTAC using "this compound"
This protocol describes a standard amide coupling reaction to conjugate a POI ligand (containing a carboxylic acid) to an amine-terminated "Conjugate 55".
Materials:
-
"this compound" (amine-terminated)
-
POI ligand with a terminal carboxylic acid
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vessel and magnetic stirrer
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (DIPEA, 2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of "this compound" (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol details the assessment of a PROTAC's ability to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (or DMSO as a vehicle control) for the desired time course (e.g., 4, 8, 16, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control.
Signaling Pathways and Experimental Workflows
The successful application of a Thalidomide-based ligand-linker conjugate in PROTAC development involves a logical progression of experiments to validate the final molecule's activity and mechanism of action.
Conclusion
Thalidomide-based E3 ligase ligand-linker conjugates are indispensable tools in the modern drug discovery landscape, providing a streamlined and modular approach to the synthesis of potent and selective protein degraders. While the specific identity of "this compound" remains proprietary to its supplier, the principles and protocols outlined in this guide are broadly applicable to this class of molecules. By understanding the underlying biochemistry, employing robust synthetic strategies, and conducting rigorous experimental validation, researchers can effectively leverage these intermediates to accelerate the development of novel PROTAC-based therapeutics.
References
An In-depth Technical Guide to the Discovery and Development of CRBN-Based PROTAC Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Targeted Protein Degradation and Cereblon's Central Role
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that has shifted the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. Instead of merely blocking a protein's function, PROTACs eliminate the protein entirely by hijacking the cell's endogenous ubiquitin-proteasome system (UPS). These heterobifunctional molecules consist of a ligand for a protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. This tripartite assembly forms a ternary complex, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.
Among the over 600 E3 ligases in the human proteome, Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, has emerged as one of the most widely utilized in PROTAC design. The discovery of small molecules that could recruit CRBN was a seminal moment in the field, paving the way for the development of orally bioavailable and clinically successful degraders. CRBN's broad tissue expression and the drug-like properties of its ligands have made it a cornerstone of modern targeted protein degradation. This guide provides a comprehensive technical overview of the discovery, development, and application of CRBN-based building blocks for PROTAC technology.
The Serendipitous Discovery of CRBN Ligands: A History
The journey to harnessing CRBN for targeted protein degradation began not with rational design, but with the tragic history of thalidomide (B1683933).
-
1950s-1960s: Thalidomide was marketed as a sedative, famously used to treat morning sickness in pregnant women. This led to devastating teratogenic effects, causing severe birth defects in thousands of children. The underlying mechanism remained a mystery for decades.
-
1990s-2000s: Thalidomide was repurposed, finding new life as a treatment for multiple myeloma. Its derivatives, lenalidomide (B1683929) and pomalidomide (B1683931) , were developed, showing superior efficacy and becoming staples in cancer therapy. These molecules were collectively termed immunomodulatory drugs (IMiDs).
-
2010: The breakthrough came when Handa and colleagues identified Cereblon (CRBN) as the direct molecular target of thalidomide.[1] This discovery revealed that thalidomide and other IMiDs act as "molecular glues," binding to CRBN and altering its substrate specificity. This new conformation enables the CRL4-CRBN complex to recognize and ubiquitinate "neosubstrates," such as the transcription factors IKZF1 and IKZF3, which are critical for multiple myeloma cell survival.[1]
The realization that IMiDs could reprogram an E3 ligase to degrade new targets laid the foundational logic for the development of CRBN-based PROTACs. The IMiD scaffold could serve as the E3 ligase-recruiting "handle" in a heterobifunctional degrader.
Core Building Blocks: The Immunomodulatory Drugs (IMiDs)
Thalidomide, lenalidomide, and pomalidomide are the first-generation and most extensively used CRBN-based building blocks in PROTAC design. Their binding to CRBN is mediated by the glutarimide (B196013) moiety, which sits (B43327) within a conserved tri-tryptophan pocket, while the phthalimide (B116566) portion is more solvent-exposed, providing a natural exit vector for linker attachment.
Quantitative Binding Affinity of IMiDs to CRBN
The affinity of these ligands for CRBN is a critical parameter. While values vary across different assay formats, a general trend of Pomalidomide ≈ Lenalidomide > Thalidomide is consistently observed.[1][2][3]
| Ligand | Binding Affinity (K D / K i / IC 50 ) | Assay Method | Reference |
| Thalidomide | ~250 nM (K i ) | Competitive Titration | [2] |
| Thalidomide | ~30 µM (IC 50 ) | Thermal Shift Assay | [1] |
| Lenalidomide | ~178 nM (K i ) | Competitive Titration | [2] |
| Lenalidomide | ~2 µM (IC 50 ) | Competitive Binding | [3] |
| Lenalidomide | 2.69 µM (IC 50 ) | TR-FRET | [4] |
| Pomalidomide | ~157 nM (K i ) | Competitive Titration | [2] |
| Pomalidomide | ~2 µM (IC 50 ) | Competitive Binding | [3] |
PROTAC Design Principles and Quantitative Analysis
A CRBN-based PROTAC's efficacy is not solely dependent on its binding affinity to CRBN or the target protein. The linker composition, length, and attachment point are critical variables that dictate the geometry and stability of the ternary complex, ultimately influencing degradation efficiency.
Linker Attachment and Its Consequences
The IMiD scaffold offers several potential points for linker attachment. The most common is the C4 position of the phthalimide ring, as seen in lenalidomide and pomalidomide. However, modifications at the C5 position or on the glutarimide ring have also been explored. The choice of attachment point can significantly impact:
-
Aqueous Stability: The glutarimide and phthalimide rings are susceptible to hydrolysis. Linker attachment can influence the stability of the parent IMiD.
-
Neosubstrate Degradation: A major consideration for IMiD-based PROTACs is the potential for off-target degradation of endogenous CRBN neosubstrates (e.g., IKZF1, GSPT1). This "molecular glue" activity can lead to unintended toxicity. Linker design can mitigate these effects by sterically hindering the binding of neosubstrates.
Quantitative Analysis of Representative CRBN-Based PROTACs
The development of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has served as a benchmark for the field.
| PROTAC | Target | CRBN Ligand | DC 50 (Degradation) | D max (Degradation) | IC 50 (Cell Viability) | Cell Line | Reference |
| dBET1 | BRD4 | Thalidomide | ~18 nM | >95% | 430 nM | MDA-MB-231 | |
| dBET6 | BRD4 | Pomalidomide | 6 nM | 97% | ~10 nM | HEK293T / T-ALL | [5] |
| ARV-110 | Androgen Receptor | Pomalidomide Analog | 0.2-1 nM | >95% | Not Reported | VCaP | [6][7] |
Visualization of Key Concepts and Workflows
Mechanism of Action of a CRBN-Based PROTAC
The following diagram illustrates the catalytic cycle of protein degradation induced by a CRBN-recruiting PROTAC.
Caption: Catalytic cycle of CRBN-based PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Development and Evaluation
The development pipeline for a novel PROTAC involves a multi-step evaluation process, from initial synthesis to cellular characterization.
Caption: A typical experimental workflow for the characterization of PROTACs.
The Evolution of CRBN Ligand Scaffolds
Research has moved beyond the initial IMiD scaffolds to develop next-generation CRBN binders with improved properties.
Caption: Evolution from first-generation IMiDs to diverse next-gen CRBN ligands.
Key Experimental Protocols
Detailed and robust experimental protocols are essential for accurately characterizing CRBN-based PROTACs.
Protocol: Ternary Complex Formation by TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to quantify the formation of the POI-PROTAC-CRBN complex in vitro.[8][9][10]
-
Objective: To measure the formation of the ternary complex and determine the concentration of PROTAC that yields 50% of the maximal signal (TC₅₀).
-
Principle: A fluorescent donor (e.g., terbium-conjugated antibody against a His-tagged protein) and an acceptor (e.g., fluorescently-labeled tracer or antibody against a GST-tagged protein) are used. When the POI and CRBN are brought into proximity by the PROTAC, energy transfer occurs from the donor to the acceptor, generating a FRET signal.
-
Methodology:
-
Reagent Preparation: Reconstitute recombinant His-tagged POI and GST-tagged CRBN/DDB1 complex in assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100, 1 mM DTT). Prepare a serial dilution of the PROTAC in DMSO, followed by a further dilution in assay buffer.
-
Assay Plate Setup: In a 384-well low-volume plate, add the PROTAC dilutions.
-
Protein Addition: Add a pre-mixed solution of the POI and CRBN/DDB1 proteins to each well to achieve a final concentration determined by prior optimization (e.g., 20-50 nM).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the ternary complex to form.
-
Detection Reagent Addition: Add a pre-mixed solution of the terbium-labeled anti-His antibody and the acceptor fluorophore (e.g., anti-GST antibody conjugated to a dye).
-
Final Incubation: Incubate for another 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (one for the acceptor, one for the donor).
-
Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced dimerization, from which the TC₅₀ can be determined.
-
Protocol: Target Degradation by Western Blot
Western blotting is the gold-standard method for directly visualizing and quantifying the reduction in target protein levels following PROTAC treatment.[11][12]
-
Objective: To determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) of a PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., in a 6-well or 12-well plate) to reach 70-80% confluency. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 16-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the POI overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Data Analysis: Calculate the percentage of remaining protein relative to the vehicle control. Plot this percentage against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ.
-
Protocol: High-Throughput Degradation via HiBiT Assay
The HiBiT lytic detection assay is a sensitive, bioluminescent method that allows for high-throughput quantification of protein degradation.[13][14][15]
-
Objective: To rapidly screen and profile PROTACs for degradation activity in a plate-based format.
-
Principle: The target protein is endogenously tagged with the 11-amino acid HiBiT peptide using CRISPR/Cas9. In the lytic assay, cells are lysed, and the LgBiT protein is added. LgBiT has a high affinity for HiBiT, and their complementation forms a functional NanoLuc® luciferase. The resulting luminescent signal is directly proportional to the amount of HiBiT-tagged POI remaining in the cells.
-
Methodology:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the POI in a relevant cell line.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96- or 384-well white assay plate. After overnight incubation, treat with a serial dilution of PROTACs for the desired time.
-
Lytic Measurement: Prepare the Nano-Glo® HiBiT Lytic Detection Reagent by mixing the lytic buffer, LgBiT protein, and substrate according to the manufacturer's protocol.
-
Reagent Addition: Add the detection reagent directly to the wells containing the treated cells.
-
Incubation and Reading: Mix on an orbital shaker for a few minutes to ensure complete cell lysis and signal generation. Incubate at room temperature for 10 minutes to allow the signal to stabilize.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls to determine the percentage of degradation. Plot the data to calculate DC₅₀ and Dₘₐₓ values. The assay can be multiplexed with a cell viability reagent (e.g., CellTiter-Glo®) to assess cytotoxicity in the same well.[13]
-
Protocol: Cell Viability Assessment
Cell viability assays are crucial for determining the functional consequence of target degradation and assessing the therapeutic window of a PROTAC.[16][17]
-
Objective: To determine the IC₅₀ (concentration for 50% inhibition of cell viability) of a PROTAC.
-
Methodology (using CellTiter-Glo® as an example):
-
Cell Plating and Treatment: Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight. Treat with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
-
Assay Procedure: Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal, which is proportional to the amount of ATP present.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot the results to determine the IC₅₀ value.
-
The Next Generation of CRBN Building Blocks
While IMiDs have been instrumental, their inherent limitations have driven the search for novel CRBN ligands. The goals are to enhance selectivity, improve physicochemical properties (especially stability), and expand the chemical space for PROTAC design.
-
Phenyl Glutarimides: These analogs replace the phthalimide ring with a phenyl group, which can significantly improve chemical stability and may alter the neosubstrate profile.
-
Phenyl Dihydrouracil Derivatives: These scaffolds are achiral and demonstrate improved resistance to hydrolysis, addressing two key liabilities of the IMiD core.
-
Unnatural Dipeptides: Novel dipeptide-based ligands have been developed that serve as versatile CRBN recruiters, potentially attenuating the degradation of IMiD-associated neosubstrates while sometimes inducing degradation of novel neosubstrates.
The continued development of these and other novel CRBN-recruiting moieties will be critical for creating safer, more selective, and more effective protein degraders in the future.
References
- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arvinas.com [arvinas.com]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 14. promega.com [promega.com]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
The Crucial Core of Targeted Protein Degradation: A Technical Guide to E3 Ligase Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are the executioners of the proteome, leveraging the cell's own ubiquitin-proteasome system to eliminate specific protein targets.[1] At the heart of every PROTAC lies a critical component: the E3 ligase ligand-linker conjugate. This moiety serves as the bridge, connecting the target protein to the cellular degradation machinery. This guide provides an in-depth technical examination of the structure, function, and evaluation of these pivotal conjugates, with a specific focus on a representative conjugate that targets the Cereblon (CRBN) E3 ligase.
The Archetype: A Cereblon-Targeting Conjugate
While a specific, universally designated "E3 Ligase Ligand-linker Conjugate 55" with extensive characterization is not prominent in the scientific literature, we will examine a representative conjugate based on a common structural motif: a Thalidomide-derived ligand connected to a linker. This type of conjugate is designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a widely exploited E3 ligase in PROTAC design.[1][3]
This compound , as described by suppliers, is a conjugate of the E3 ligase ligand Thalidomide and a corresponding linker.[3] This conjugate serves as a key intermediate in the synthesis of complete PROTAC molecules by providing the E3 ligase-recruiting functionality.[3]
Core Components and Mechanism of Action
An E3 ligase ligand-linker conjugate is comprised of two essential components:
-
The E3 Ligase Ligand: This is the "warhead" that specifically binds to an E3 ubiquitin ligase. In our representative example, a derivative of Thalidomide is used to engage Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][3] The selection of the E3 ligase ligand is critical as it determines which of the over 600 human E3 ligases is hijacked.[4]
-
The Linker: This chemical scaffold connects the E3 ligase ligand to what will eventually be the target protein binder. The composition and length of the linker are crucial for optimizing the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). Common linkers include polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[5][6][7]
The overarching mechanism, once this conjugate is incorporated into a full PROTAC, is as follows:
-
The PROTAC, via its two distinct ligands, simultaneously binds to the protein of interest (POI) and the E3 ligase, forming a ternary complex.
-
This proximity induces the E3 ligase to transfer ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
The POI becomes polyubiquitinated, marking it for recognition by the 26S proteasome.
-
The proteasome degrades the polyubiquitinated POI into smaller peptides.
-
The PROTAC is released and can catalytically induce the degradation of additional POI molecules.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathway of a PROTAC utilizing a Cereblon-targeting conjugate and a typical experimental workflow for its characterization.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC characterization.
Quantitative Data Presentation
The efficacy of an E3 ligase ligand-linker conjugate is ultimately determined by the performance of the final PROTAC. The following tables summarize key quantitative parameters used to evaluate a hypothetical PROTAC derived from a Cereblon-targeting conjugate.
Table 1: Binding Affinities
| Component | Binding Partner | Assay Method | KD (nM) |
| E3 Ligand-Linker | Cereblon (CRBN) | Surface Plasmon Resonance (SPR) | 150 |
| Target Ligand | Protein of Interest (POI) | Isothermal Titration Calorimetry (ITC) | 50 |
| PROTAC | Cereblon (CRBN) | SPR | 180 |
| PROTAC | Protein of Interest (POI) | SPR | 65 |
Table 2: Degradation Potency and Efficacy
| Cell Line | DC50 (nM) | Dmax (%) | Timepoint (hours) |
| Cell Line A | 10 | 95 | 24 |
| Cell Line B | 25 | 90 | 24 |
-
KD (Dissociation Constant): A measure of binding affinity. Lower values indicate stronger binding.
-
DC50 (Half-maximal Degradation Concentration): The concentration of PROTAC required to induce 50% degradation of the target protein.
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved.
Detailed Experimental Protocols
The following are representative protocols for key experiments in the characterization of a PROTAC.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (KD) of the E3 ligase ligand-linker conjugate and the final PROTAC to the Cereblon E3 ligase.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant purified Cereblon protein
-
E3 ligase ligand-linker conjugate and/or PROTAC
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization: a. Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS. b. Inject the recombinant Cereblon protein (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 4.5) to immobilize it on the chip surface via amine coupling. c. Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
Binding Analysis: a. Prepare a dilution series of the E3 ligase ligand-linker conjugate or the full PROTAC in running buffer (e.g., ranging from 1 nM to 10 µM). b. Inject the analyte dilutions over the immobilized Cereblon surface, followed by a dissociation phase with running buffer. c. Regenerate the surface between injections if necessary (e.g., with a pulse of glycine-HCl).
-
Data Analysis: a. Subtract the reference surface signal from the active surface signal. b. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Protocol 2: Western Blot for Target Protein Degradation
Objective: To quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
Cell culture medium and supplements
-
PROTAC compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: a. Wash the cells with cold PBS and lyse them with lysis buffer. b. Clarify the lysates by centrifugation. c. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the chemiluminescent substrate.
-
Data Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities for the target protein and the loading control. c. Normalize the target protein signal to the loading control signal. d. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the extent of degradation. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
Conclusion
The E3 ligase ligand-linker conjugate is the foundational element upon which the specificity and efficacy of a PROTAC are built. A thorough understanding of its components, mechanism, and rigorous experimental validation are paramount for the successful development of this transformative therapeutic modality. While the specific nomenclature may vary between suppliers, the principles of rationally designing and evaluating these conjugates remain a cornerstone of targeted protein degradation research. The continued exploration of novel E3 ligase ligands and linker technologies will undoubtedly broaden the scope and power of PROTACs in addressing a wide array of human diseases.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. E3 Ligase Ligand-Linker Conjugate | DC Chemicals [dcchemicals.com]
- 7. adooq.com [adooq.com]
Methodological & Application
Synthesis of PROTACs Utilizing E3 Ligase Ligand-Linker Conjugate 55: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) using E3 Ligase Ligand-linker Conjugate 55. This conjugate features a Thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a critical component in the development of potent and selective protein degraders. These guidelines will cover the general principles, experimental protocols, and data interpretation relevant to the conjugation of this building block to a ligand for a protein of interest (POI).
Introduction to PROTAC Technology and this compound
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound is a pre-functionalized building block designed for the efficient synthesis of PROTACs. It incorporates the widely used Thalidomide moiety, which binds to the E3 ligase Cereblon (CRBN), and a linker with a reactive handle for conjugation to a POI ligand. The use of such pre-synthesized conjugates streamlines the PROTAC development process by simplifying the synthetic route.
General Principles of PROTAC Synthesis
The synthesis of a PROTAC using an E3 ligase ligand-linker conjugate is a modular process. The key step involves the chemical ligation of the conjugate to a ligand for the protein of interest. The choice of reaction depends on the reactive functional group present on the linker of the E3 ligase conjugate and the corresponding functional group on the POI ligand. Common conjugation chemistries include:
-
Amide Bond Formation: This is a widely used method where a carboxylic acid on one component is coupled with an amine on the other using standard peptide coupling reagents.
-
Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bio-orthogonal reaction that can be used to connect an azide-functionalized component with an alkyne-functionalized one.
The nature of the linker itself is crucial as it influences the solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase), which in turn affects the efficiency of protein degradation. Polyethylene glycol (PEG) linkers are frequently incorporated to improve physicochemical properties.
Experimental Protocols
Note: The exact chemical structure, particularly the linker's reactive functional group, of "this compound" is not publicly available. The following protocols are generalized for a representative Thalidomide-linker conjugate with a common reactive handle (e.g., a terminal amine or carboxylic acid). Researchers must adapt the protocol based on the specific functional group of Conjugate 55 and their POI ligand.
Protocol 1: PROTAC Synthesis via Amide Bond Formation
This protocol describes the coupling of an amine-terminated E3 Ligase Ligand-linker Conjugate with a POI ligand bearing a carboxylic acid.
Materials:
-
This compound (assuming a terminal amine)
-
POI-ligand-COOH (Protein of Interest ligand with a carboxylic acid)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOBt/EDC
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Procedure:
-
Activation of POI-ligand-COOH:
-
Dissolve POI-ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
To the activated POI ligand solution, add a solution of this compound (1.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the final PROTAC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: PROTAC Synthesis via Click Chemistry (CuAAC)
This protocol is applicable if this compound contains a terminal azide (B81097) and the POI ligand has a terminal alkyne.
Materials:
-
This compound-Azide
-
POI-ligand-Alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of t-BuOH/H₂O or DMF)
Procedure:
-
Reaction Setup:
-
Dissolve this compound-Azide (1.0 eq) and POI-ligand-Alkyne (1.0 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water.
-
-
Reaction:
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and HRMS.
-
Data Presentation
Quantitative data from the synthesis and characterization of the final PROTAC should be summarized for clarity and comparison.
Table 1: Synthesis Yield and Purity of the Final PROTAC
| Parameter | Value | Method of Determination |
| Yield (%) | e.g., 65% | Gravimetric |
| Purity (%) | e.g., >98% | HPLC/LC-MS |
| ¹H NMR | e.g., Conforms | 400 MHz NMR |
| HRMS (m/z) | e.g., [M+H]⁺ calculated: XXX.XXXX, found: XXX.XXXX | ESI-TOF |
Table 2: Biological Activity of the Synthesized PROTAC
| Parameter | Value | Cell Line | Method of Determination |
| DC₅₀ (nM) | e.g., 50 nM | e.g., MCF-7 | Western Blot / In-Cell Western |
| Dₘₐₓ (%) | e.g., 95% | e.g., MCF-7 | Western Blot / In-Cell Western |
| Binding Affinity to POI (K_D, nM) | e.g., 100 nM | - | SPR / ITC |
| Binding Affinity to CRBN (K_D, nM) | e.g., 250 nM | - | SPR / ITC |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action for a PROTAC utilizing a CRBN E3 ligase ligand.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and evaluation of a PROTAC.
Conclusion
The use of pre-functionalized building blocks like this compound significantly accelerates the discovery and development of novel PROTACs. By following the generalized protocols outlined in this document and adapting them to the specific functionalities of the starting materials, researchers can efficiently synthesize and evaluate new protein degraders. Careful characterization and biological testing are paramount to confirming the successful synthesis and desired activity of the final PROTAC molecule.
References
Application Notes and Protocols for Warhead Conjugation to E3 Ligase Ligand-linker Conjugate 55
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins. A key step in the synthesis of a PROTAC is the conjugation of a "warhead" (a ligand for the protein of interest) to a linker that is pre-attached to a ligand for an E3 ubiquitin ligase. This document provides detailed protocols for the conjugation of a warhead to "E3 Ligase Ligand-linker Conjugate 55," a commercially available building block composed of a Thalidomide-based Cereblon (CRBN) E3 ligase ligand and a linker.
Important Note: The precise chemical structure and the reactive functional group of "this compound" are not publicly specified and are dependent on the supplier. Therefore, this document presents protocols for several common conjugation strategies based on the likely terminal functionalities of the linker: a primary amine (-NH2), a carboxylic acid (-COOH), an alkyne (-C≡CH), or an azide (B81097) (-N3). Researchers must first identify the reactive group on their specific batch of this compound to select the appropriate protocol.
Signaling Pathway of PROTAC Action
The ultimate goal of this conjugation is to create a functional PROTAC that hijacks the cell's ubiquitin-proteasome system to degrade a target protein. The general mechanism is illustrated below.
Application Notes and Protocols: E3 Ligase Ligand-Linker Conjugate & Click Chemistry Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and PROTACs
Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this technology.[2] These heterobifunctional molecules consist of two key components: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[][4][5][6] By bringing the E3 ligase into close proximity with the POI, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[6][7]
E3 ligase ligand-linker conjugates are crucial building blocks in the synthesis of PROTACs.[8][9][] These conjugates, comprised of an E3 ligase ligand and a linker with a reactive handle, can be readily coupled to a ligand for a target protein to generate a complete PROTAC molecule.[] This modular approach allows for the rapid synthesis of libraries of PROTACs with varying linkers to optimize degradation efficiency.[11][12]
The Role of Click Chemistry in PROTAC Synthesis
Click chemistry, a concept introduced to describe reactions that are high-yielding, modular, and stereospecific, has become an invaluable tool in drug discovery and bioconjugation.[][13][14] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction.[][13] This reaction forms a stable triazole linkage between a terminal alkyne and an azide (B81097), and it is highly efficient under mild, aqueous conditions, making it ideal for biological applications.[13][15][16] In the context of PROTAC synthesis, click chemistry provides a robust and efficient method for connecting the E3 ligase ligand-linker conjugate to the target protein ligand.[][11]
Signaling Pathway: The PROTAC Mechanism
Caption: The PROTAC recruits an E3 ligase to a target protein, leading to its degradation.
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative E3 ligase ligand-linker conjugate and its subsequent click chemistry reaction to form a PROTAC. For the purpose of this guide, we will refer to a hypothetical Cereblon (CRBN) ligand-linker conjugate as "E3 Ligase Ligand-linker Conjugate 55". This conjugate will feature a thalidomide-based CRBN ligand, a polyethylene (B3416737) glycol (PEG) linker, and a terminal azide group for the click reaction.
Protocol 1: Synthesis of an Azide-Functionalized E3 Ligase Ligand-Linker Conjugate
This protocol describes the synthesis of an E3 ligase ligand-linker conjugate with a terminal azide, ready for a click reaction.
Materials and Reagents:
| Reagent | Supplier | Cat. No. |
| Thalidomide | Sigma-Aldrich | T144 |
| 1-Azido-11-oxo-3,6,9-trioxaundecan-1-amine | BroadPharm | BP-22357 |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | Sigma-Aldrich | 157069 |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |
Procedure:
-
Dissolve Thalidomide (1.0 equivalent) in anhydrous DMF.
-
Add 1-Azido-11-oxo-3,6,9-trioxaundecan-1-amine (1.1 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Slowly add BOP reagent (1.2 equivalents) to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired azide-functionalized E3 ligase ligand-linker conjugate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol details the "click" reaction between the azide-functionalized E3 ligase ligand-linker conjugate and an alkyne-functionalized target protein ligand.[13][15][16]
Materials and Reagents:
| Reagent | Supplier | Cat. No. |
| Azide-Functionalized E3 Ligase Ligand-Linker Conjugate | Synthesized in Protocol 1 | - |
| Alkyne-Functionalized Target Protein Ligand | User-defined | - |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | C8027 |
| Sodium Ascorbate (B8700270) | Sigma-Aldrich | A7631 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Deionized Water | - | - |
Procedure:
-
In a microcentrifuge tube, dissolve the azide-functionalized E3 ligase ligand-linker conjugate (1.0 equivalent) and the alkyne-functionalized target protein ligand (1.0-1.2 equivalents) in a suitable solvent mixture (e.g., DMSO/water).[13]
-
Prepare a fresh premixed solution of CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in deionized water.[15][16]
-
Prepare a fresh solution of sodium ascorbate (1.0-2.0 equivalents) in deionized water.[13][15][16]
-
Add the CuSO₄/THPTA premix to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Upon completion, the PROTAC product can be purified by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the final PROTAC molecule by LC-MS and NMR to confirm its identity and purity.
Experimental Workflow Visualization
Caption: Workflow for the synthesis and purification of a PROTAC using click chemistry.
Data Presentation
The following tables provide representative data for the synthesis and characterization of the E3 ligase ligand-linker conjugate and the final PROTAC molecule.
Table 1: Summary of Reaction Conditions and Yields
| Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Conjugate Synthesis | Thalidomide, Azide-Linker | DMF | 25 | 16 | 75 |
| CuAAC Reaction | Azide-Conjugate, Alkyne-Ligand | DMSO/H₂O | 25 | 2 | 85 |
Table 2: Characterization Data
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) [M+H]⁺ | Purity (%) |
| E3 Ligand-Linker Conjugate | C₂₀H₂₅N₇O₇ | 475.18 | 476.19 | >95 |
| Final PROTAC | C₄₅H₅₀N₁₀O₁₀ | 890.37 | 891.38 | >98 |
Conclusion
The use of E3 ligase ligand-linker conjugates in combination with click chemistry provides a powerful and versatile platform for the rapid synthesis of PROTACs.[][11] The protocols and data presented herein offer a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the development of novel therapeutics for a wide range of diseases. The modularity and efficiency of this approach are key to accelerating the discovery and optimization of potent and selective protein degraders.[1][12]
References
- 1. Click Chemistry and Targeted Degradation: A Winning Combination for Medicinal Chemists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols: Amide Bond Formation with E3 Ligase Ligand-Linker Conjugate 55 for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][4]
A critical step in the synthesis of PROTACs is the conjugation of the POI ligand with the E3 ligase ligand-linker construct. Amide bond formation is a robust and widely utilized method for this conjugation due to its reliability and the ready availability of functionalized starting materials.[5][6]
This document provides detailed protocols and application notes for the amide bond formation step using E3 Ligase Ligand-linker Conjugate 55 , a representative intermediate composed of a Cereblon (CRBN) E3 ligase ligand (thalidomide derivative) and a linker terminating in a reactive group for conjugation.[7] These guidelines are intended to assist researchers in the successful synthesis and characterization of novel PROTAC molecules.
PROTAC Signaling Pathway
The mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols outline the standard procedures for conjugating a POI ligand containing a primary or secondary amine with an this compound that has a terminal carboxylic acid, and the reverse reaction.
Protocol 1: Amide Coupling of POI-Amine with Conjugate 55-Carboxylic Acid
This protocol describes the coupling of a protein of interest (POI) ligand functionalized with an amine to the carboxylic acid terminus of this compound.
Materials and Reagents:
-
POI-NH2 (1.0 eq)
-
This compound-COOH (1.0-1.2 eq)
-
HATU (1.2 eq) or HBTU (1.2 eq)
-
DIPEA (3.0 eq) or Et3N (3.0 eq)
-
Anhydrous DMF or DCM
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
LC-MS for reaction monitoring
-
Silica (B1680970) gel for column chromatography
-
HPLC for purification
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the this compound-COOH in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU) and the base (e.g., DIPEA) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the POI-NH2 in a minimal amount of anhydrous DMF.
-
Add the solution of POI-NH2 to the activated E3 ligase ligand-linker conjugate solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final PROTAC molecule.
-
Characterize the purified PROTAC by LC-MS, 1H NMR, and 13C NMR.
Protocol 2: Amide Coupling of POI-Carboxylic Acid with Conjugate 55-Amine
This protocol is for the coupling of a POI ligand functionalized with a carboxylic acid to the amine terminus of an appropriately modified this compound.
Materials and Reagents:
-
POI-COOH (1.0 eq)
-
This compound-NH2 (1.0-1.2 eq)
-
EDC (1.5 eq) and HOBt (1.0 eq), or HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the POI-COOH in anhydrous DMF.
-
Add the coupling reagent(s) (e.g., EDC/HOBt or HATU) and the base (DIPEA) to the solution.
-
Stir for 15-30 minutes at room temperature for activation.
-
Add the this compound-NH2 to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Work-up and purification steps are similar to those described in Protocol 1.
-
Characterize the final product by appropriate analytical methods.
Synthetic Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of a PROTAC molecule via amide bond formation.
Caption: Experimental workflow for PROTAC synthesis.
Data Presentation
The success of the amide bond formation is evaluated based on reaction yield, purity of the final product, and thorough characterization. The following tables provide representative data for a successful conjugation reaction.
Table 1: Reaction Conditions and Yield
| Parameter | Typical Value/Condition |
| Scale | 0.1 - 1.0 mmol |
| Solvent | Anhydrous DMF or DCM |
| Coupling Reagent | HATU or HBTU/HOBt |
| Base | DIPEA or Et3N |
| Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 40 - 80% |
Table 2: Characterization of Final PROTAC
| Analytical Method | Expected Result |
| LC-MS | >95% purity; Observed mass matches calculated mass |
| ¹H NMR | Peaks consistent with the proposed structure |
| ¹³C NMR | Peaks consistent with the proposed structure |
| HRMS | High-resolution mass confirms elemental composition |
Concluding Remarks
The formation of an amide bond is a cornerstone of PROTAC synthesis, offering a reliable method to link the key components of these powerful molecules. The protocols and data presented here provide a solid foundation for researchers to successfully synthesize and characterize novel PROTACs using intermediates like this compound. Careful execution of the experimental procedures and thorough analytical characterization are paramount to ensuring the quality and efficacy of the resulting PROTAC molecules. As the field of targeted protein degradation continues to evolve, robust and reproducible synthetic methodologies will remain critical for advancing new therapeutics.[8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones | Semantic Scholar [semanticscholar.org]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ternary Complex Formation Assays with a Representative Thalidomide-Based E3 Ligase Ligand-Linker Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] A critical step in the mechanism of action of PROTACs is the formation of a stable ternary complex comprising the PROTAC, the POI, and the E3 ligase.[2] The stability and kinetics of this complex are paramount to the efficacy of the PROTAC, directly influencing the efficiency of ubiquitination and subsequent proteasomal degradation of the target protein.[2]
This document provides detailed application notes and protocols for the characterization of ternary complex formation using a PROTAC synthesized from a representative E3 ligase ligand-linker conjugate. For the purpose of this guide, we will consider a conjugate consisting of thalidomide, a well-established ligand for the Cereblon (CRBN) E3 ligase, attached to a polyethylene (B3416737) glycol (PEG) linker. This serves as an illustrative example for the broader class of thalidomide-based E3 ligase ligand-linker conjugates used in PROTAC development.
The following sections will detail the experimental protocols for three widely used biophysical assays for studying ternary complex formation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), and Surface Plasmon Resonance (SPR).
Signaling Pathway and Mechanism of Action
The fundamental principle of PROTAC action is to induce proximity between a target protein and an E3 ubiquitin ligase, an event that does not naturally occur. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of action of a PROTAC, inducing the formation of a ternary complex.
Data Presentation: Quantitative Analysis of Ternary Complex Formation
The following tables summarize representative quantitative data from studies on thalidomide-based PROTACs, illustrating the types of measurements obtained through the experimental techniques described in this document. Please note that the specific values will vary depending on the target protein, the exact structure of the PROTAC, and the experimental conditions.
Table 1: Representative Binary and Ternary Complex Binding Affinities
| Assay Type | Interaction | Analyte | Ligand | KD (nM) | Reference |
| SPR | Binary | PROTAC | Target Protein | 50 | Example Data |
| SPR | Binary | PROTAC | Cereblon (CRBN) | 150 | [3] |
| SPR | Ternary | PROTAC + Target Protein | Cereblon (CRBN) | 15 | [4] |
| TR-FRET | Ternary | PROTAC | Target Protein + Cereblon | EC50 = 25 nM | [5] |
| AlphaLISA | Ternary | PROTAC | Target Protein + Cereblon | EC50 = 30 nM | [6] |
Table 2: Representative Kinetic and Cooperativity Data for Ternary Complex Formation
| Assay Type | Interaction | kon (M-1s-1) | koff (s-1) | Half-life (t1/2) (s) | Cooperativity (α) | Reference |
| SPR | Ternary (PROTAC + Target Protein with CRBN) | 1.5 x 105 | 2.3 x 10-3 | 301 | 10 | [4] |
Note: Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD of the PROTAC for one of the protein partners in the presence of the other.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.[7]
Experimental Workflow:
Caption: Step-by-step workflow for the TR-FRET ternary complex formation assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the PROTAC (derived from the thalidomide-linker conjugate) in 100% DMSO.
-
Create a serial dilution of the PROTAC in assay buffer. The final DMSO concentration in the assay should be kept below 1%.[5]
-
Prepare solutions of the tagged POI (e.g., GST-tagged) and the tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1) in assay buffer.
-
Prepare solutions of the donor-labeled antibody (e.g., Tb-conjugated anti-GST) and the acceptor-labeled antibody (e.g., AF488-conjugated anti-His) in assay buffer.
-
-
Assay Procedure:
-
In a suitable microplate (e.g., 384-well), add the tagged POI, tagged E3 ligase, and the PROTAC serial dilutions.
-
Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow for ternary complex formation.[5]
-
Add the donor and acceptor labeled antibodies to the wells.
-
Incubate the plate in the dark at room temperature for a further 60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at two wavelengths (e.g., donor emission and acceptor emission) using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the PROTAC concentration. A characteristic bell-shaped curve is expected, where the signal initially increases with PROTAC concentration as ternary complexes form, and then decreases at higher concentrations due to the "hook effect" where binary complexes predominate.[8]
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based proximity assay that generates a chemiluminescent signal when donor and acceptor beads are brought into close proximity by the formation of the ternary complex.[9]
Experimental Workflow:
Caption: Step-by-step workflow for the AlphaLISA ternary complex formation assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of the PROTAC in assay buffer.
-
Prepare solutions of the tagged POI (e.g., biotinylated) and the tagged E3 ligase (e.g., FLAG-tagged CRBN) in assay buffer.
-
Prepare a suspension of Streptavidin-coated Donor beads and anti-FLAG-conjugated Acceptor beads in assay buffer.
-
-
Assay Procedure:
-
In a suitable microplate, add the tagged POI, tagged E3 ligase, and the PROTAC serial dilutions.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to facilitate ternary complex formation.
-
Add the AlphaLISA Acceptor beads and incubate.
-
Add the Streptavidin Donor beads and incubate in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using an Alpha-enabled plate reader.
-
Plot the AlphaLISA signal against the logarithm of the PROTAC concentration to generate a bell-shaped curve.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of molecules to a sensor surface, providing kinetic and affinity data for both binary and ternary complex formation.[10]
Experimental Workflow:
Caption: Step-by-step workflow for the SPR-based ternary complex formation assay.
Detailed Protocol:
-
Surface Preparation:
-
Immobilize one of the protein partners (e.g., biotinylated CRBN) onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis:
-
To measure the PROTAC-E3 ligase interaction, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface and a reference surface.
-
To measure the PROTAC-POI interaction, immobilize the POI and inject the PROTAC.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface. The increase in binding response compared to the PROTAC alone indicates ternary complex formation.
-
-
Data Acquisition and Analysis:
-
Record the sensorgrams for each injection.
-
Fit the data to appropriate kinetic models (e.g., 1:1 Langmuir binding for binary interactions, or a steady-state affinity model for ternary interactions) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Calculate the cooperativity factor (α) by dividing the KD of the PROTAC for the immobilized protein in the absence of the third partner by the KD in the presence of the third partner.
-
Conclusion
The successful development of potent and selective PROTACs relies on a thorough understanding of the formation and stability of the ternary complex. The biophysical assays outlined in these application notes—TR-FRET, AlphaLISA, and SPR—provide robust and quantitative methods for characterizing these critical interactions. By employing these techniques, researchers can gain valuable insights into the structure-activity relationships of their PROTACs, enabling the rational design and optimization of this promising new class of therapeutics.
References
- 1. explorationpub.com [explorationpub.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. SLAS2024 [slas2024.eventscribe.net]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
Revolutionizing Drug Discovery: High-Throughput Assays for Cereblon Engagement
Application Notes and Protocols for NanoBRET and FRET Assays
In the rapidly evolving landscape of targeted protein degradation, the E3 ubiquitin ligase Cereblon (CRBN) has emerged as a critical target. Modulating CRBN activity with small molecules, such as immunomodulatory drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs), holds immense therapeutic promise. To accelerate the discovery and development of novel CRBN-targeting compounds, robust and reliable assays for quantifying target engagement are indispensable. This document provides detailed application notes and protocols for two powerful proximity-based assay technologies: NanoBRET and FRET, for measuring the binding of small molecules to Cereblon in cellular and biochemical contexts.
Introduction to Cereblon and Proximity Assays
Cereblon is the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1] This complex plays a pivotal role in cellular homeostasis by targeting specific proteins for ubiquitination and subsequent proteasomal degradation. Small molecules that bind to Cereblon can either inhibit its natural function or recruit it to new protein targets, leading to their degradation.
To study these interactions, proximity-based assays like Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are employed. These techniques rely on the transfer of energy between a donor and an acceptor molecule when they are in close proximity (typically <10 nm). In the context of Cereblon engagement, these assays can be configured to measure the displacement of a fluorescent tracer from Cereblon by a test compound.
NanoBRET (NanoLuc® Bioluminescence Resonance Energy Transfer) is a newer generation of BRET technology that utilizes the bright, blue-shifted NanoLuc® luciferase as the energy donor.[2][3] This results in a significantly improved signal-to-background ratio and greater sensitivity compared to conventional BRET assays.[2]
FRET (Förster Resonance Energy Transfer) involves the energy transfer from an excited donor fluorophore to an acceptor fluorophore.[3] While a widely used technique, FRET can be susceptible to background fluorescence and photobleaching.[2]
Cereblon Signaling Pathway
Cereblon functions as a key component of the CRL4-CRBN E3 ubiquitin ligase complex, which also includes Cullin-4, DDB1, and ROC1.[1][4] This complex is responsible for marking target proteins with ubiquitin for degradation by the proteasome. The binding of small molecules can alter the substrate specificity of Cereblon, leading to the degradation of neosubstrates.
Figure 1: Simplified signaling pathway of the CRL4-CRBN E3 ubiquitin ligase complex.
NanoBRET Assay for Cereblon Target Engagement
The NanoBRET assay for Cereblon engagement is a competitive displacement assay performed in live cells.[5][6] It utilizes a NanoLuc-Cereblon fusion protein as the energy donor and a cell-permeable fluorescent tracer that binds to the Cereblon ligand-binding site as the energy acceptor. When a test compound competes with the tracer for binding to Cereblon, the BRET signal decreases in a dose-dependent manner.
Experimental Workflow
Figure 2: Experimental workflow for the NanoBRET Cereblon engagement assay.
Detailed Protocol: NanoBRET Cereblon Engagement Assay
Materials:
-
HEK293T/17 cells
-
NanoLuc®-CRBN Fusion Vector[7]
-
DDB1 Expression Vector (recommended)[7]
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
DMEM with 10% FBS
-
384-well white assay plates
-
Test compounds
-
BODIPY™-lenalidomide tracer[5]
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor[8]
-
Luminometer capable of reading dual-filtered luminescence
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T/17 cells in DMEM with 10% FBS.
-
For transfection, prepare a complex of NanoLuc®-CRBN and DDB1 expression vectors with a transfection reagent in Opti-MEM® according to the manufacturer's protocol.
-
Add the transfection complex to a suspension of HEK293T/17 cells and incubate for 24 hours.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in DMEM with 10% FBS.
-
Plate the cells into 384-well white assay plates at an optimized density.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in Opti-MEM®.
-
Add the compound dilutions to the assay plate. Include DMSO-only wells as a negative control.
-
-
Tracer and Substrate Addition:
-
Prepare a solution containing the BODIPY™-lenalidomide tracer in Opti-MEM®.
-
Add the tracer solution to all wells.
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution according to the manufacturer's instructions.
-
Add the substrate/inhibitor solution to all wells.
-
-
Signal Detection and Analysis:
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.
-
Measure the luminescence signal at 450 nm (donor emission) and 520 nm (acceptor emission) using a plate reader.
-
Calculate the NanoBRET ratio by dividing the acceptor signal (520 nm) by the donor signal (450 nm) and multiplying by 1000.[6]
-
Plot the NanoBRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
FRET Assay for Cereblon Engagement
The FRET-based Cereblon engagement assay is a biochemical competitive binding assay.[9][10] It typically uses a purified, recombinant Cereblon protein and a fluorescently labeled ligand (e.g., a thalidomide (B1683933) analog) as the tracer. The binding of the tracer to Cereblon results in a high FRET signal. Test compounds that compete for the same binding site will displace the tracer, leading to a decrease in the FRET signal.
Experimental Workflow
Figure 3: Experimental workflow for the FRET-based Cereblon engagement assay.
Detailed Protocol: TR-FRET Cereblon Engagement Assay
Materials:
-
Purified recombinant GST-tagged human Cereblon protein
-
Thalidomide-Red tracer[11]
-
Anti-GST antibody labeled with Europium cryptate (donor)[11]
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
384-well low volume white plates
-
Test compounds
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of test compounds in the assay buffer.
-
Prepare working solutions of GST-Cereblon, Thalidomide-Red, and anti-GST-Europium cryptate antibody in the assay buffer.
-
-
Assay Assembly:
-
Dispense the test compound dilutions into the 384-well plate. Include DMSO-only wells for high signal (no competition) and buffer-only wells for low signal (background).
-
Add the GST-Cereblon protein solution to all wells.
-
Add a pre-mixed solution of Thalidomide-Red and anti-GST-Europium cryptate antibody to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
-
Signal Detection and Analysis:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the FRET ratio according to the instrument's guidelines.
-
Plot the FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Quantitative Comparison of Assays
The following table summarizes representative quantitative data for known Cereblon ligands obtained using NanoBRET and FRET assays. These values can vary depending on the specific assay conditions and reagents used.
| Compound | Assay Type | IC50 (nM) | Reference |
| Lenalidomide | NanoBRET | ~250 | [6] |
| Pomalidomide | NanoBRET | ~100 | [12] |
| Iberdomide | NanoBRET | ~50 | [6] |
| Thalidomide | TR-FRET | ~1000 | [13] |
| Lenalidomide | TR-FRET | ~500 | [13] |
Conclusion
Both NanoBRET and FRET assays provide powerful platforms for quantifying the engagement of small molecules with Cereblon. The NanoBRET assay offers the advantage of being a live-cell, homogeneous assay, providing more physiologically relevant data on compound affinity and cell permeability.[14][15] The FRET assay, on the other hand, is a robust biochemical assay well-suited for high-throughput screening of large compound libraries.[9] The choice of assay will depend on the specific research question and the stage of the drug discovery process. The detailed protocols and comparative data presented here serve as a valuable resource for researchers working to develop the next generation of Cereblon-modulating therapeutics.
References
- 1. Cereblon: A Protein Crucial to the Multiple Functions of Immunomodulatory Drugs as well as Cell Metabolism and Disease Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. agilent.com [agilent.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. genscript.com [genscript.com]
- 10. A FRET-Based Assay for the Identification and Characterization of Cereblon Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.com]
Application Notes and Protocols for Mass Spectrometry-Based Quantification of Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins is a fundamental cellular process and a burgeoning area of therapeutic intervention. Technologies such as PROteolysis TArgeting Chimeras (PROTACs) and molecular glues leverage the cell's own machinery to eliminate disease-causing proteins. Mass spectrometry (MS)-based proteomics has emerged as a powerful and indispensable tool for quantifying changes in protein abundance, elucidating mechanisms of action, and assessing the specificity of novel protein degraders.
These application notes provide an overview and detailed protocols for three common MS-based quantitative proteomics workflows used to study protein degradation: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tag (TMT) labeling, and Label-Free Quantification (LFQ).
Key Quantitative Proteomics Strategies
The choice of quantification strategy depends on the specific experimental goals, sample type, and available instrumentation.
-
SILAC (Stable Isotope Labeling by Amino acids in Cell culture): A metabolic labeling approach where cells are grown in media containing "light" or "heavy" isotopically labeled amino acids. This method allows for the early mixing of samples, which minimizes experimental variability and provides high accuracy.[1] Dynamic SILAC, or pulsed SILAC (pSILAC), is particularly well-suited for measuring protein turnover rates by tracking the incorporation of heavy amino acids into newly synthesized proteins over time.[2][3][4][5]
-
TMT (Tandem Mass Tag): A chemical labeling method that uses isobaric tags to label peptides from different samples. Labeled peptides from different samples are indistinguishable in the initial MS scan (MS1) but generate unique reporter ions upon fragmentation (MS2), allowing for relative quantification. TMT enables multiplexing of up to 18 samples in a single MS run, increasing throughput.[6][7]
-
Label-Free Quantification (LFQ): This method quantifies proteins based on the signal intensity of their corresponding peptides or the number of spectral counts in the mass spectrometer.[8][9][10][11] LFQ is a cost-effective and straightforward approach that does not require specialized labeling reagents.[8][10]
Signaling Pathways in Protein Degradation
Understanding the cellular machinery responsible for protein degradation is crucial for interpreting quantitative proteomics data. The two primary pathways are the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosomal Pathway.
-
Ubiquitin-Proteasome System (UPS): The major pathway for the degradation of most short-lived and regulatory proteins in eukaryotic cells.[6][12][13] Proteins are targeted for degradation by the covalent attachment of a polyubiquitin (B1169507) chain, which is recognized by the 26S proteasome.[12][13] This process involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[14] PROTACs and some molecular glues hijack this system by bringing a target protein into proximity with an E3 ligase.
-
Autophagy-Lysosomal Pathway: This pathway is responsible for the degradation of bulk cytoplasmic contents, long-lived proteins, and organelles.[15][16] The process involves the formation of a double-membraned vesicle called an autophagosome, which engulfs the cellular material and then fuses with a lysosome for degradation by hydrolytic enzymes.[17][18]
Experimental Workflows and Protocols
A generalized workflow for quantitative proteomics experiments aimed at studying protein degradation is outlined below. Specific protocols for each quantification method follow.
Protocol 1: Dynamic SILAC for Protein Turnover Analysis
This protocol is designed to measure the rate of protein synthesis and degradation.
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
"Light" population: Culture in standard medium containing normal lysine (B10760008) and arginine.
-
"Heavy" population: Culture for at least 5-6 cell divisions in medium containing heavy isotope-labeled lysine (e.g., 13C6, 15N2-Lysine) and arginine (e.g., 13C6, 15N4-Arginine) to achieve >95% incorporation.
-
For the "pulse" experiment, switch the "light" cells to the "heavy" medium.
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the medium switch.
2. Sample Preparation:
-
At each time point, harvest and wash cells with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix equal amounts of protein from the "heavy" labeled cells (as an internal standard, harvested at time 0 of the pulse) with the protein from each time point of the "light" to "heavy" switch.
3. Protein Digestion:
-
Reduce disulfide bonds with 10 mM DTT at 56°C for 30 minutes.
-
Alkylate cysteine residues with 20 mM iodoacetamide (B48618) (IAA) in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the denaturant concentration.
-
Digest with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
4. Peptide Cleanup and LC-MS/MS Analysis:
-
Desalt the peptides using a C18 StageTip or solid-phase extraction (SPE) cartridge.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.
5. Data Analysis:
-
Use software like MaxQuant to identify peptides and quantify the "heavy" to "light" ratios for each protein at each time point.
-
Calculate protein turnover rates by fitting the time-course data to an exponential decay model.
Protocol 2: TMT Labeling for Multiplexed Protein Degradation Analysis
This protocol is ideal for comparing protein levels across multiple conditions, such as a dose-response to a PROTAC.
1. Cell Culture and Treatment:
-
Culture cells and treat with different concentrations of the PROTAC or a vehicle control for a fixed time (e.g., 6 hours).[19]
-
Harvest and lyse cells as described in the SILAC protocol.
-
Quantify protein concentration for each sample.
2. Protein Digestion:
-
Take an equal amount of protein (e.g., 100 µg) from each sample.
-
Perform reduction and alkylation as described in the SILAC protocol.
-
Digest with trypsin overnight at 37°C.[1]
3. TMT Labeling:
-
Desalt the digested peptides.
-
Resuspend each peptide sample in 100 µL of 100 mM TEAB buffer.
-
Add the appropriate TMT label reagent (dissolved in anhydrous acetonitrile) to each sample.[1]
-
Incubate at room temperature for 1 hour.[1]
-
Quench the reaction with 5% hydroxylamine.[1]
4. Sample Pooling and Fractionation:
-
Combine the labeled samples in equal amounts.
-
Desalt the pooled sample.
-
(Optional but recommended) Fractionate the peptides using high-pH reversed-phase chromatography to increase proteome coverage.
5. LC-MS/MS Analysis:
-
Analyze the peptide fractions by LC-MS/MS. The instrument should be configured to perform MS3 analysis for accurate TMT reporter ion quantification, which minimizes ratio compression.
6. Data Analysis:
-
Use software like Proteome Discoverer or MaxQuant to identify proteins and quantify the relative abundance based on the TMT reporter ion intensities.
-
Normalize the data and perform statistical analysis to identify proteins with significant changes in abundance.
Protocol 3: Label-Free Quantification (LFQ) for Protein Degradation Studies
This protocol is a straightforward method for comparing protein abundance between different experimental groups.
1. Cell Culture and Treatment:
-
Prepare biological replicates for each condition (e.g., control vs. PROTAC-treated).
-
Harvest, lyse, and quantify protein as previously described.
2. Protein Digestion:
-
Perform in-solution digestion with trypsin for each sample individually, following the reduction and alkylation steps.
3. LC-MS/MS Analysis:
-
Analyze each sample separately by LC-MS/MS. It is crucial to maintain consistent chromatography conditions between runs to ensure accurate alignment of peptide signals.
-
Data can be acquired in either Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) mode. DIA is often preferred for its higher reproducibility and fewer missing values.[20]
4. Data Analysis:
-
Use software such as MaxQuant (for DDA) or Spectronaut (for DIA) for data processing.
-
The software will perform retention time alignment, feature detection, and protein identification.
-
Protein quantification is based on the integrated peak area of the peptide precursor ions (for DDA and DIA) or by counting the number of identified spectra per protein (less common now).[10]
-
Normalize the LFQ intensities and perform statistical tests to determine significantly regulated proteins.
Data Presentation
Quantitative proteomics data should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Example Data Presentation for a PROTAC Dose-Response Experiment (TMT or LFQ)
| Protein Accession | Gene Name | Description | Fold Change (10 nM) | p-value (10 nM) | Fold Change (100 nM) | p-value (100 nM) | Fold Change (1 µM) | p-value (1 µM) |
| P10415 | AR | Androgen receptor | 0.52 | 0.001 | 0.15 | <0.001 | 0.08 | <0.001 |
| Q9Y243 | BRD4 | Bromodomain-containing protein 4 | 0.98 | 0.85 | 0.95 | 0.62 | 0.91 | 0.45 |
| P62258 | ACTB | Actin, cytoplasmic 1 | 1.01 | 0.92 | 0.99 | 0.95 | 1.03 | 0.88 |
| ... | ... | ... | ... | ... | ... | ... | ... | ... |
Table 2: Example Data Presentation for a Dynamic SILAC Protein Turnover Experiment
| Protein Accession | Gene Name | Description | Half-life (hours) | R-squared | Number of Peptides |
| P08670 | VIM | Vimentin | 75.3 | 0.98 | 12 |
| P14618 | HSPA8 | Heat shock cognate 71 kDa protein | 42.1 | 0.95 | 18 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 120.5 | 0.99 | 25 |
| ... | ... | ... | ... | ... | ... |
Conclusion
Mass spectrometry-based proteomics provides a suite of powerful tools for the quantitative analysis of protein degradation. The choice between SILAC, TMT, and LFQ will depend on the specific research question and available resources. By following these detailed protocols and data presentation guidelines, researchers can generate high-quality, reproducible data to advance our understanding of protein turnover and accelerate the development of novel therapeutics targeting protein degradation.
References
- 1. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic SILAC to Determine Protein Turnover in Neurons and Glia | Springer Nature Experiments [experiments.springernature.com]
- 3. liverpool.ac.uk [liverpool.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dynamic SILAC to Determine Protein Turnover in Neurons and Glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 7. criver.com [criver.com]
- 8. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 9. Quantification of Proteins by Label-Free LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 16. cusabio.com [cusabio.com]
- 17. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Figure 1, Schematic diagram of the steps of autophagy. - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Table EV1 - Quantitative proteomics dataset [fairdomhub.org]
Designing a PROTAC Library with E3 Ligase Ligand-linker Conjugate 55: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and synthesizing a Proteolysis Targeting Chimera (PROTAC) library utilizing the E3 Ligase Ligand-linker Conjugate 55. This conjugate features a thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a widely employed component in the development of targeted protein degraders.[1][2] These guidelines will cover the synthesis of a PROTAC library, characterization of the resulting molecules, and key experimental assays to evaluate their efficacy in inducing protein degradation.
Introduction to PROTAC Technology and this compound
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
This compound is a pre-synthesized building block composed of a thalidomide (B1683933) derivative, which binds to the CRBN E3 ligase, attached to a linker with a reactive functional group.[1][2] This conjugate simplifies the synthesis of PROTAC libraries by allowing for the direct coupling of various POI ligands.
Designing a PROTAC Library: A Step-by-Step Workflow
The design and synthesis of a PROTAC library using this compound can be systematically approached to explore the structure-activity relationship (SAR) and identify potent degraders. A solid-phase synthesis approach is highly recommended for library generation due to its efficiency and simplified purification.[4][5]
Caption: Workflow for PROTAC library design and screening.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a PROTAC Library
This protocol outlines a general method for the solid-phase synthesis of a PROTAC library by coupling various POI ligands to this compound.
Materials:
-
Resin (e.g., Rink Amide resin)
-
POI ligands with a carboxylic acid functional group
-
This compound (with a terminal amine)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling and POI Ligand Immobilization:
-
Swell the Rink Amide resin in DMF.
-
Activate the carboxylic acid of the POI ligand with HATU, HOBt, and DIPEA in DMF.
-
Add the activated POI ligand solution to the resin and shake for 4-16 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection (if applicable):
-
Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the linker on the resin.
-
Wash the resin with DMF and DCM.
-
-
Coupling of this compound:
-
Dissolve this compound in DMF.
-
Add the solution to the resin and shake for 4-16 hours.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Purification:
-
Treat the resin with the cleavage cocktail for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC in cold diethyl ether.
-
Purify the PROTAC library members by preparative HPLC.
-
Protocol 2: HiBiT-Based Protein Degradation Assay
The HiBiT assay is a sensitive, bioluminescence-based method for quantifying protein levels in real-time or in an endpoint format, making it ideal for high-throughput screening of a PROTAC library.[5][6]
Materials:
-
CRISPR-edited cell line expressing the POI endogenously tagged with the HiBiT peptide.
-
LgBiT protein.
-
Lytic or live-cell substrate (e.g., Nano-Glo®).
-
PROTAC library compounds.
-
Assay plates (e.g., 96-well or 384-well white plates).
Procedure:
-
Cell Plating:
-
Seed the HiBiT-tagged cells in assay plates and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC library compounds.
-
Add the compounds to the cells and incubate for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Lysis and Detection (Endpoint Assay):
-
Add the lytic reagent containing LgBiT protein and substrate to the cells.
-
Incubate to allow for cell lysis and signal generation.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control (e.g., DMSO).
-
Calculate the percentage of protein degradation.
-
Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values for each PROTAC.[3]
-
Protocol 3: Ternary Complex Formation Assay (AlphaLISA)
This protocol describes the use of an Amplified Luminescent Proximity Homestead Assay (AlphaLISA) to confirm that active PROTACs induce the formation of a ternary complex between the POI and CRBN.
Materials:
-
Recombinant tagged POI (e.g., GST-tagged).
-
Recombinant tagged CRBN-DDB1 complex (e.g., FLAG-tagged).
-
AlphaLISA Donor and Acceptor beads conjugated to anti-tag antibodies (e.g., anti-GST Donor beads, anti-FLAG Acceptor beads).
-
PROTAC compounds.
-
Assay buffer.
Procedure:
-
Reagent Preparation:
-
Prepare solutions of the tagged POI, tagged CRBN-DDB1 complex, and PROTAC compounds in assay buffer.
-
-
Assay Plate Setup:
-
Add the POI, CRBN-DDB1 complex, and PROTAC dilutions to the assay plate.
-
Incubate to allow for ternary complex formation.
-
-
Bead Addition:
-
Add the AlphaLISA Donor and Acceptor beads.
-
Incubate in the dark.
-
-
Signal Detection:
-
Measure the AlphaLISA signal using a compatible plate reader. An increase in signal indicates proximity of the Donor and Acceptor beads, confirming ternary complex formation.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. A characteristic hook effect (a decrease in signal at high concentrations) is often observed and indicates the formation of binary complexes at the expense of the ternary complex.
-
Data Presentation
Quantitative data from the screening of a hypothetical PROTAC library targeting Bromodomain-containing protein 4 (BRD4) using a thalidomide-based E3 ligase ligand-linker conjugate are presented below.
Table 1: Degradation of BRD4 by a PROTAC Library
| PROTAC ID | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | 8 | 50 | 85 |
| PROTAC-2 | 10 | 25 | 92 |
| PROTAC-3 | 12 | 15 | 95 |
| PROTAC-4 | 14 | 30 | 90 |
| PROTAC-5 | 16 | 75 | 80 |
Data are representative and compiled from literature on BRD4-targeting PROTACs with thalidomide-based ligands.[3][7]
Table 2: Ternary Complex Formation and Binding Affinities
| PROTAC ID | Binary K_D (PROTAC to BRD4, nM) | Binary K_D (PROTAC to CRBN, nM) | Ternary Complex K_D (nM) | Cooperativity (α) |
| PROTAC-3 | 150 | 500 | 25 | 6.0 |
Data are hypothetical and for illustrative purposes.
Signaling Pathway and Mechanism of Action
This compound recruits the CRBN E3 ligase, which is a substrate receptor for the Cullin-4 (CUL4) RING E3 ubiquitin ligase complex (CRL4^CRBN).[6][8] Upon formation of the ternary complex, the CRL4^CRBN complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its proteasomal degradation.
Caption: CRBN-mediated protein degradation pathway.
By following these detailed application notes and protocols, researchers can effectively design, synthesize, and characterize a PROTAC library using this compound to discover novel and potent protein degraders for therapeutic development.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: E3 Ligase Ligand-Linker Conjugate 55 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate a protein of interest (POI).[1][2][3]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] E3 Ligase Ligand-Linker Conjugate 55 is a pre-synthesized building block composed of a Thalidomide-based ligand for the Cereblon (CRBN) E3 ligase and a flexible linker.[5] This conjugate serves as a versatile starting point for the rapid synthesis of novel PROTACs. By attaching a specific "warhead" ligand for a protein of interest to Conjugate 55, researchers can create a custom PROTAC to induce the degradation of their target protein.
This document provides a comprehensive guide to utilizing a CRBN E3 Ligase Ligand-Linker Conjugate to develop and characterize a PROTAC for a specific protein of interest, using the well-studied epigenetic reader protein BRD4 as an illustrative example.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental role of a PROTAC is to act as a molecular bridge, inducing proximity between the target protein and an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 Ligase).[1][3] Once this complex is formed, the E3 ligase transfers ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome.[6] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Data Presentation: Performance of a Representative BRD4 PROTAC
To illustrate the typical performance of a CRBN-recruiting PROTAC, the following tables summarize quantitative data for a hypothetical BRD4-targeting PROTAC (PROTAC-X) synthesized using a CRBN ligand-linker conjugate.
Table 1: In Vitro Degradation Efficiency of PROTAC-X
| Cell Line | DC50 (nM) | Dmax (%) | Timepoint (hours) |
|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | 60 | >95 | 24 |
| THP-1 (Leukemia) | 25 | >95 | 16 |
| HeLa (Cervical Cancer) | 80 | >90 | 24 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Table 2: Cellular Activity of PROTAC-X
| Cell Line | IC50 (nM) - Cell Viability |
|---|---|
| MDA-MB-231 | 75 |
| THP-1 | 30 |
| HeLa | 110 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
The following section provides detailed protocols for the synthesis and characterization of a novel PROTAC using this compound.
Protocol 1: Synthesis of a Novel PROTAC
This protocol describes a general method for conjugating a "warhead" ligand for a protein of interest (POI-ligand-COOH) to an amine-terminated E3 Ligase Ligand-Linker Conjugate.
Materials and Reagents:
-
POI ligand with a carboxylic acid handle (POI-ligand-COOH)
-
This compound (with a terminal amine)
-
Peptide coupling agent (e.g., HATU)
-
Organic base (e.g., DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware and purification equipment (flash chromatography, HPLC)
Procedure:
-
Under a nitrogen atmosphere, dissolve the POI-ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor progress using LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.[7]
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol details the steps to quantify the degradation of the target protein in cultured cells after PROTAC treatment.[8]
Materials and Reagents:
-
Appropriate cell line (e.g., THP-1, MDA-MB-231)
-
Synthesized PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA or Bradford Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-POI (e.g., anti-BRD4), anti-loading control (e.g., anti-GAPDH, anti-α-Tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 16-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer to a microcentrifuge tube.
-
Protein Quantification: Incubate lysates on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration. Prepare samples with Laemmli buffer and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the POI overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane thoroughly. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Plot the normalized data to determine the DC50 and Dmax values.[8][9]
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[10][11]
Materials and Reagents:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC. Include wells for vehicle control (DMSO) and no-cell background control. Incubate for a period relevant to the observed degradation and downstream phenotype (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control and plot the results to determine the IC50 value.[12]
Protocol 4: In-Cell Ubiquitination Assay
This protocol is used to confirm that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system. It involves immunoprecipitating the target protein and then immunoblotting for ubiquitin.[13]
Materials and Reagents:
-
Proteasome inhibitor (e.g., MG132)
-
Lysis Buffer (non-denaturing, e.g., Triton X-100 based)
-
Primary antibody for immunoprecipitation (anti-POI)
-
Protein A/G agarose (B213101) beads
-
Primary antibody for Western blot (anti-Ubiquitin)
Procedure:
-
Cell Treatment: Seed cells in 10 cm dishes. Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5x DC50) and a vehicle control. Importantly, co-treat a set of cells with the PROTAC and a proteasome inhibitor like MG132 (10 µM) for 4-6 hours. The inhibitor will "trap" the ubiquitinated protein, preventing its degradation and allowing for detection.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer.
-
Immunoprecipitation (IP): Pre-clear the lysates with Protein A/G beads. Incubate the cleared lysates with the anti-POI antibody overnight at 4°C to form an antibody-antigen complex.
-
Capture the complex by adding fresh Protein A/G beads and incubating for 2-4 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Western Blot: Elute the protein from the beads by boiling in Laemmli buffer. Run the eluates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the immunoprecipitated target protein. A smear or ladder of high molecular weight bands in the PROTAC + MG132 lane indicates successful ubiquitination of the POI.[14]
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. biocompare.com [biocompare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. promega.com [promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
- 14. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Applications of PROTACs Synthesized from Thalidomide-Based E3 Ligase Ligand-Linker Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's cellular machinery for the selective degradation of target proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide (B1683933) and its analogs (e.g., pomalidomide (B1683931) and lenalidomide) are commonly used as ligands to recruit the Cereblon (CRBN) E3 ligase.[2][3] E3 Ligase Ligand-linker Conjugate 55 is a pre-fabricated molecule consisting of a thalidomide ligand attached to a linker, designed to streamline the synthesis of CRBN-recruiting PROTACs. By conjugating a POI-binding ligand to this conjugate, researchers can rapidly generate novel degraders.
This document provides a comprehensive guide to the in vivo applications of PROTACs synthesized from thalidomide-based conjugates. It includes a summary of representative in vivo efficacy data, detailed experimental protocols for preclinical evaluation, and visualizations of key pathways and workflows.
Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRL4^CRBN^ E3 ubiquitin ligase complex.[4] This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[4]
Caption: General mechanism of action for a thalidomide-based PROTAC.
Data Presentation: In Vivo Efficacy of Representative Thalidomide-Based PROTACs
Table 1: Tumor Growth Inhibition in Xenograft Models
| PROTAC Name | Target Protein | Cancer Cell Line | Mouse Strain | Administration Route | Dosing Regimen | Efficacy (Tumor Growth Inhibition) | Reference |
| ARV-825 | BRD4 | CCRF-CEM (T-ALL) | NOD/SCID | Intraperitoneal (i.p.) | 50 mg/kg, daily | Significant tumor growth reduction | [3] |
| ARV-771 | BET Proteins | VCaP (Prostate) | Nude | Intraperitoneal (i.p.) | 50 mg/kg, 5 days/week | Tumor regression | [5] |
| Compound 6b | BRD4 | HCC1806 (Breast) | Nude | Not Specified | Well-tolerated schedules | Effective tumor growth suppression | [6] |
| Vepdegestrant (ARV-471) | Estrogen Receptor (ER) | MCF-7 (Breast) | Not Specified | Oral | Not Specified | More robust than fulvestrant | [7][8] |
| ARD-61 | Androgen Receptor (AR) | LNCaP (Prostate) | Not Specified | Not Specified | Not Specified | Rapid and specific AR degradation | [9] |
Table 2: Pharmacodynamic and Pharmacokinetic Parameters
| PROTAC Name | Parameter | Value | Species | Route | Reference |
| Representative PROTAC | Bioavailability (%) | 15 | Mouse | Oral | [4] |
| Representative PROTAC | Half-life (t½) (h) | 4 | Mouse | Oral | [4] |
| Oral AR PROTAC | AR Degradation in Xenograft | ~95% at 10 mg/kg | Mouse | Oral | [10] |
| BETd-260 | BET Degradation in Xenograft | Significant at 5 mg/kg (24h) | Mouse | i.p. | [11] |
Experimental Protocols
The following are generalized protocols for in vivo studies using thalidomide-based PROTACs, synthesized from methodologies reported in the literature. Researchers should optimize these protocols based on the specific characteristics of their PROTAC molecule and cancer model.
Protocol 1: In Vivo Efficacy Study in a Tumor Xenograft Mouse Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a thalidomide-based PROTAC.
1. Animal Model and Cell Implantation:
-
Use immunocompromised mice (e.g., NOD-SCID or NSG mice), 6-8 weeks old.[12]
-
Culture human cancer cells (e.g., MV4;11 for a leukemia model or MCF-7 for a breast cancer model) under sterile conditions.[12]
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10^6 cells per 100 µL.[12]
-
Subcutaneously inject the cell suspension into the right flank of each mouse.[12]
2. Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to grow. Measure tumor volume 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width^2).[12]
-
When the average tumor volume reaches 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).[12]
3. PROTAC Formulation and Administration:
-
Formulation: Prepare the PROTAC vehicle. A common vehicle is 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% PBS. Warm the vehicle to dissolve components. Add the PROTAC powder to the required concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 200 µL). Vortex and sonicate until the PROTAC is fully dissolved. Prepare fresh daily.[12]
-
Administration: Administer the PROTAC solution to the treatment group via intraperitoneal (i.p.) injection or oral gavage (p.o.) according to the study design (e.g., daily for 21 days). Administer vehicle only to the control group.[12]
4. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight 2-3 times per week.[12]
-
At the end of the study, euthanize mice. Excise tumors, weigh them, and collect blood and other tissues for PK/PD analysis.[12]
5. Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.[4]
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
Caption: A typical workflow for a preclinical xenograft study.
Protocol 2: Pharmacodynamic Analysis of Target Protein Degradation
This protocol outlines the methods to confirm target protein degradation in tumor tissues.
1. Tissue Collection and Lysate Preparation:
-
At specified time points after the final PROTAC dose, euthanize mice and excise tumors.[4]
-
Snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis and fix the remainder in formalin for immunohistochemistry (IHC).
-
For Western blotting, homogenize the frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.[7]
2. Western Blotting:
-
Separate 20-40 µg of protein lysate per sample by SDS-PAGE and transfer to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4 or anti-ERα) overnight at 4°C. Use an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).[12]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[12]
-
Quantify band intensities to determine the percentage of target protein degradation relative to the vehicle-treated group.[7]
3. Immunohistochemistry (IHC):
-
Embed formalin-fixed tumor tissues in paraffin (B1166041) and section them.[7]
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidases with a hydrogen peroxide solution.
-
Incubate sections with a primary antibody against the target protein.[7]
-
Apply a secondary antibody and a detection reagent (e.g., DAB).[7]
-
Counterstain with hematoxylin.
-
Analyze slides under a microscope to assess the expression level and localization of the target protein within the tumor tissue.[7]
Challenges and Considerations
-
Pharmacokinetics and Oral Bioavailability: PROTACs are large molecules that often exhibit poor pharmacokinetic properties, including low oral bioavailability.[12] Formulation strategies, such as the use of specialized vehicles, are often necessary for in vivo administration.[12]
-
On-Target and Off-Target Toxicity: Degradation of the target protein in healthy tissues can lead to on-target toxicity. Additionally, the thalidomide moiety itself can have biological effects, and unintended degradation of other proteins ("off-target" effects) must be carefully evaluated.[12]
-
Resistance Mechanisms: Although PROTACs can overcome some forms of resistance to traditional inhibitors, resistance to PROTACs can still emerge, for instance, through mutations in the E3 ligase or the target protein that prevent ternary complex formation.[3]
Conclusion
PROTACs synthesized from thalidomide-based E3 ligase ligand-linker conjugates are a powerful class of molecules for inducing the in vivo degradation of a wide range of disease-relevant proteins. The protocols and data presented in this document provide a framework for the preclinical evaluation of these novel therapeutics. Careful consideration of experimental design, particularly in relation to pharmacokinetics, pharmacodynamics, and efficacy, is crucial for the successful translation of these promising molecules into the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. marinbio.com [marinbio.com]
- 9. Targeting Androgen Receptor Resistance in Prostate Cancer: The Role of Degraders [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Low degradation efficiency with E3 Ligase Ligand-linker Conjugate 55 PROTAC
This technical support guide provides troubleshooting strategies and answers to frequently asked questions for researchers using the E3 Ligase Ligand-linker Conjugate 55 PROTAC who are experiencing low degradation efficiency of their protein of interest (POI).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a PROTAC like Conjugate 55?
A1: PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1][2][3] Conjugate 55 works by forming a ternary complex, bringing your protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[4][5] This proximity facilitates the transfer of ubiquitin tags to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6]
References
- 1. Ubiquitin & PROTAC | ChemPartner [chempartner.com]
- 2. precisepeg.com [precisepeg.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
Technical Support Center: Improving the Solubility of E3 Ligase Ligand-Linker Conjugate 55-Derived PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PROTACs derived from E3 Ligase Ligand-linker Conjugate 55. Poor aqueous solubility is a common hurdle in the development of PROTACs, often impacting their biological activity, oral bioavailability, and overall therapeutic potential.[1][2] This guide offers structured solutions, from chemical modification to advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: Why do PROTACs derived from this compound often exhibit poor solubility?
PROTACs are inherently large and complex molecules, often with high molecular weights and lipophilicity that place them "beyond the Rule of 5" (bRo5) chemical space.[1][3] This can lead to poor aqueous solubility. Specific factors contributing to the low solubility of Conjugate 55-derived PROTACs may include the physicochemical properties of the E3 ligase ligand, the hydrophobicity of the linker, and the overall topology of the final PROTAC molecule.[1]
Q2: What are the initial steps to assess the solubility of my Conjugate 55-derived PROTAC?
The first step is to quantitatively determine the thermodynamic and kinetic solubility of your compound. Thermodynamic solubility provides the equilibrium concentration of a compound in a saturated solution, while kinetic solubility measures the precipitation of a compound from a supersaturated solution, which can be more relevant for in vitro assays. Standard methods include shake-flask for thermodynamic solubility and nephelometry or UV-Vis spectroscopy for kinetic solubility.
Q3: What are the primary strategies to improve the solubility of these PROTACs?
There are two main approaches to enhance the solubility of PROTACs derived from Conjugate 55:
-
Chemical Modification: This involves altering the molecular structure of the PROTAC, primarily by modifying the linker or the E3 ligase ligand.[2]
-
Formulation Strategies: This approach focuses on improving the dissolution and apparent solubility of the existing PROTAC molecule using various excipients and delivery systems.[1][4]
Q4: How can I chemically modify the linker of Conjugate 55 to improve PROTAC solubility?
Optimizing the linker is a common and effective strategy.[5] Consider the following modifications:
-
Incorporate Polar Functional Groups: Introducing polar groups such as hydroxyls, amides, or sulfonamides into the linker can increase hydrophilicity.
-
Utilize Hydrophilic Linkers: Replacing a hydrophobic alkyl linker with a more hydrophilic one, like a polyethylene (B3416737) glycol (PEG) linker, can significantly improve aqueous solubility.[6]
-
Introduce Ionizable Groups: Incorporating basic nitrogen atoms in aromatic rings or alkyl linkers, or adding acidic moieties, can enhance solubility in a pH-dependent manner.[5][7] The introduction of piperazine (B1678402) or piperidine (B6355638) rings into the linker has been a growing trend to improve solubility.[7]
Q5: Are there any formulation strategies that can enhance the solubility of my existing Conjugate 55-derived PROTAC?
Yes, several formulation strategies can be employed:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain a supersaturated state, thereby improving dissolution and apparent solubility.[4][8] Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) is a commonly used polymer for creating ASDs with PROTACs.[4]
-
Use of Excipients: Surfactants, co-solvents, and solubilizers can be used to increase the solubility of PROTACs in aqueous media.[]
-
Lipid-Based Formulations: Encapsulating the PROTAC in lipid-based delivery systems like liposomes or self-nanoemulsifying drug delivery systems (SNEDDS) can improve solubility and oral absorption.[1]
Q6: Can modifying the E3 ligase ligand in Conjugate 55 impact the solubility of the final PROTAC?
Yes, modifications to the E3 ligase ligand can influence the overall physicochemical properties of the PROTAC.[10] While the core binding motif must be retained, solvent-exposed parts of the ligand can be altered to introduce polar groups or reduce lipophilicity. For instance, replacing a fluorine atom with a trifluoromethyl group on a pomalidomide-based ligand has been shown to improve oral bioavailability.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor solubility in aqueous buffers for in vitro assays. | High lipophilicity of the PROTAC molecule. | - Add a co-solvent like DMSO (up to a concentration that does not affect the assay).- Use a surfactant to aid dissolution.- Re-synthesize the PROTAC with a more hydrophilic linker (e.g., PEG-based).[6] |
| Precipitation of the PROTAC during cell-based assays. | The compound's concentration exceeds its kinetic solubility in the cell culture medium. | - Lower the final concentration of the PROTAC in the assay.- Prepare a fresh, concentrated stock solution and dilute it rapidly in the final medium.- Consider formulating the PROTAC as an amorphous solid dispersion (ASD) for improved dissolution.[4] |
| Low oral bioavailability in animal models despite good in vitro activity. | Poor dissolution in the gastrointestinal tract and/or poor permeability. | - Administer the PROTAC with food, as some PROTACs show improved solubility in biorelevant buffers that mimic the fed state.[5]- Develop an advanced formulation, such as a self-nanoemulsifying drug delivery system (SNEDDS) or a liposomal formulation.[1]- Investigate prodrug strategies to mask lipophilic groups and improve absorption.[5] |
| Difficulty in achieving a high enough concentration for structural biology studies (e.g., crystallography). | The thermodynamic solubility of the PROTAC is too low. | - Screen for a variety of buffer conditions (pH, salts) to identify optimal solubility conditions.- Employ co-solvents or detergents that are compatible with the intended experiment.- If possible, co-crystallize with the target protein and E3 ligase, which can sometimes improve solubility. |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of the PROTAC to a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved PROTAC using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The measured concentration represents the thermodynamic solubility of the PROTAC in that specific buffer.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Solution Preparation: Dissolve the PROTAC and a polymer excipient (e.g., HPMCAS) in a common volatile solvent (e.g., acetone, methanol). A typical drug loading is 10-20% w/w.[4]
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under high vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Collection and Characterization: Scrape the resulting solid from the flask. Characterize the ASD to confirm its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Dissolution Testing: Assess the dissolution profile of the ASD compared to the crystalline or amorphous PROTAC alone to determine the extent of solubility enhancement.
Data Presentation
Table 1: Physicochemical Properties Influencing PROTAC Solubility
| Parameter | Description | Impact on Solubility | Measurement/Prediction Method |
| cLogP | Calculated octanol-water partition coefficient. | Higher cLogP generally leads to lower aqueous solubility. | Software prediction (e.g., ChemDraw, MarvinSketch) |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | Higher TPSA is often associated with increased solubility. | Software prediction |
| Molecular Weight (MW) | The mass of the molecule. | Higher MW often correlates with lower solubility. | Calculated from the chemical formula |
| pKa | Acid dissociation constant. | For ionizable compounds, solubility is pH-dependent. | Software prediction or experimental determination (e.g., potentiometric titration) |
Table 2: Comparison of Solubility Enhancement Strategies for a Hypothetical Conjugate 55-Derived PROTAC
| Strategy | Initial Solubility (µg/mL) | Solubility after Intervention (µg/mL) | Fold Increase | Notes |
| PEG Linker (4 units) | 5 | 50 | 10 | Significant improvement but may impact permeability. |
| Piperazine in Linker | 5 | 35 | 7 | pH-dependent solubility.[7] |
| ASD (20% drug loading in HPMCAS) | 5 | 75 | 15 | Can achieve supersaturation.[4] |
| SNEDDS Formulation | 5 | >100 (in formulation) | >20 | Improves both solubility and potentially bioavailability.[1] |
Visualizations
Caption: Workflow for troubleshooting and improving the solubility of PROTACs.
Caption: Relationship between physicochemical properties and solubility issues.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 8. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
Technical Support Center: Enhancing Cell Permeability of Large PROTAC Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of large Proteolysis Targeting Chimera (PROTAC) molecules.
Frequently Asked Questions (FAQs)
Q1: My large PROTAC molecule shows poor cellular activity. Could low cell permeability be the issue?
A1: Yes, poor cell permeability is a common challenge for large PROTAC molecules and a likely reason for reduced cellular activity.[1][2][3][][5] PROTACs often have high molecular weights (often exceeding 800 Da), a large number of hydrogen bond donors (HBDs) and acceptors (HBAs), and a high polar surface area (PSA), all of which can negatively impact their ability to cross the cell membrane.[6][7][8]
To determine if permeability is the limiting factor, it is recommended to compare the PROTAC's activity in biochemical assays (e.g., target binding, ternary complex formation) with its performance in cell-based degradation assays. A significant drop in potency in the cellular context strongly suggests a permeability issue.
Q2: What are the key physicochemical properties of PROTACs that influence their cell permeability?
A2: Several key physicochemical properties are critical determinants of PROTAC cell permeability:
-
Molecular Weight (MW): Generally, permeability decreases as molecular weight increases, with a significant reduction often observed for molecules over 1000 Da.[6][7]
-
Lipophilicity (logP/logD): A balance is crucial. While increased lipophilicity can enhance membrane partitioning, excessively high logP can lead to poor solubility and non-specific binding.[9]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases the polarity of the molecule, making it less favorable to cross the lipid bilayer of the cell membrane.[6][7]
-
Polar Surface Area (PSA): Similar to HBDs and HBAs, a large PSA is generally associated with lower permeability.
-
Molecular Shape and Flexibility: The ability of a PROTAC to adopt a more compact conformation can shield polar groups and facilitate membrane passage. The formation of intramolecular hydrogen bonds can reduce the effective size and polarity of the molecule.[5][10]
Q3: How can I experimentally measure the cell permeability of my PROTAC?
A3: Several in vitro assays are commonly used to assess PROTAC permeability. These can be categorized as cell-free and cell-based methods.[11]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[6][11][12] It is a cost-effective method for early-stage screening.[11]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[11][13] It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.[11][13]
-
NanoBRET Target Engagement Assay: This live-cell assay can be adapted to assess the intracellular availability of a PROTAC by comparing its binding to the E3 ligase in intact versus permeabilized cells.[14]
The choice of assay depends on the stage of your research and the specific questions you are trying to answer.
Troubleshooting Guides
Problem: My PROTAC has low permeability in the PAMPA assay.
This suggests an issue with the intrinsic ability of your molecule to passively diffuse across a lipid membrane. Here are some potential solutions:
| Strategy | Description | Key Considerations |
| Linker Optimization | Modify the linker to be more hydrophobic or rigid. Replacing a flexible PEG linker with a more rigid alkyl or phenyl-containing linker can sometimes improve permeability.[10][15] | Changes in linker length and composition can also affect ternary complex formation and degradation efficacy.[15][16] |
| Amide-to-Ester Substitution | Replacing an amide bond in the linker or at the warhead/ligase ligand connection point with an ester can reduce the number of hydrogen bond donors and increase lipophilicity, thereby improving permeability.[17] | Esters are more susceptible to hydrolysis, so their stability in cellular and in vivo environments needs to be assessed.[17] |
| Introduce Intramolecular Hydrogen Bonds | Design the PROTAC to favor conformations that form intramolecular hydrogen bonds. This can create a more compact, "chameleon-like" structure that masks polar groups.[5][10] | This can be challenging to achieve predictably and may require significant medicinal chemistry efforts. |
| Prodrug Strategy | Mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.[10][13] | The cleavage mechanism must be efficient within the target cells. This strategy can further increase the molecular weight of the PROTAC.[10] |
Problem: My PROTAC shows good PAMPA permeability but poor Caco-2 permeability and low cellular activity.
This discrepancy often points towards active efflux by transporters expressed on the Caco-2 cells.
| Strategy | Description | Key Considerations |
| Identify and Mitigate Efflux | Use specific inhibitors of common efflux transporters (e.g., P-glycoprotein) in the Caco-2 assay to confirm if your PROTAC is a substrate. Structural modifications can then be made to reduce recognition by these transporters. | This may require iterative medicinal chemistry to find a balance between reduced efflux and maintained target engagement. |
| Formulation Strategies | Encapsulate the PROTAC in a drug delivery system to bypass efflux transporters. | This adds complexity to the formulation and manufacturing process. |
Problem: My PROTAC's physicochemical properties are far outside the "Rule of Five". Are there alternative approaches to improve its cellular uptake?
For PROTACs with significant permeability challenges, advanced drug delivery strategies can be employed.
| Strategy | Description | Key Considerations |
| Lipid-Based Nanoparticles (LNPs) | Encapsulating the PROTAC within LNPs can facilitate its entry into cells via endocytosis.[1] | The formulation needs to be optimized for stability, drug loading, and efficient release of the PROTAC into the cytoplasm. |
| Polymeric Micelles | These can improve the solubility and stability of hydrophobic PROTACs and enhance their cellular uptake.[2] | The choice of polymer and the stability of the micelles are critical for successful delivery. |
| Antibody-PROTAC Conjugates (APCs) | Conjugating the PROTAC to an antibody that targets a specific cell surface receptor can enable targeted delivery and receptor-mediated endocytosis.[18] | This approach is complex and requires expertise in bioconjugation. The linker between the antibody and the PROTAC must be carefully designed for efficient cleavage. |
| Cell-Penetrating Peptides (CPPs) | Conjugating a CPP to the PROTAC can facilitate its direct translocation across the cell membrane.[13] | CPPs can sometimes lead to non-specific cellular uptake and potential toxicity. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for performing a PAMPA assay to assess the passive permeability of a PROTAC.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
PAMPA lipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Lucifer Yellow (as a membrane integrity marker)
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare the Donor Plate: Add the PROTAC stock solution to PBS to achieve the desired final concentration (e.g., 10 µM). Include Lucifer Yellow in the donor solution.
-
Coat the Filter Plate: Add the PAMPA lipid solution to each well of the filter plate and allow it to impregnate the filter for at least 5 minutes.
-
Assemble the PAMPA Plate: Carefully place the lipid-coated filter plate on top of the acceptor plate, which has been pre-filled with PBS.
-
Add Donor Solution: Add the PROTAC-containing donor solution to the wells of the filter plate.
-
Incubation: Cover the plate and incubate at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method like LC-MS/MS. Also, measure the amount of Lucifer Yellow that has crossed the membrane to ensure membrane integrity.
-
Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (VA / (Area × time)) × ln(1 - [drug]acceptor / [drug]equilibrium)
Where VA is the volume of the acceptor well, Area is the surface area of the filter, and time is the incubation time.
Protocol 2: Caco-2 Permeability Assay
This protocol outlines the steps for conducting a Caco-2 permeability assay to evaluate both passive and active transport of a PROTAC.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Lucifer Yellow (as a monolayer integrity marker)
-
Analytical instrument for quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on the Transwell inserts and culture them for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer Yellow.
-
Prepare Dosing Solutions: Dilute the PROTAC stock solution in HBSS to the desired final concentration (e.g., 10 µM).
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the PROTAC dosing solution to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both the apical and basolateral compartments at the end of the incubation.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the PROTAC dosing solution to the basolateral (B) side and fresh HBSS to the apical (A) side.
-
Incubate and collect samples as described for the A to B direction.
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Permeability (Papp) and Efflux Ratio (ER):
-
Calculate the Papp for both A to B and B to A directions using a similar equation as in the PAMPA assay.
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B to A) / Papp (A to B). An ER significantly greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.
-
Visual Guides
Caption: A troubleshooting workflow for addressing poor PROTAC permeability.
Caption: Overview of strategies for enhancing PROTAC cell permeability.
Caption: Experimental workflow for the Caco-2 permeability assay.
References
- 1. mdpi.com [mdpi.com]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. benchchem.com [benchchem.com]
- 12. Permeability Assay - Profacgen [profacgen.com]
- 13. tandfonline.com [tandfonline.com]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 15. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 16. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Neosubstrate Degradation with E3 Ligase Ligand-linker Conjugate 55
Welcome to the technical support center for E3 Ligase Ligand-linker Conjugate 55. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to minimizing neosubstrate degradation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a pre-synthesized molecule consisting of a ligand for the Cereblon (CRBN) E3 ubiquitin ligase connected to a chemical linker.[][][3] It is designed for the rapid assembly of Proteolysis-Targeting Chimeras (PROTACs). Researchers can conjugate a ligand for their specific protein of interest (POI) to the available functional group on the linker to create a novel degrader molecule. The primary application is to induce the degradation of a target protein via the ubiquitin-proteasome system.[4][5]
Q2: What is neosubstrate degradation and why is it a concern with CRBN-based PROTACs?
Neosubstrate degradation refers to the unintended degradation of proteins that are not the primary target of the PROTAC.[] The CRBN E3 ligase, when bound by certain ligands like those derived from thalidomide (B1683933) and its analogs, can have its substrate specificity altered, leading to the recruitment and degradation of so-called "neosubstrates".[][7] This can lead to off-target effects and potential cellular toxicity.[] For example, degradation of transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) are known neosubstrate effects of some CRBN modulators.[]
Q3: How does the linker component of Conjugate 55 influence neosubstrate degradation?
The linker plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[8][][10] Its length, composition, and attachment point can influence the spatial arrangement of the POI and CRBN, which in turn can affect which proteins are presented for ubiquitination.[][11] An improperly designed linker can either fail to bring the intended target close enough for efficient ubiquitination or it could promote a conformation that favors the recruitment of neosubstrates.[8][]
Q4: What are the first steps I should take if I observe significant neosubstrate degradation?
If you suspect or have confirmed neosubstrate degradation, a systematic approach is necessary.
-
Confirm the degradation is CRBN-dependent: Use a CRBN knockout or knockdown cell line, or co-treat with a CRBN inhibitor like MLN4924. If the degradation of the neosubstrate is abrogated, it confirms the involvement of the CRBN pathway.[7]
-
Perform dose-response experiments: Determine the concentration at which neosubstrate degradation occurs and compare it to the degradation potency of your target protein.
-
Analyze linker properties: Consider if the current linker length and composition of your final PROTAC are optimal for your specific target.
Troubleshooting Guide
Problem 1: High levels of known CRBN neosubstrates (e.g., IKZF1, GSPT1) are being degraded at concentrations similar to my target protein.
-
Possible Cause: The ternary complex formed by your PROTAC may be structurally similar to that induced by immunomodulatory drugs (IMiDs) known to degrade these neosubstrates. The linker may not be providing enough selectivity for your target protein.
-
Troubleshooting Steps:
-
Modify the Linker Attachment Point: The exit vector from the CRBN ligand can significantly impact neosubstrate profiles.[11] Synthesize versions of your PROTAC where the linker is attached to a different position on your target protein ligand.
-
Vary Linker Length and Composition: Synthesize a small library of PROTACs with varying linker lengths (e.g., PEG3, PEG4, PEG5) and compositions (e.g., alkyl chains vs. PEG chains) to assess the impact on both on-target and off-target degradation.[8][][12]
-
Introduce Rigidity: Incorporating rigid moieties (e.g., piperazine (B1678402) rings) into the linker can constrain the conformational flexibility, potentially favoring the desired ternary complex over those that lead to neosubstrate degradation.[8][]
-
Problem 2: My PROTAC shows good degradation of the target protein, but also degrades a novel, unexpected protein.
-
Possible Cause: Your PROTAC may be inducing the formation of a novel ternary complex that recruits a protein not previously identified as a CRBN neosubstrate.
-
Troubleshooting Steps:
-
Proteomics Analysis: Perform unbiased proteomic profiling (e.g., mass spectrometry) to identify and quantify the off-target protein(s).
-
Validate the Novel Neosubstrate: Use western blotting to confirm the degradation of the identified protein in a dose- and time-dependent manner. Confirm CRBN-dependency as described in the FAQs.
-
Structural Modeling: If structural information is available for your target protein and CRBN, computational modeling can help visualize the potential ternary complex and identify surfaces that might be interacting with the unexpected neosubstrate.
-
Apply Linker Optimization Strategies: As with known neosubstrates, systematically modifying the linker can disrupt the interactions leading to the degradation of the novel off-target.
-
Data Presentation: Linker Optimization Strategy
Below is a template table for summarizing data from a linker optimization experiment aimed at minimizing neosubstrate degradation.
| PROTAC Variant | Linker Modification | Target Protein DC50 (nM) | Neosubstrate (e.g., IKZF1) DC50 (nM) | Selectivity Window (Neosubstrate DC50 / Target DC50) |
| YourPROTAC-55-L1 | PEG4 (Original) | 50 | 75 | 1.5 |
| YourPROTAC-55-L2 | PEG2 | >1000 | >1000 | N/A |
| YourPROTAC-55-L3 | PEG6 | 80 | 500 | 6.25 |
| YourPROTAC-55-L4 | Alkyl-C8 | 120 | 1500 | 12.5 |
| YourPROTAC-55-L5 | Piperazine-PEG2 | 65 | 900 | 13.8 |
-
DC50: The concentration of the compound that results in 50% degradation of the protein.
-
Selectivity Window: A higher value indicates greater selectivity for the target protein over the neosubstrate.
Experimental Protocols
Protocol 1: Western Blot Analysis for On-Target and Off-Target Degradation
-
Cell Culture and Treatment: Plate your cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of your PROTAC (created from Conjugate 55) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against your target protein, a known neosubstrate (e.g., IKZF1), and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent. Quantify the band intensities and normalize to the loading control to determine the percentage of protein remaining relative to the vehicle control.
Protocol 2: Ternary Complex Formation Assessment by Co-Immunoprecipitation (Co-IP)
-
Cell Treatment and Lysis: Treat cells with your PROTAC at a concentration known to induce degradation for a short period (e.g., 1-2 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against your target protein or an antibody against a tag on your protein of interest (if applicable) overnight at 4°C.
-
Bead Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Analysis: Elute the protein complexes from the beads and analyze the eluate by western blotting for the presence of CRBN. An increased CRBN signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
Visualizations
Caption: Workflow of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for neosubstrate degradation.
References
- 3. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]
- 4. mdpi.com [mdpi.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 10. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance during the formation of ternary complexes, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked questions (FAQs)
Q1: What is steric hindrance in the context of ternary complex formation?
A1: Steric hindrance refers to the spatial arrangement of atoms that obstructs a chemical reaction or intermolecular interaction.[1] In the formation of a ternary complex, such as one involving a target Protein of Interest (POI), a PROTAC, and an E3 ligase, steric hindrance occurs when the physical bulk of these components prevents them from assembling in a productive orientation.[2][3] This can inhibit the formation of the complex or reduce its stability, ultimately impairing the intended biological outcome, like protein degradation.[3][4] Clashes can arise from bulky groups on the PROTAC, the shape of the proteins, or unfavorable protein-protein interactions at the binding interface.[3][5]
Q2: What are the common experimental signs that steric hindrance is impairing my experiment?
A2: Several key indicators may suggest that steric hindrance is a problem in your system:
-
Weak or Undetectable Ternary Complex: Biophysical assays show little to no formation of the POI-PROTAC-E3 ligase complex.[3]
-
High "Hook Effect": A pronounced "hook effect" is observed in dose-response curves. At high concentrations, the PROTAC forms binary complexes (e.g., PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex, which reduces overall efficiency.[3][6] This is often exacerbated by poor cooperativity resulting from steric clashes.[3]
-
Lack of Downstream Activity: Despite confirming that your PROTAC can independently bind to both the target protein and the E3 ligase (binary engagement), there is no subsequent protein degradation.[6][7]
-
Inconsistent Structure-Activity Relationship (SAR): Small modifications to the PROTAC linker or ligands lead to drastic and unpredictable changes in degradation efficiency, suggesting a delicate and sterically sensitive binding mode.[8]
Q3: How does the PROTAC linker influence steric hindrance?
A3: The linker is a critical component in PROTAC design, connecting the target-binding warhead and the E3-ligase-binding ligand.[4] Its length, composition, and attachment points are paramount for forming a stable ternary complex.[9]
-
Linker Too Short: A short linker can cause steric hindrance by not providing enough space for the two proteins to bind simultaneously without clashing.[4][10]
-
Linker Too Long: An excessively long and flexible linker can lead to an unstable complex with non-productive binding orientations, resulting in inefficient ubiquitination.[4]
-
Linker Rigidity: Inducing some rigidity in the linker can reduce the number of non-productive conformations and potentially increase potency.[11]
Optimizing the linker is an empirical process that is highly dependent on the specific POI and E3 ligase pair.[4]
Q4: What is "cooperativity" and how does it relate to steric hindrance?
A4: Cooperativity (alpha, α) is a measure of how the binding of the first protein to the PROTAC affects the binding of the second protein. It is a key indicator of the stability of the ternary complex.[2][12]
-
Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-POI) increases the affinity for the second protein (E3 ligase). This is desirable as it indicates that the protein-protein interactions are favorable and help stabilize the entire complex.[2][13]
-
Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second, often due to steric hindrance or other unfavorable interactions.[2][13]
-
No Cooperativity (α = 1): The two binding events are independent.
Steric hindrance is a primary cause of negative cooperativity. Overcoming these clashes through rational design can improve cooperativity and lead to more stable and effective ternary complexes.[3]
Troubleshooting Guides
Problem 1: Weak or No Ternary Complex Formation Detected
Possible Cause: Steric clashes are preventing the stable association of the three components.
Troubleshooting Steps:
-
Modify the PROTAC Linker: This is the most common and effective strategy.
-
Vary Linker Length: Synthesize and test a series of PROTACs with different linker lengths (e.g., PEG, alkyl chains) to find the optimal distance between the POI and E3 ligase.[4][11]
-
Change Linker Composition: Explore different chemical compositions of the linker to alter its flexibility and hydrophobicity.[]
-
Alter Linker Attachment Points (Exit Vectors): Changing where the linker connects to the warhead or E3 ligase ligand can fundamentally alter the geometry of the ternary complex and alleviate clashes.[3][9]
-
-
Switch the E3 Ligase: The surface topology of E3 ligases varies. If steric hindrance is an issue with one ligase (e.g., Cereblon), switching to another (e.g., VHL) might provide a more favorable binding interface for your target protein.[10]
-
Utilize Computational Modeling:
-
Use molecular docking and modeling software to build a predicted structure of the ternary complex.[3][15] This can help visualize potential steric clashes and guide the rational design of new PROTAC iterations.[16][17]
-
Software like Rosetta can be used to model an ensemble of possible complex structures to better understand activity and selectivity.[15][18]
-
dot graphdot graph Troubleshooting_Workflow_for_Weak_Complex_Formation { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes start [label="Start: Weak or No\nTernary Complex Formation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder]; linker_mod [label="Modify PROTAC Linker", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vary_length [label="Vary Length\n(e.g., PEG, Alkyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; change_comp [label="Change Composition\n(Flexibility, Rigidity)", fillcolor="#F1F3F4", fontcolor="#202124"]; change_vector [label="Alter Exit Vector", fillcolor="#F1F3F4", fontcolor="#202124"]; switch_ligase [label="Switch E3 Ligase\n(e.g., VHL <-> CRBN)", fillcolor="#FBBC05", fontcolor="#202124"]; comp_model [label="Use Computational Modeling", fillcolor="#34A853", fontcolor="#FFFFFF"]; predict_clash [label="Predict Clashes &\nGuide Redesign", fillcolor="#F1F3F4", fontcolor="#202124"]; re_evaluate [label="Re-evaluate Ternary\nComplex Formation", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> linker_mod [label="Primary Strategy"]; start -> switch_ligase; start -> comp_model;
linker_mod -> vary_length; linker_mod -> change_comp; linker_mod -> change_vector;
comp_model -> predict_clash;
vary_length -> re_evaluate; change_comp -> re_evaluate; change_vector -> re_evaluate; switch_ligase -> re_evaluate; predict_clash -> re_evaluate; } end_graphdot Caption: Troubleshooting workflow for weak ternary complex formation.
Problem 2: High "Hook Effect" Observed in Assays
Possible Cause: At high concentrations, the formation of binary complexes is favored over the ternary complex, often due to poor cooperativity which can be caused by steric hindrance.[3]
Troubleshooting Steps:
-
Optimize Compound Concentration: Carefully perform a full dose-response analysis to identify the optimal concentration for ternary complex formation and degradation before the hook effect dominates.[3][19] Test a broad range, from low nanomolar to high micromolar.[6]
-
Improve Cooperativity: The most direct way to mitigate the hook effect is to increase positive cooperativity.
-
Structure-Guided Design: Use structural information (from X-ray crystallography, Cryo-EM, or computational models) to introduce modifications to the PROTAC that create favorable new protein-protein interactions between the POI and the E3 ligase.[3][20]
-
Linker Optimization: As described above, optimizing the linker is key to achieving a conformation that promotes positive cooperativity.[9]
-
dot graphdot graph Hook_Effect_Mitigation { graph [rankdir="LR", bgcolor="#FFFFFF", fontname="Arial", fontsize=12]; node [shape=record, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes hook_effect [label="{High Hook Effect Observed | {Possible Cause: Poor Cooperativity / Steric Hindrance}}", fillcolor="#EA4335", fontcolor="#FFFFFF"];
solutions [label="{Troubleshooting Steps | { Optimize Concentration | Improve Cooperativity}}", fillcolor="#F1F3F4", fontcolor="#202124"];
optimize_conc [label="{Dose-Response Curve | Find optimal concentration\nbefore binary complexes dominate}", fillcolor="#4285F4", fontcolor="#FFFFFF"];
improve_coop [label="{Improve Cooperativity (α > 1) | { Structure-Guided Design | Linker Optimization}}", fillcolor="#FBBC05", fontcolor="#202124"];
structure_design [label="{Create Favorable\nProtein-Protein Interactions}", fillcolor="#34A853", fontcolor="#FFFFFF"]; linker_opt [label="{Find Optimal Linker\nLength & Composition}", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges hook_effect -> solutions [label="Address with"]; solutions:f0 -> optimize_conc; solutions:f1 -> improve_coop; improve_coop:f0 -> structure_design; improve_coop:f1 -> linker_opt; } end_graphdot Caption: Logical relationship for mitigating the "hook effect".
Data Presentation: Quantitative Analysis
When optimizing a PROTAC to overcome steric hindrance, it is crucial to quantitatively measure the impact of modifications. The following table summarizes key parameters and the techniques used to measure them.
| Parameter | Description | Typical Values / Goal | Common Assay Techniques |
| Binary Affinity (Kd) | The dissociation constant for PROTAC binding to either the POI or the E3 ligase alone. | Varies widely; necessary for context. | ITC, SPR, FP, TR-FRET, NanoBRET®[12][21][22] |
| Ternary Complex Affinity (Kd) | The dissociation constant for the fully formed POI-PROTAC-E3 ligase complex. A low Kd indicates a stable complex. | nM to low µM range is common. | ITC, SPR, BLI, Proximity Assays (AlphaLISA, HTRF)[3][12][22] |
| Cooperativity (α) | A measure of how protein-protein interactions affect complex stability (α = Kd,binary / Kd,ternary). | α > 1 (Positive) is generally desirable.[3] | Calculated from binary and ternary Kd values measured by ITC, SPR, or FP.[12][23] |
| Ternary Complex Half-Life (t½) | The time it takes for half of the ternary complexes to dissociate. Longer half-life often correlates with better degradation. | Varies; longer is often better. | Surface Plasmon Resonance (SPR)[21][24] |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | Lower is better (e.g., nM range). | Western Blot, In-Cell Assays (e.g., HiBiT)[4][19] |
| Dmax | The maximum percentage of target protein degradation achieved. | Higher is better (e.g., >80-90%). | Western Blot, In-Cell Assays (e.g., HiBiT)[4][19] |
Experimental Protocols
Protocol 1: Measuring Ternary Complex Formation and Cooperativity by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS).[]
Methodology:
-
Preparation:
-
Prepare purified protein solutions (POI and E3 ligase complex) and the PROTAC compound in the same, well-dialyzed buffer to minimize heat of dilution effects.
-
Degas all solutions thoroughly before use.
-
-
Experiment 1: Binary Titration (PROTAC into POI)
-
Load the sample cell with the POI solution (e.g., 10-20 µM).
-
Load the injection syringe with the PROTAC solution (e.g., 100-200 µM).
-
Perform a series of injections (e.g., 1-2 µL each) at a constant temperature (e.g., 25°C).
-
Record the heat change after each injection.
-
Result: This determines the binary affinity, Kd1 (POI + PROTAC).
-
-
Experiment 2: Binary Titration (PROTAC into E3 Ligase)
-
Repeat the process from Experiment 1, but with the E3 ligase in the cell.
-
Result: This determines the binary affinity, Kd2 (E3 + PROTAC).
-
-
Experiment 3: Ternary Complex Titration
-
Load the sample cell with the POI that has been pre-saturated with the PROTAC.
-
Load the injection syringe with the E3 ligase.
-
Perform the titration as described above.
-
Result: This determines the ternary complex affinity, Kd,ternary .
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection and fit the data to a suitable binding model (e.g., one-site binding) to calculate Kd, ΔH, and n.
-
Calculate cooperativity: α = Kd1 / Kd,ternary .[12]
-
Protocol 2: Assessing Ternary Complex Kinetics by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time, providing kinetic data (k-on, k-off) in addition to affinity (Kd).[24][]
Methodology:
-
Chip Preparation:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip via amine coupling or another suitable chemistry.[24]
-
-
Experiment 1: Binary Interaction Analysis
-
Flow a series of concentrations of the PROTAC (analyte) over the chip surface to measure the binding to the immobilized E3 ligase.
-
Measure the association phase (k-on) and dissociation phase (k-off).
-
Result: Determines the binary Kd, k-on, and k-off for the PROTAC-E3 interaction.
-
-
Experiment 2: Ternary Interaction Analysis
-
Prepare a series of analyte solutions, each containing a fixed, saturating concentration of the POI and a varying concentration of the PROTAC.
-
Flow these pre-incubated solutions over the E3-ligase-functionalized chip.[24]
-
Measure the association and dissociation phases for the formation of the ternary complex on the chip surface.
-
Result: Determines the ternary Kd, k-on, k-off, and half-life (t½) of the complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a kinetic model (e.g., 1:1 Langmuir binding) to extract rate constants and affinity.
-
Compare the binary and ternary Kd values to calculate the cooperativity (α).[24]
-
Protocol 3: In-Cell Confirmation of Ternary Complex Formation via Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify that the ternary complex forms within a cellular environment.[7]
Methodology:
-
Cell Treatment:
-
Cell Lysis:
-
Lyse the cells using a gentle, non-denaturing IP lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cleared cell lysate with an antibody against one component of the complex (e.g., an anti-E3 ligase antibody) that is conjugated to magnetic or agarose (B213101) beads.
-
-
Washing and Elution:
-
Western Blot Analysis:
-
Analyze the eluate by Western blot. Probe separate membranes for the other two components of the complex (e.g., the POI and, if a tagged system is used, the PROTAC-binding protein).
-
A band for the POI in the sample where the E3 ligase was pulled down (and vice-versa) confirms the formation of the ternary complex in the cell.[6]
-
References
- 1. Steric hindrance: Significance and symbolism [wisdomlib.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 13. biorxiv.org [biorxiv.org]
- 15. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DegraderTCM: A Computationally Sparing Approach for Predicting Ternary Degradation Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 23. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 三重複合体の形成 [promega.jp]
E3 Ligase Ligand-linker Conjugate 55 quality control and purity analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E3 Ligase Ligand-Linker Conjugate 55.
Troubleshooting Guide
Encountering issues during the quality control and purity analysis of E3 ligase ligand-linker conjugates is a common challenge. This guide provides solutions to frequently observed problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis | - Incomplete reaction- Side reactions- Inefficient purification | - Monitor reaction completion by TLC or LC-MS.- Optimize reaction conditions (temperature, time, stoichiometry).- Employ orthogonal purification techniques (e.g., flash chromatography followed by preparative HPLC). |
| Poor Peak Shape in HPLC (Tailing or Fronting) | - Secondary interactions with stationary phase- Column overload- Inappropriate mobile phase pH or composition- Extra-column dead volume | - Use a high-purity, end-capped column.- Add a competing agent (e.g., 0.1% TFA) to the mobile phase.[1]- Reduce sample concentration or injection volume.[2]- Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Optimize tubing and connections to minimize dead volume. |
| Inconsistent Retention Times in HPLC | - Fluctuations in mobile phase composition or flow rate- Column temperature variations- Column degradation | - Ensure proper mobile phase mixing and degassing.- Use a column oven for temperature control.- Use a guard column and flush the column regularly with a strong solvent.[3] |
| Unexpected Masses in LC-MS | - Presence of impurities or degradation products- In-source fragmentation- Adduct formation (e.g., with sodium, potassium) | - Isolate and characterize impurities using preparative HPLC and NMR.- Optimize MS source parameters (e.g., lower ionization energy) to minimize fragmentation.[4]- Use high-purity solvents and additives to minimize adduct formation. |
| Low or No Binding Signal in DSF | - Inactive protein- Compound precipitation- Inappropriate buffer conditions | - Confirm protein activity and proper folding.- Check compound solubility in the assay buffer.- Screen different buffers and pH values to optimize protein stability and ligand binding. |
| Discrepancy Between Purity by HPLC and NMR | - Presence of NMR-inactive impurities- Residual solvents not detected by HPLC UV detector- Incorrect integration in NMR | - Use a universal detector like a Charged Aerosol Detector (CAD) with HPLC.- Perform quantitative NMR (qNMR) using an internal standard to accurately determine purity and identify residual solvents.[3][5][6][7]- Ensure proper phasing and baseline correction of NMR spectra. |
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for an E3 ligase ligand-linker conjugate?
The critical quality attributes for an E3 ligase ligand-linker conjugate include purity, identity, stability, and binding affinity to the target E3 ligase. High purity is essential to ensure that the biological activity observed is due to the conjugate itself and not impurities. Correct identity confirms the desired chemical structure. Stability is crucial for ensuring the integrity of the conjugate during storage and experimentation. Finally, binding affinity is a key parameter for its biological function.
Q2: What is the recommended purity level for an E3 ligase ligand-linker conjugate to be used in biological assays?
For in vitro biological assays, a purity of ≥95% as determined by HPLC is generally recommended. For in vivo studies, a higher purity of ≥98% is often required to minimize potential off-target effects from impurities.
Q3: How can I confirm the identity and structure of my synthesized conjugate?
A combination of analytical techniques is recommended for structural confirmation. High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, confirming its elemental composition. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, COSY, HSQC) provides detailed information about the chemical structure, connectivity of atoms, and the attachment of the linker to the ligand.[]
Q4: What are the common impurities encountered during the synthesis of these conjugates?
Common impurities can include starting materials, reagents, side-products from incomplete reactions, and degradation products. For instance, if the synthesis involves a coupling reaction, unreacted starting materials and coupling reagents may be present. During purification, by-products with similar polarity to the desired product can co-elute. It is crucial to use techniques like LC-MS to identify these impurities based on their mass-to-charge ratio.[9]
Q5: How do I assess the stability of my E3 ligase ligand-linker conjugate?
Stability can be assessed by subjecting the conjugate to stress conditions such as elevated temperature, different pH values, and light exposure. The degradation of the conjugate over time is monitored by HPLC, which can separate the parent compound from its degradation products. A forced degradation study can help to identify potential degradation pathways.[10][11]
Q6: How is the binding affinity of the conjugate to the E3 ligase measured?
Differential Scanning Fluorimetry (DSF) is a common method to measure the binding affinity.[12][13] This technique measures the change in the thermal denaturation temperature (Tm) of the E3 ligase upon binding to the conjugate. A positive shift in Tm indicates that the ligand stabilizes the protein, and the magnitude of the shift can be used to determine the binding affinity (Kd).[14]
Experimental Protocols
Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for determining the purity of an E3 ligase ligand-linker conjugate.
Materials:
-
E3 ligase ligand-linker conjugate sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve the conjugate in a suitable solvent (e.g., DMSO, ACN, or mobile phase) to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35-40°C[15]
-
Detection Wavelength: 254 nm (or the maximum absorbance wavelength of the conjugate)
-
Gradient:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
-
Data Analysis: Integrate the peak areas in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general method for confirming the molecular weight of the conjugate.
Materials:
-
E3 ligase ligand-linker conjugate sample
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
LC-MS grade formic acid
-
C18 reverse-phase LC column
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the conjugate (e.g., 10 µg/mL) in a mixture of water and ACN.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in ACN
-
-
LC-MS Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure the elution of the conjugate as a sharp peak.
-
MS Detection: Positive ion mode is typically used. Scan a mass range that includes the expected molecular weight of the conjugate.
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the conjugate. The observed mass-to-charge ratio ([M+H]⁺) should match the calculated molecular weight of the conjugate.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the general steps for acquiring NMR spectra for structural confirmation.
Materials:
-
E3 ligase ligand-linker conjugate sample (typically 1-5 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the conjugate in the appropriate deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish the connectivity between protons and carbons, confirming the structure and the linkage between the E3 ligase ligand and the linker.
-
-
Data Analysis: Process and analyze the spectra to assign the signals to the respective atoms in the molecule. The chemical shifts, coupling constants, and correlations should be consistent with the expected structure.
Binding Affinity Assessment by Differential Scanning Fluorimetry (DSF)
This protocol outlines a method to determine the binding of the conjugate to the E3 ligase.[12][13]
Materials:
-
Purified E3 ligase protein
-
E3 ligase ligand-linker conjugate
-
SYPRO Orange dye (or a similar fluorescent dye)
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument
Procedure:
-
Reaction Setup: In a 96-well PCR plate, prepare reactions containing the E3 ligase (e.g., 2 µM), SYPRO Orange dye (e.g., 5x concentrate), and varying concentrations of the conjugate in DSF buffer. Include a no-ligand control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and run a thermal melt experiment, increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/min. Monitor the fluorescence at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature to generate melting curves. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition. The change in Tm (ΔTm) in the presence of the conjugate compared to the control indicates binding and stabilization.
Data Presentation
Table 1: Typical Purity and Identity Data for this compound
| Parameter | Method | Specification | Typical Result |
| Purity | RP-HPLC (254 nm) | ≥ 95% | 97.2% |
| Identity (m/z) | LC-MS (ESI+) | [M+H]⁺ = Expected | Observed [M+H]⁺ matches calculated value ± 0.1 Da |
| Structure | ¹H NMR, ¹³C NMR | Conforms to structure | Spectra consistent with the proposed structure |
Table 2: Example Binding Affinity Data for this compound
| E3 Ligase | Method | Tm (No Ligand) | Tm (with Conjugate 55) | ΔTm |
| Cereblon (CRBN) | DSF | 48.5 °C | 54.2 °C | +5.7 °C |
| Von Hippel-Lindau (VHL) | DSF | 52.1 °C | 52.3 °C | +0.2 °C (No significant binding) |
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: Troubleshooting Decision Tree for Poor HPLC Peak Shape.
References
- 1. hplc.eu [hplc.eu]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis [intertek.com]
- 7. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 9. Identification and Characterization of Process-Related Impurities of Trans-Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. waters.com [waters.com]
- 12. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
Technical Support Center: Impact of Linker Rigidity on PROTAC Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of linker rigidity on the activity of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
The linker is a critical component that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] It is not merely a spacer but an active contributor that dictates the distance and relative orientation between the POI and the E3 ligase.[2][3] This spatial arrangement is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1] The linker's characteristics, including its length, composition, and rigidity, profoundly influence the PROTAC's efficacy, selectivity, and overall drug-like properties.[4]
Q2: What are the main differences between flexible and rigid linkers?
Flexible and rigid linkers represent two primary categories used in PROTAC design, each with distinct properties and strategic applications.
-
Flexible Linkers: Typically composed of alkyl chains (e.g., simple hydrocarbons) or polyethylene (B3416737) glycol (PEG) units, these linkers provide a high degree of conformational freedom.[4] Their flexibility allows the PROTAC to adopt multiple orientations, which can increase the probability of forming a productive ternary complex.[1] PEG linkers are particularly common, used in over 50% of reported PROTACs, as their hydrophilicity can improve the molecule's solubility and cell permeability.[4][5] However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1]
-
Rigid Linkers: These linkers incorporate conformational constraints through cyclic structures (like piperazine (B1678402), piperidine (B6355638), or aromatic rings) or double/triple bonds (alkynes).[4][] This rigidity can help "pre-organize" the PROTAC into a bioactive conformation favorable for ternary complex formation, which can reduce the entropic penalty of binding and lead to more potent degradation.[4] Rigid linkers can also enhance metabolic stability and improve pharmacokinetic properties.[][7]
Q3: When should I choose a rigid linker over a flexible one?
The choice between a rigid and flexible linker is highly dependent on the specific POI-E3 ligase pair and the stage of development.
-
Choose a flexible linker (Alkyl/PEG) during initial exploratory studies. Their synthetic accessibility and the ease with which their length can be modified make them ideal for rapidly generating a library of PROTACs to establish a structure-activity relationship (SAR) and find a hit.[8]
-
Choose a rigid linker for lead optimization or when specific challenges arise. If a flexible PROTAC shows low potency, a rigid linker may enhance the stability of the ternary complex.[7] If metabolic instability is an issue, rigid structures like cycloalkanes or triazoles can be more resistant to degradation.[1][] Furthermore, incorporating rigid, polar motifs like piperazine can improve solubility and cell permeability.[9][10]
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, with a focus on linker-related solutions.
Q4: My PROTAC shows high binding affinity to the target and E3 ligase in binary assays, but it fails to induce degradation in cells. How could linker rigidity be the problem?
This is a common issue that often points to a failure in forming a productive ternary complex, even if the individual components bind well.[11]
-
Possible Cause 1: Unfavorable Ternary Complex Conformation. A linker with inappropriate rigidity or length can orient the target protein in such a way that the surface lysine (B10760008) residues are not accessible to the E2 ubiquitin-conjugating enzyme.[11] The complex forms, but it is not positioned correctly for ubiquitination.
-
Troubleshooting Step: Synthesize a new set of PROTACs with varied linker types. If you started with a highly flexible PEG linker, introduce some rigidity with a piperazine or phenyl ring. Conversely, if a very rigid linker was used, it may be too restrictive; try a more flexible alkyl or PEG chain to allow for more conformational sampling.[7][11]
-
-
Possible Cause 2: Poor Physicochemical Properties. The linker significantly impacts the overall properties of the PROTAC. A highly rigid and hydrophobic linker might decrease solubility and prevent the PROTAC from reaching its intracellular target.[11]
-
Troubleshooting Step: Evaluate the cell permeability of your PROTAC (see Protocol 3). If permeability is low, consider modifying the linker to be more hydrophilic. Replacing a purely alkyl-based rigid linker with one containing a piperazine or piperidine moiety can increase rigidity while also improving solubility.[2][9]
-
Q5: My PROTAC with a rigid linker has poor aqueous solubility and/or cell permeability. What are my options?
Poor solubility and permeability are significant hurdles for PROTACs, which are often large molecules that fall outside the "Rule of 5".[2]
-
Possible Cause 1: High Lipophilicity and Low Polarity. Many rigid linkers are based on hydrocarbon rings that increase the molecule's lipophilicity (cLogP) without adding favorable polar characteristics.
-
Troubleshooting Step 1: Incorporate polar, ionizable groups into the rigid linker. Saturated heterocycles like piperazine and piperidine are excellent choices as they introduce basic nitrogen atoms that can be protonated at physiological pH, significantly improving aqueous solubility.[9][10]
-
Troubleshooting Step 2: Flank the rigid core with short, flexible hydrophilic linkers. For example, a central phenyl ring can be connected to the warhead and E3 ligand via short PEG chains to balance rigidity with improved solubility.[8]
-
-
Possible Cause 2: Inability to Form "Chameleonic" Conformations. Flexible PROTACs can often adopt folded conformations in the nonpolar environment of the cell membrane, shielding their polar surface area and facilitating passive diffusion.[5][12][13] A very rigid linker may prevent this adaptive folding.
-
Troubleshooting Step: While counterintuitive, slightly increasing the flexibility by adding a rotatable bond next to the rigid core can sometimes improve permeability without sacrificing the organizational benefits of the rigid structure. Computational modeling can help predict if a linker is capable of adopting these folded states.[14][15]
-
Q6: I am observing a severe "hook effect" with my PROTAC. Can linker design help mitigate this?
The "hook effect" is a phenomenon where degradation efficiency decreases at high PROTAC concentrations.[11] This occurs because the PROTAC begins to form non-productive binary complexes (PROTAC-POI or PROTAC-E3) that outcompete the formation of the productive ternary complex.[16]
-
Possible Cause: Low cooperativity in ternary complex formation. The stability of the ternary complex is not sufficiently greater than that of the binary complexes.
-
Troubleshooting Step: Linker optimization can enhance the stability of the ternary complex through positive cooperativity. A more rigid linker can pre-organize the binding moieties into an optimal conformation for ternary complex formation, reducing the entropic penalty of binding.[16] This increased stability can make the ternary complex more favorable, mitigating the hook effect by requiring higher concentrations of PROTAC before the non-productive binary complexes dominate.[16]
-
Data Presentation
Table 1: Impact of Linker Rigidity on BRD4 Degradation
The following table summarizes data for well-characterized BRD4 degraders, illustrating how changes in linker composition from flexible to more rigid structures can impact degradation potency (DC₅₀) and efficacy (Dₘₐₓ).
| PROTAC | E3 Ligase | Linker Type | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference(s) |
| MZ1 | VHL | Flexible | PEG/Alkyl | ~25 | >90 | [8] |
| ARV-825 | CRBN | Flexible | PEG/Alkyl | <1 | >95 | [8] |
| dBET1 | CRBN | Flexible | PEG/Alkyl | ~4 | >98 | [8] |
| QCA570 | CRBN | Rigid | Ethynyl group introduced | ~0.8 (MOLM13) | >95 | [8] |
| Macrocyclic PROTAC | VHL | Rigid (Cyclized) | Macrocyclic PEG-based | ~30 | ~90 | [17] |
Note: DC₅₀ and Dₘₐₓ values are cell-line dependent. This table provides a comparative overview.
Table 2: Impact of Linker Type on Physicochemical and Permeability Properties
This table illustrates how linker composition affects key physicochemical properties that influence a PROTAC's drug-like behavior. Data is for a series of ERK5-targeting, VHL-recruiting PROTACs with 8-atom linkers of varying rigidity.
| PROTAC ID | Linker Type | Linker Composition | cLogP | Permeability Ratio¹ | Permeability Class | Reference(s) |
| 1 | Flexible | Aliphatic | 7.6 | >200 | Low | [12] |
| 2 | Flexible | Ethylene Glycol | 4.9 | <40 | High | [12] |
| 5 | Rigid | Piperazine-based | 6.0 | 101-200 | Medium-Low | [12] |
| 6 | Rigid | Pyridine-Piperazine | 5.0 | 101-200 | Medium-Low | [12] |
| 7 | Rigid | N-methyl piperazine | 5.8 | 41-100 | Medium-High | [12] |
¹Permeability Ratio is the ratio of potency for VHL binding in a cell-based vs. a biochemical assay. A lower ratio indicates higher cell permeability.[12]
Mandatory Visualization
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting inactive PROTACs.
Caption: A comparison of flexible vs. rigid PROTAC linkers.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Quantification
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[18]
1. Cell Culture and Treatment: a. Seed cells (e.g., HeLa, HEK293) in 6-well plates to achieve 70-80% confluency on the day of treatment.[4] b. Prepare serial dilutions of your PROTAC in culture medium. It is crucial to test a wide range of concentrations to identify the DC₅₀ and observe any potential hook effect.[16] c. Treat cells with the PROTAC concentrations for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).[4]
2. Cell Lysis: a. Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[18] b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[18] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20-30 minutes. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.[18]
3. Protein Quantification: a. Determine the total protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[18] This ensures equal protein loading for the Western blot.
4. SDS-PAGE and Immunoblotting: a. Normalize the volume of each lysate to load an equal amount of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. b. Perform electrophoresis to separate proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18] d. Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[18] e. Incubate the membrane with a primary antibody specific to your POI overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18] h. Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. i. Image the blot using a chemiluminescence detector. Re-probe the membrane for a loading control (e.g., β-actin, GAPDH) to confirm equal loading.
5. Data Analysis: a. Perform densitometry analysis on the bands to quantify the relative protein levels. b. Normalize the POI band intensity to the loading control band intensity for each sample. c. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful, label-free technique to measure the real-time kinetics and affinity of binary and ternary complex formation.[19][20]
1. Chip Preparation and Ligand Immobilization: a. Choose a sensor chip appropriate for your proteins (e.g., a Series S CM5 chip). b. Immobilize one of the proteins, typically the E3 ligase (e.g., biotinylated VHL), onto the chip surface.[19] This will be the "ligand".
2. Binary Interaction Analysis (Analyte 1: PROTAC): a. Prepare serial dilutions of the PROTAC in a suitable running buffer. b. Flow the PROTAC solutions over the immobilized E3 ligase surface to measure the binding kinetics (kₐ, kₔ) and affinity (Kₓ) of the PROTAC-E3 ligase interaction.[19] c. Regenerate the chip surface between injections if necessary.
3. Ternary Complex Formation Analysis (Analyte 2: POI + PROTAC): a. To measure ternary complex formation, the "analyte" will be a pre-incubated mixture of the POI and the PROTAC.[19] b. Prepare a series of solutions with a constant, near-saturating concentration of the POI and varying concentrations of the PROTAC. c. Flow these mixtures over the immobilized E3 ligase surface. An increase in binding signal compared to the PROTAC alone indicates the formation of the ternary complex. d. Alternatively, use a single-cycle kinetics approach where a mixture of PROTAC and POI is injected at sequentially increasing concentrations without regeneration steps. This is often necessary for high-affinity, stable ternary complexes.[21]
4. Data Analysis and Cooperativity: a. Fit the sensorgram data to appropriate binding models to obtain kinetic and affinity constants for both binary and ternary interactions. b. Calculate the cooperativity factor (α), which is the ratio of the dissociation constants (Kₓ) for the binary interaction (PROTAC to POI) versus the ternary interaction (PROTAC-POI complex to E3).[19] c. α = Kₓ (binary) / Kₓ (ternary) d. An α value > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third partner, leading to a more stable ternary complex.[19]
Protocol 3: In-Cell Target Engagement & Permeability Assay (NanoBRET™)
This assay measures target engagement and ternary complex formation in living cells, providing an indirect measure of cell permeability.[3][22]
1. Cell and Plasmid Preparation: a. Use a cell line (e.g., HEK293) that is easily transfected. b. Co-transfect cells with two plasmids: one encoding the POI fused to NanoLuc® Luciferase and another encoding the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.[7]
2. Cell Plating and Labeling: a. After transfection, plate the cells in a white, 96-well assay plate. b. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for fluorescent labeling of the E3 ligase.
3. PROTAC Treatment and BRET Measurement: a. Prepare serial dilutions of the PROTAC. b. Add the PROTAC dilutions to the wells and incubate for a specified time (e.g., 2 hours) to allow for complex formation. c. Add the NanoBRET™ Nano-Glo® Substrate to the wells. d. Immediately measure the luminescence at two wavelengths (donor emission at ~460 nm and acceptor emission at ~618 nm) using a BRET-capable plate reader.
4. Data Analysis: a. Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal. b. A PROTAC-dependent increase in the BRET ratio indicates that the PROTAC has entered the cell and is inducing the proximity of the POI and the E3 ligase, confirming target engagement and ternary complex formation.[7] c. To specifically assess permeability, results can be compared between intact and permeabilized cells. A significantly stronger signal in permeabilized cells suggests the PROTAC has permeability issues.[3]
References
- 1. precisepeg.com [precisepeg.com]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. aragen.com [aragen.com]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Validating On-Target Degradation of a New PROTAC
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key methodologies for validating the on-target degradation of a new Proteolysis-Targeting Chimera (PROTAC). This document outlines the experimental data, detailed protocols, and visual workflows necessary to rigorously assess PROTAC efficacy and selectivity.
PROTACs represent a revolutionary therapeutic modality that hijacks the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the elimination of the target protein.[1] This unique mechanism of action necessitates a multi-faceted validation approach to confirm on-target degradation and rule out off-target effects.[1] Relying on a single method is insufficient; therefore, a suite of orthogonal techniques is crucial for generating a comprehensive and reliable data package.[1]
This guide will explore a range of validation techniques, from initial confirmation of protein loss to in-depth mechanistic studies.
I. Primary Validation of Protein Degradation
The initial step in validating a new PROTAC is to demonstrate the loss of the target protein in a dose- and time-dependent manner. Western Blotting is a conventional and widely used technique for this purpose, while mass spectrometry-based proteomics offers a more global and unbiased view.
Comparison of Primary Validation Methods
| Method | Principle | Advantages | Disadvantages | Key Parameters |
| Western Blot | Immunoassay to detect and quantify a specific protein from a complex mixture. | Widely accessible, provides visual confirmation of protein loss, semi-quantitative.[4] | Low throughput, dependent on antibody quality and specificity, less precise than MS.[5][6] | DC50 (half-maximal degradation concentration), Dmax (maximum degradation).[4] |
| Mass Spectrometry (MS)-Based Proteomics | Unbiased identification and quantification of thousands of proteins in a cell lysate.[1] | Gold standard for selectivity, identifies off-targets, highly sensitive and quantitative.[1][7][8] | Requires specialized equipment and expertise, higher cost, complex data analysis.[9] | Fold change in protein abundance, identification of downregulated proteins. |
Experimental Protocols
Western Blot Analysis
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the PROTAC at various concentrations and for different durations. Include a vehicle-treated control (e.g., DMSO).
-
Protein Extraction: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[2]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.[2]
-
Detection and Analysis: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.[2] Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation.[7]
Quantitative Mass Spectrometry-Based Proteomics (TMT Labeling)
-
Sample Preparation: Culture and treat cells with the PROTAC and controls as described for Western Blotting. Harvest the cells and extract proteins.
-
Protein Digestion and Labeling: Digest the proteins into peptides. Label the peptides from each condition with isobaric tandem mass tags (TMT).[10]
-
LC-MS/MS Analysis: Pool the labeled peptide samples and analyze them using a high-resolution mass spectrometer coupled with liquid chromatography.[11]
-
Data Analysis: Process the raw data using software like Proteome Discoverer or MaxQuant to identify and quantify proteins.[7] Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.[7]
Illustrative Data
Representative data for a hypothetical PROTAC targeting BRD4.
| Concentration (nM) | BRD4 Level (% of Control) - Western Blot | BRD4 Level (% of Control) - Proteomics |
| 0 (DMSO) | 100 | 100 |
| 1 | 85 | 88 |
| 10 | 45 | 50 |
| 100 | 15 | 18 |
| 1000 | 20 (Hook Effect) | 25 (Hook Effect) |
Visualizing the Workflow
Caption: Workflow for primary validation of PROTAC-induced protein degradation.
II. Orthogonal Validation and Mechanistic Studies
To build a robust case for on-target degradation, it is essential to employ orthogonal methods that validate the initial findings and elucidate the PROTAC's mechanism of action. These techniques confirm target engagement, ternary complex formation, and E3 ligase-dependent ubiquitination.
Comparison of Orthogonal Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding.[12][13] | Label-free, confirms direct target engagement in intact cells.[12][14] | Some protein-ligand interactions may not alter thermal stability, can be technically demanding.[15] |
| NanoBRET™/HiBiT | Bioluminescence resonance energy transfer (BRET) or protein fragment complementation to measure protein proximity or abundance.[16] | Real-time measurements in live cells, high throughput, sensitive.[16][17] | Requires genetic modification of the target protein or E3 ligase.[7] |
| Ternary Complex Formation Assays | Biophysical methods (e.g., SPR, ITC, FRET) to detect the formation of the POI-PROTAC-E3 ligase complex.[18][19][] | Provides direct evidence of the PROTAC's mechanism, can determine binding affinities and kinetics.[18] | Often performed in vitro with purified proteins, which may not fully recapitulate the cellular environment.[21] |
| Ubiquitination Assays | Detect the ubiquitination of the target protein upon PROTAC treatment.[22] | Directly confirms the catalytic step in the PROTAC mechanism of action.[22] | Can be challenging to detect transient ubiquitination, may require proteasome inhibitors. |
| CRISPR-Cas9 E3 Ligase Knockout | Genetic knockout of the recruited E3 ligase to demonstrate its necessity for PROTAC activity.[2] | Provides definitive evidence for the involvement of a specific E3 ligase.[2] | Requires generation and validation of knockout cell lines. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble (folded) proteins from the precipitated (unfolded) proteins by centrifugation.
-
Detection: Analyze the soluble fraction by Western Blot or mass spectrometry to determine the amount of target protein remaining at each temperature. A shift in the melting curve indicates target engagement.[15]
NanoBRET™ Target Engagement Assay
-
Cell Line Generation: Create a cell line expressing the target protein fused to a NanoLuc® luciferase tag.
-
Assay Setup: Treat the cells with a fluorescent tracer that binds to the target protein and the PROTAC at various concentrations.
-
Measurement: Measure the BRET signal. The PROTAC will compete with the tracer for binding to the target protein, leading to a decrease in the BRET signal.[23][24]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the PROTAC, a negative control, and a vehicle control. It is often necessary to include a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.[25]
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blot Analysis: Elute the protein complexes and analyze by Western Blot for the presence of the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated sample confirms the formation of the ternary complex.[2]
Visualizing the PROTAC Mechanism of Action
Caption: The mechanism of action of a PROTAC molecule.
III. Assessing Selectivity and Off-Target Effects
A critical aspect of PROTAC validation is to ensure its selectivity for the intended target. Mass spectrometry-based proteomics is the gold standard for identifying unintended "off-target" degradation.[1]
Experimental Protocol: Global Proteomics for Off-Target Analysis
-
Experimental Design: Treat cells with the PROTAC at its optimal concentration and a higher concentration to assess the "hook effect".[11] Include a vehicle control and a negative control PROTAC (e.g., an inactive epimer).[11]
-
Proteomics Analysis: Perform quantitative proteomics (as described in Section I) to compare the proteome of PROTAC-treated cells with control-treated cells.
-
Data Analysis and Validation: Identify all proteins that are significantly downregulated. Validate potential off-targets using orthogonal methods like Western Blotting.[11] Differentiate direct off-targets from downstream signaling effects by considering the timing of degradation and performing transcriptomics (e.g., RNA-sequencing) to check for changes in gene expression.[11]
Visualizing the Logic for Off-Target Validation
Caption: Logical workflow for identifying on-target and off-target effects.
By employing a combination of these robust and orthogonal validation methods, researchers can confidently characterize the on-target degradation, selectivity, and mechanism of action of a new PROTAC, paving the way for its development as a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proteins - LCMS/MS versus Western Blot - Biology Stack Exchange [biology.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pelagobio.com [pelagobio.com]
- 13. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. pelagobio.com [pelagobio.com]
- 15. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. academic.oup.com [academic.oup.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 21. m.youtube.com [m.youtube.com]
- 22. Ubiquitination Assay - Profacgen [profacgen.com]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to E3 Ligase Ligand-Linker Conjugates: Thalidomide-based Conjugate 55 versus Pomalidomide-based Linkers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to eliminate specific proteins from cells by coopting the body's own ubiquitin-proteasome system. A critical component of any PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein, thereby initiating its degradation. This guide provides a detailed and objective comparison of two widely used classes of Cereblon (CRBN) E3 ligase ligands: the thalidomide-based "E3 Ligase Ligand-linker Conjugate 55" and the more recent pomalidomide-based linkers.
This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective performance characteristics, supported by experimental data and detailed protocols, to inform the rational design of effective protein degraders.
At a Glance: Key Differences
| Feature | This compound (Thalidomide-based) | Pomalidomide-based Linkers |
| CRBN Binding Affinity | Lower | Higher |
| PROTAC Potency | Generally lower | Generally higher (lower DC50, higher Dmax) |
| Off-Target Effects | Less inherent off-target activity reported | C5 functionalization mitigates off-target degradation of zinc-finger proteins |
| Synthesis Complexity | Relatively simpler | Generally more complex |
Performance Comparison: A Deeper Dive
The efficacy of a PROTAC is fundamentally linked to the binding affinity of its E3 ligase ligand for its target ligase. Pomalidomide (B1683931) generally exhibits a stronger binding affinity for CRBN compared to thalidomide (B1683933), which often translates to more potent PROTACs.[1]
Cereblon (CRBN) Binding Affinity
The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd indicating a stronger interaction.
| Compound | CRBN Dissociation Constant (Kd) | Reference |
| Pomalidomide | ~157 nM | [1] |
| Thalidomide | ~250 nM | [1] |
This enhanced binding affinity of pomalidomide can lead to more efficient formation of the ternary complex (Target Protein-PROTAC-CRBN), a crucial step for subsequent ubiquitination and degradation.[1]
Degradation Efficiency: A Case Study on BRD4
To illustrate the performance differences in a practical context, we can examine PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-established target in oncology. Here, we compare a thalidomide-based PROTAC (dBET1) with a pomalidomide-based PROTAC (ARV-825).
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Thalidomide | BRD4 | MV4;11 | ~100 | >90 | [2] |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [3] |
Note: Data is compiled from different studies, and experimental conditions may vary. DC50 represents the concentration of the PROTAC that results in 50% degradation of the target protein, while Dmax is the maximum percentage of protein degradation achieved. The lower DC50 value for the pomalidomide-based PROTAC suggests significantly higher potency in degrading BRD4.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both thalidomide and pomalidomide-based PROTACs function by recruiting the CRL4-CRBN E3 ubiquitin ligase complex to a specific protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC performance.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the dose-dependent degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
In Vitro Ubiquitination Assay
Objective: To determine if a PROTAC can induce the ubiquitination of the target protein in a cell-free system.
Materials:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and CRBN E3 ligase complex
-
Purified recombinant target protein
-
Ubiquitin and ATP
-
PROTAC compound and vehicle control (DMSO)
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents as described above
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC at the desired concentration or DMSO as a negative control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein. A ladder of higher molecular weight bands or a smear above the unmodified target protein indicates poly-ubiquitination.
Ternary Complex Formation Assay (Fluorescence Polarization)
Objective: To assess the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).
Materials:
-
Purified recombinant target protein
-
Purified recombinant CRBN E3 ligase complex
-
Fluorescently labeled ligand for the target protein
-
PROTAC compound
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup: In a microplate, combine the purified target protein and the fluorescently labeled ligand at concentrations that result in a stable fluorescence polarization signal.
-
PROTAC Titration: Add increasing concentrations of the PROTAC to the wells.
-
E3 Ligase Addition: Add a fixed concentration of the CRBN E3 ligase complex to all wells.
-
Incubation: Incubate the plate at room temperature to allow the components to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well. An increase in fluorescence polarization upon the addition of both the PROTAC and the E3 ligase indicates the formation of a higher molecular weight ternary complex.
Experimental Workflow
The evaluation of a novel PROTAC typically follows a systematic workflow to characterize its efficacy and mechanism of action.
Conclusion
The choice between a thalidomide-based linker, such as that in this compound, and a pomalidomide-based linker is a critical decision in PROTAC design. While thalidomide-based linkers are foundational and relatively straightforward to synthesize, the available data suggests that pomalidomide-based linkers often lead to more potent PROTACs due to their higher binding affinity for Cereblon.[1]
Furthermore, recent advancements in pomalidomide chemistry, particularly modifications at the C5 position of the phthalimide (B116566) ring, have shown promise in mitigating off-target degradation of zinc finger proteins, a potential liability of earlier generation pomalidomide-based PROTACs. This can lead to a more favorable selectivity profile.
Ultimately, the optimal choice of E3 ligase ligand will depend on the specific target protein, the desired pharmacological properties of the PROTAC, and the therapeutic context. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions and to rigorously evaluate the performance of their novel protein degraders.
References
The Point of Connection: How Linker Attachment to CRBN Ligands Dictates PROTAC Stability and Efficacy
A comprehensive analysis of how the seemingly subtle choice of linker attachment point on a Cereblon (CRBN) ligand can profoundly impact the stability, activity, and off-target effects of Proteolysis Targeting Chimeras (PROTACs). This guide provides researchers, chemists, and drug developers with comparative data, detailed experimental protocols, and visual workflows to inform the rational design of more effective and stable protein degraders.
The design of a successful PROTAC is a multi-parameter optimization challenge, with the linker playing a far more complex role than merely tethering a target binder to an E3 ligase ligand. For CRBN-recruiting PROTACs, the specific atom on the thalidomide (B1683933), lenalidomide (B1683929), or pomalidomide (B1683931) scaffold to which the linker is attached—the "exit vector"—has emerged as a critical determinant of the molecule's overall performance. This decision influences not only the geometry of the ternary complex (Target-PROTAC-CRBN) but also the intrinsic chemical stability of the PROTAC and its propensity for off-target degradation of neosubstrates.
This guide synthesizes experimental data to illustrate these effects, offering a comparative look at how different attachment strategies fare in terms of stability and degradation activity.
Comparative Analysis of Linker Attachment Points
The selection of the linker attachment point on the CRBN ligand has significant consequences for both the hydrolytic stability of the PROTAC and its biological activity. The following tables summarize quantitative data from studies on various CRBN-based PROTACs, highlighting these differences.
Table 1: Impact of Linker Attachment on the Stability of CRBN Ligand-Linker Conjugates
This table presents the hydrolytic stability of thalidomide and lenalidomide derivatives with linkers attached at different positions. Stability is reported as the half-life (t½) in hours under physiological buffer conditions (pH 7.4).
| CRBN Ligand | Attachment Point | Linker Type | Half-life (t½) in pH 7.4 Buffer (h) | Reference |
| Thalidomide | C4 of Phthalimide (B116566) | Alkylether | > 48 | [1] |
| Thalidomide | C5 of Phthalimide | Alkylether | 27 | [1] |
| Thalidomide | N of Phthalimide | Alkyl | 11 | [1] |
| Lenalidomide | C4 of Phthalimide | Alkylether | > 48 | [1] |
| Lenalidomide | C5 of Phthalimide | Alkylether | > 48 | [1] |
| Lenalidomide | N of Phthalimide | Alkyl | > 48 | [1] |
Key Observation : Linker attachment at the C4 position of the phthalimide ring of both thalidomide and lenalidomide generally confers greater hydrolytic stability compared to attachment at the C5 or the imide nitrogen positions. Lenalidomide-based conjugates consistently demonstrate superior stability over their thalidomide counterparts.[1][2]
Table 2: Influence of Linker Attachment on PROTAC Activity and Neosubstrate Degradation
This table compares the degradation potency (DC50) of PROTACs targeting CDK6 and their effect on the neosubstrate IKZF1, based on the linker attachment point on the CRBN ligand.
| Target | Warhead | CRBN Ligand | Linker Attachment Point | CDK6 DC50 (nM) | IKZF1 Degradation | Reference |
| CDK6 | Palbociclib | Thalidomide | C4 of Phthalimide | ~100 | Low | [1] |
| CDK6 | Palbociclib | Thalidomide | C5 of Phthalimide | >1000 | High | [1] |
| CDK6 | Palbociclib | Lenalidomide | C4 of Phthalimide | ~50 | Low | [1] |
Key Observation : For CDK6-targeting PROTACs, attaching the linker to the C4 position of the CRBN ligand resulted in significantly better degradation potency.[3][4][5] Conversely, attachment at the C5 position led to poor on-target activity but significant degradation of the neosubstrate IKZF1.[1] This highlights a critical trade-off between on-target potency and off-target effects that is governed by the linker's exit vector.
Experimental Protocols
Accurate assessment of PROTAC stability and activity is crucial for establishing structure-activity relationships (SAR). Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is the most common method to quantify the degradation of a target protein.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MM.1S for CDK6) in 6-well plates at a density that ensures they are in a logarithmic growth phase at the time of harvest.
-
The following day, treat the cells with a dose-response range of the PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours) to determine the optimal degradation time.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-CDK6) and a loading control (e.g., anti-GAPDH or anti-Actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values by fitting the data to a dose-response curve.
-
LC-MS for PROTAC Stability Assessment
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive method for quantifying the amount of intact PROTAC over time in a biological matrix.
-
Sample Preparation:
-
Prepare stock solutions of the PROTAC in DMSO.
-
Incubate the PROTAC at a final concentration (e.g., 1 µM) in the matrix of interest (e.g., pH 7.4 phosphate (B84403) buffer, human plasma, or cell culture medium) at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquot the reaction mixture.
-
-
Extraction:
-
Quench the reaction and precipitate proteins by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% acetonitrile in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate the PROTAC from its metabolites using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the PROTAC and internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of the PROTAC in the samples from the standard curve.
-
Calculate the half-life (t½) by plotting the natural logarithm of the remaining PROTAC concentration against time and fitting the data to a first-order decay model.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
-
Immobilization:
-
Immobilize the E3 ligase (e.g., biotinylated CRBN) onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis:
-
To measure the PROTAC-CRBN interaction, inject a series of concentrations of the PROTAC over the CRBN-coated surface and a reference flow cell.
-
To measure the PROTAC-target interaction, inject a series of concentrations of the PROTAC co-injected with a constant concentration of the target protein over a reference surface, and the target protein alone over the CRBN surface to confirm no direct binding. Then, co-inject the PROTAC and target protein over the CRBN surface.
-
-
Ternary Complex Formation:
-
To directly measure ternary complex formation, inject a series of concentrations of the target protein over the CRBN surface that has been pre-saturated with the PROTAC.
-
-
Data Analysis:
-
Fit the sensorgrams from the binary and ternary interaction experiments to appropriate binding models (e.g., 1:1 Langmuir binding for binary, or a ternary complex model) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Calculate the cooperativity (α), which is the ratio of the affinity of the target protein for the PROTAC-CRBN binary complex to its affinity for the PROTAC alone. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.
-
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate key pathways and processes in the study of CRBN-based PROTACs.
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Potent and Preferential Degradation of CDK6 via PROteolysis TArgeting Chimera Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Degradation of CDK6 by a Palbociclib Based PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cellular Thermal Shift Assay (CETSA) for Target Engagement
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound binds to its intended molecular target within the complex environment of a cell is a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and widely adopted method to directly measure this target engagement in a physiologically relevant setting.[1][2] This guide provides an objective comparison of CETSA with alternative methods, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.
The Principle of CETSA: Ligand-Induced Thermal Stabilization
CETSA is a biophysical assay founded on the principle that the binding of a ligand, such as a small molecule drug, to its protein target increases the protein's thermal stability.[3][4] When a protein is heated, it denatures and aggregates. However, a protein bound to a ligand is more resistant to this heat-induced denaturation. In a typical CETSA experiment, cells or cell lysates are treated with a compound and then subjected to a temperature gradient. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, often by Western blotting or other protein detection methods.[4][5] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4]
Comparison of Target Engagement Assays
While CETSA offers significant advantages, particularly its ability to be performed in intact cells and even tissues, several other methods are available for assessing target engagement.[2][5] The choice of assay depends on various factors, including the nature of the target protein, the properties of the ligand, the desired throughput, and the specific research question being addressed. The following table provides a qualitative comparison of CETSA with other commonly used techniques.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence-Based Assays (e.g., FP, FRET) |
| Principle | Ligand-induced thermal stabilization.[4] | Ligand-induced protection from proteolysis.[5] | Change in refractive index upon binding to an immobilized target.[6] | Heat change upon binding in solution. | Change in fluorescence properties upon binding.[6] |
| Cellular Context | Intact cells, cell lysates, tissues.[2][5] | Primarily cell lysates.[5] | Purified proteins.[6] | Purified proteins. | Purified proteins or cell lysates. |
| Labeling Requirement | Label-free.[1] | Label-free.[5] | Target immobilization required. | Label-free. | Often requires fluorescent labeling of ligand or target. |
| Throughput | Low to high (with modifications like CETSA HT).[2][5] | Low to medium.[5] | Medium to high. | Low. | High. |
| Quantitative Data | Dose-response curves (ITDR-CETSA).[7] | Can be semi-quantitative.[5] | Binding kinetics (ka, kd), affinity (KD).[6] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Binding affinity (KD).[6] |
| Advantages | Physiologically relevant (intact cells), no compound modification needed.[1][5] | Good for proteins with low thermal shift, label-free.[5] | Real-time kinetics, high sensitivity. | Gold standard for thermodynamics, provides complete thermodynamic profile. | High throughput, sensitive. |
| Limitations | Not all binding events cause a thermal shift, requires specific antibodies for Western blot.[1][5] | Requires careful optimization of protease digestion, less quantitative than CETSA.[5] | Requires purified, immobilized protein; potential for artifacts from immobilization.[6] | Requires large amounts of purified protein, low throughput. | Potential for artifacts from labeling, interference from fluorescent compounds. |
Quantitative Data Presentation
The Isothermal Dose-Response Fingerprint (ITDRF-CETSA) is a powerful application of the CETSA principle that allows for the quantitative determination of a compound's potency in engaging its target within a cellular context.[7] The following table presents representative quantitative data comparing the half-maximal inhibitory concentration (IC50) of a hypothetical ERK1/2 inhibitor, Temuterkib, obtained by ITDR-CETSA and a probe-based pull-down assay in HCT116 cells.
| Assay Method | Target | IC50 (nM) |
| ITDR-CETSA | ERK1 | 50 |
| ERK2 | 45 | |
| Probe-Based Pull-Down | ERK1 | 65 |
| ERK2 | 58 |
This data is representative and illustrates the expected concordance between different target engagement assays.[4]
Signaling Pathway Analysis: The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway is a hallmark of many cancers, making its components, such as ERK1 and ERK2, attractive drug targets.[4] CETSA is an invaluable tool for validating that a small molecule inhibitor, like Temuterkib, directly binds to and engages ERK1/2 within the cellular environment, thus confirming its mechanism of action.
MAPK/ERK signaling pathway and the inhibitory action of Temuterkib.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for CETSA and a common alternative, the DARTS assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing Ternary Complex Affinity: An Isothermal Titration Calorimetry (ITC) Comparison
The formation of ternary complexes, where three distinct molecules assemble, is a cornerstone of many biological processes, from signal transduction to targeted protein degradation.[1][2] For researchers in drug development and molecular biology, accurately quantifying the affinity and thermodynamics of these interactions is critical. Isothermal Titration Calorimetry (ITC) stands out as a powerful technique, providing a complete thermodynamic profile of binding events in a single experiment.[3][4][5]
This guide offers an objective comparison of ITC with alternative methods for characterizing ternary complexes, supported by experimental considerations and data presentation guidelines for researchers, scientists, and drug development professionals.
Comparing the Tools: ITC vs. Alternatives
While ITC provides unparalleled thermodynamic insight, other techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) offer advantages in terms of throughput and kinetic data.[6][7] The choice of technique depends on the specific research question, sample availability, and the desired output.
Table 1: Comparison of Key Techniques for Ternary Complex Analysis
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Biolayer Interferometry (BLI) |
| Primary Output | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)[3][4] | Affinity (KD), Association Rate (kon), Dissociation Rate (koff)[8][9] | Affinity (KD), Association Rate (kon), Dissociation Rate (koff)[8][9] |
| Methodology | In-solution measurement of heat changes upon binding.[4][10] | Immobilization of one molecule on a sensor chip; measures changes in refractive index.[8][9] | Immobilization of one molecule on a fiber optic tip; measures changes in light interference.[8][9] |
| Labeling Required | No | No | No |
| Sample Consumption | High (hundreds of µL)[3][6] | Low to Moderate | Low |
| Throughput | Low | Moderate to High | High[6] |
| Thermodynamics | Direct measurement of ΔH and ΔS.[3][5] | Can be derived from van't Hoff analysis (multiple temperatures required). | Not typically used for thermodynamic characterization due to limited temperature control.[8][9] |
| Key Advantage | Gold standard for thermodynamics; true in-solution measurement.[11] | High sensitivity, provides real-time kinetic data.[6][9] | Higher throughput, compatible with crude samples.[6][12] |
| Key Limitation | High sample consumption, lower throughput, sensitive to buffer mismatch.[3][6] | Immobilization can alter protein conformation; mass transport limitations can occur. | Lower sensitivity than SPR, making it challenging for small molecules or weak binary interactions.[6][12] |
Experimental Design for Ternary Complex Analysis with ITC
Characterizing a ternary system (e.g., Protein A, Protein B, and Small Molecule C) using ITC requires a carefully planned experimental strategy to dissect the individual binding events and the cooperative interactions. A common approach involves a series of titrations.
Experimental Workflow:
A crucial experiment is to determine the affinity of the third component to the pre-formed binary complex. For instance, titrating the small molecule (C) into a solution containing a pre-saturated complex of Protein A and Protein B.
Caption: Workflow for ITC analysis of a ternary complex system.
Understanding Binding Models:
The formation of a ternary complex (ABC) from its components (A, B, C) can follow different pathways. Understanding the potential binding model is crucial for accurate data analysis.
Caption: Possible binding pathways for ternary complex formation.
Detailed Experimental Protocol: ITC
This protocol outlines the steps for determining the binding affinity of a small molecule (Ligand C) to a pre-formed protein-protein complex (AB).
1. Sample Preparation:
-
Buffer Matching: Both binding partners must be in an identical, degassed buffer to minimize heats of dilution.[3] Dialysis is highly recommended.[13] Small differences in pH or buffer components can create significant artifacts.[3]
-
Concentration Determination: Accurately measure the final concentrations of all molecules. Errors in concentration directly impact the calculated stoichiometry (n), KD, and ΔH.[3]
-
Protein Purity: Ensure proteins are highly pure and free of aggregates. Centrifuge or filter samples immediately before use.[3]
-
Recommended Concentrations:
-
Cell (Protein Complex AB): The concentration of the binary complex [AB] in the cell should be 10-50 µM.[3] To ensure saturation, Protein A should be at the target concentration (e.g., 20 µM) and Protein B should be in slight excess.
-
Syringe (Ligand C): The concentration of Ligand C in the syringe should be at least 10-15 times the concentration of the complex in the cell (e.g., 200-300 µM).[13]
-
2. Instrument Setup (e.g., MicroCal ITC200):
-
Thoroughly clean the sample cell and syringe according to the manufacturer's protocol.[14]
-
Fill the reference cell with degassed buffer or water.[14]
-
Load the protein complex solution (approx. 300 µL) into the sample cell, avoiding bubbles.[3]
-
Load the ligand solution (approx. 100-120 µL) into the injection syringe.[3]
-
Set the experimental temperature (e.g., 25°C).
-
Set titration parameters: typically 1 initial injection of 0.4 µL followed by 18-19 injections of 2 µL, with a 150-second spacing between injections.
3. Data Collection:
-
Perform a control titration by injecting the ligand from the syringe into buffer in the cell. This measures the heat of dilution, which must be subtracted from the main experiment.[14]
-
Run the main experiment, titrating Ligand C into the cell containing the AB complex. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[15]
4. Data Analysis:
-
Integrate the raw heat peaks to generate a binding isotherm (kcal/mol vs. molar ratio).
-
Subtract the control (heat of dilution) data.
-
Fit the resulting isotherm to an appropriate binding model (e.g., 'One Set of Sites') using software like Origin or specialized programs.[10] The fit will yield the key thermodynamic parameters: KD, ΔH, and stoichiometry (n).
-
The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the relationship: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.[3]
Comparative Experimental Data
The following table presents hypothetical but realistic data for the characterization of a ternary complex system (e.g., PROTAC-mediated complex between a target protein and an E3 ligase), as might be obtained from different techniques.[6][7]
Table 2: Example Data for a VHL:PROTAC:TargetProtein System
| Interaction | Technique | Parameter | Value |
| PROTAC <> VHL (Binary) | ITC | KD | 66 nM[7] |
| ΔH | -8.5 kcal/mol | ||
| SPR | KD | 29 nM[7] | |
| kon | 1.5 x 105 M-1s-1 | ||
| koff | 4.3 x 10-3 s-1 | ||
| PROTAC <> TargetProtein (Binary) | ITC | KD | 4 nM[7] |
| ΔH | -11.2 kcal/mol | ||
| SPR | KD | 1 nM[7] | |
| kon | 2.1 x 106 M-1s-1 | ||
| koff | 2.1 x 10-3 s-1 | ||
| VHL:PROTAC <> TargetProtein (Ternary) | ITC | KD, ternary | 2.6 nM |
| Cooperativity (α) | 15[6] | ||
| SPR | KD, ternary | 0.5 nM | |
| koff, ternary | 1.4 x 10-4 s-1[6] | ||
| Cooperativity (α) | 26[6] | ||
| BLI | KD, ternary | ~1 nM |
Cooperativity (α) is a measure of how the binding of one component affects the binding of the next. It is often calculated as the ratio of the binary KD to the ternary KD. A value > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary interactions would suggest.[6]
Conclusion
Isothermal Titration Calorimetry is an indispensable tool for the study of ternary complexes, offering a direct, in-solution measurement of the complete thermodynamic profile of binding.[3][11] While techniques like SPR and BLI provide valuable kinetic data and higher throughput, ITC remains the gold standard for elucidating the enthalpic and entropic driving forces that govern complex formation.[6][7] A multi-faceted approach, using ITC to establish the thermodynamic foundation and complementing it with kinetic data from SPR or BLI, provides the most comprehensive understanding of ternary complex assembly and stability, empowering rational drug design and the dissection of complex biological systems.
References
- 1. Characterizing thermodynamics and capturing dynamics of ternary complexes involved in targeted protein degradation - American Chemical Society [acs.digitellinc.com]
- 2. researchhub.com [researchhub.com]
- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xantec.com [xantec.com]
- 9. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 13. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 14. researchgate.net [researchgate.net]
- 15. cif.iastate.edu [cif.iastate.edu]
A Comparative Guide to Surface Plasmon Resonance (SPR) for Analyzing PROTAC Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, understanding the intricate binding kinetics of Proteolysis Targeting Chimeras (PROTACs) is paramount for rational drug design and optimization. PROTACs function by forming a ternary complex with a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The efficiency of this process is critically dependent on the kinetics and thermodynamics of both binary and ternary complex formation. Among the various biophysical techniques available, Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free tool for elucidating these complex interactions in real-time.
This guide provides an objective comparison of SPR with other common analytical techniques for characterizing PROTAC binding kinetics, supported by experimental data and detailed protocols.
Comparing Technologies for PROTAC Binding Analysis
The selection of an appropriate analytical method is crucial for obtaining high-quality kinetic and affinity data. While several techniques can be employed, they differ significantly in the information they provide, throughput, and experimental requirements.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Bio-Layer Interferometry (BLI) | Fluorescence-Based Assays (TR-FRET, FP, AlphaLISA) |
| Principle | Mass change on a sensor surface | Heat change upon binding | Wavelength shift of reflected light | Proximity-based energy transfer or polarization change |
| Key Outputs | kon , koff , KD | KD , ΔH, ΔS, Stoichiometry (n) | kon , koff , KD | Relative binding, IC50/EC50 |
| Label-Free | Yes | Yes | Yes | No (requires fluorescent labels/tags) |
| Real-time Kinetics | Yes | No | Yes | No (typically endpoint) |
| Throughput | Medium to High | Low | High | High |
| Sample Consumption | Low to Medium | High | Low | Low |
| Cooperativity (α) | Can be determined from KD values | Can be determined from KD values | Can be determined from KD values | Can be inferred |
| Strengths | Provides full kinetic profile (association and dissociation rates).[1][2] | Gold standard for thermodynamic characterization.[1][3] | High throughput, tolerant to crude samples. | High throughput, suitable for screening large libraries.[4][5] |
| Limitations | Potential for mass transport limitations and protein immobilization artifacts. | Low throughput, high sample requirement, sensitive to buffer mismatch.[6] | Lower sensitivity for small molecules compared to SPR. | Prone to artifacts from compound fluorescence and requires labeled reagents.[6] |
Quantitative Data Comparison: The Case of MZ1
To illustrate the comparative performance of these techniques, let's examine the binding data for the well-characterized BET degrader, MZ1. MZ1 recruits the VHL E3 ligase to degrade BRD4.
SPR Analysis of MZ1 Binding
SPR has been extensively used to dissect the binary and ternary binding events of MZ1. The following table summarizes representative kinetic and affinity data obtained by SPR.
| Interaction | kon (M-1s-1) | koff (s-1) | KD (nM) | Cooperativity (α) | Reference |
| Binary: MZ1 to VHL | 1.9 x 104 | 5.5 x 10-4 | 29 | - | [1] |
| Ternary: MZ1:BRD4BD2 to VHL | 1.2 x 106 | 1.6 x 10-3 | 1.3 | ~22 | [1] |
Note: Cooperativity (α) is calculated as KD (binary) / KD (ternary).
ITC Analysis of MZ1 Binding
ITC provides thermodynamic insights into the same interactions, offering a complementary perspective to the kinetic data from SPR.
| Interaction | KD (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Cooperativity (α) | Reference |
| Binary: MZ1 to VHL | 66 | -8.2 | -1.6 | - | [7] |
| Ternary: MZ1:BRD4BD2 to VHL | 3.7 | - | - | ~18 | [7] |
Experimental Protocols
Detailed and robust experimental protocols are essential for generating high-quality, reproducible data. Below are representative protocols for characterizing PROTAC binding kinetics using SPR and a summary of protocols for alternative techniques.
Surface Plasmon Resonance (SPR) Protocol for PROTAC Ternary Complex Kinetics
This protocol describes a common experimental setup where the E3 ligase is immobilized on the sensor chip.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chip (e.g., Series S Sensor Chip CM5)
-
Immobilization reagents (e.g., Amine Coupling Kit: EDC, NHS, ethanolamine)
-
Purified, biotinylated E3 ligase complex (e.g., VCB: VHL-ElonginB-ElonginC)
-
Purified target protein (e.g., BRD4BD2)
-
PROTAC of interest (e.g., MZ1)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
2. Experimental Workflow:
Caption: SPR experimental workflow for PROTAC binding kinetics.
3. Detailed Steps:
-
Chip Preparation and Ligand Immobilization:
-
Activate the sensor surface using a standard amine coupling protocol (injection of EDC/NHS).
-
Immobilize the biotinylated E3 ligase complex (e.g., VCB) to a target density (e.g., ~1000 RU) on a streptavidin-coated sensor chip.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binary Interaction Analysis:
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface, from lowest to highest concentration.
-
Monitor the association and dissociation phases in real-time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein (e.g., 20-50 fold excess over the binary KD of PROTAC to target) and varying concentrations of the PROTAC.[8]
-
Inject these pre-incubated solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation.
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) by dividing the KD of the binary interaction (PROTAC to E3 ligase) by the KD of the ternary interaction.
-
Isothermal Titration Calorimetry (ITC) Protocol Summary
-
Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) and stoichiometry of binding.
-
Procedure:
-
Binary Titration: Titrate the PROTAC into a solution of either the E3 ligase or the target protein.
-
Ternary Titration: Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the target protein, or titrate one of the proteins into a solution of the other protein pre-saturated with the PROTAC.
-
Data Analysis: Fit the resulting heat changes to a binding model to extract thermodynamic parameters.
-
Bio-Layer Interferometry (BLI) Protocol Summary
-
Objective: To determine kinetic parameters (kon, koff, KD) in a higher throughput format.
-
Procedure:
-
Immobilization: Immobilize one of the proteins (e.g., biotinylated E3 ligase) onto streptavidin-coated biosensors.
-
Association: Dip the biosensors into wells containing the PROTAC (for binary) or a pre-incubated mixture of the PROTAC and target protein (for ternary) at various concentrations.
-
Dissociation: Move the biosensors to buffer-only wells to monitor dissociation.
-
Data Analysis: Fit the binding curves to a kinetic model.
-
TR-FRET and AlphaLISA Protocol Summaries
-
Objective: To measure the relative amount of ternary complex formation in a high-throughput, proximity-based assay.
-
Procedure:
-
Reagent Preparation: Use tagged proteins (e.g., His-tagged E3 ligase, GST-tagged target) and corresponding labeled detection reagents (e.g., anti-His-donor, anti-GST-acceptor).
-
Assay: Incubate the proteins, PROTAC, and detection reagents together.
-
Detection: Measure the FRET or AlphaLISA signal, which is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the signal as a function of PROTAC concentration to generate a characteristic "hook effect" curve.
-
PROTAC Mechanism of Action
The following diagram illustrates the key steps in the PROTAC-mediated degradation pathway, highlighting the central role of ternary complex formation.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labonline.com.au [labonline.com.au]
A Comparative Guide to the Degradation Efficiency of E3 Ligase Ligand-Linker Conjugates
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are designed to selectively eliminate unwanted proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] A PROTAC's efficacy is critically dependent on its three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][4] The choice of the E3 ligase ligand and the nature of the linker are paramount in determining the degradation efficiency, selectivity, and overall pharmacological profile of the PROTAC.[5][]
This guide provides an objective comparison of the degradation efficiency of different E3 ligase ligand-linker conjugates, with a focus on the two most extensively utilized E3 ligases: Cereblon (CRBN) and von Hippel-Lindau (VHL).[][8] We will delve into the supporting experimental data, provide detailed methodologies for key experiments, and visualize the relevant biological pathways and workflows.
Comparative Analysis of E3 Ligase Ligands: CRBN vs. VHL
The selection of an E3 ligase is a crucial first step in PROTAC design. CRBN and VHL are the most widely used E3 ligases due to the availability of well-characterized, high-affinity small molecule ligands.[9][10]
Cereblon (CRBN): CRBN is a substrate receptor of the CUL4A E3 ubiquitin ligase complex.[11][12] Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[8][13]
von Hippel-Lindau (VHL): VHL is the substrate recognition component of the CUL2 E3 ligase complex.[14][15] VHL ligands are often based on a hydroxyproline (B1673980) pharmacophore, which mimics the binding of its natural substrate, hypoxia-inducible factor 1α (HIF-1α).[][16]
The choice between CRBN and VHL can be influenced by several factors, including the target protein, the cellular context, and the desired properties of the degrader.[8] For instance, the subcellular localization of the E3 ligase can play a role; CRBN is primarily located in the nucleus, while VHL is present in both the cytoplasm and the nucleus.[]
The Critical Role of the Linker
The linker is not merely a passive tether but an active modulator of PROTAC activity.[17] Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation.[3][4]
-
Linker Length: An optimal linker length is crucial. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may lead to unproductive binding and reduced degradation efficiency.[17][18]
-
Linker Composition: The chemical makeup of the linker affects the physicochemical properties of the PROTAC, such as solubility and cell permeability.[17] Common linker motifs include flexible polyethylene (B3416737) glycol (PEG) and alkyl chains, as well as more rigid structures like alkynes and heterocyclic rings.[][17]
-
Attachment Points: The points at which the linker connects to the POI ligand and the E3 ligase ligand are critical for maintaining the binding affinity of each ligand to its respective protein.[4][17]
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1] The following tables summarize the degradation efficiency of representative PROTACs targeting various proteins, categorized by the recruited E3 ligase.
Table 1: Degradation Efficiency of CRBN-Based PROTACs
| PROTAC Example | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Line |
| dBET1 | BRD4 | Pomalidomide | 4 nM | >95% | MV4;11 |
| ARD-69 | AR | Pomalidomide | 1 nM | >95% | LNCaP |
| Compound 14a | CRBN | Pomalidomide | 200 nM | ~98% | HEK293 |
Table 2: Degradation Efficiency of VHL-Based PROTACs
| PROTAC Example | Target Protein | E3 Ligase Ligand | DC50 | Dmax | Cell Line |
| ARV-771 | BET Bromodomains | VH032 | <1 nM | >90% | 22Rv1 |
| MZ1 | BRD4 | VH032 | 25 nM | >90% | HeLa |
| PROTAC 139 | BRD4 | VL285 Analog | 3.3 nM | 97% | PC3 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC efficacy.[17]
Western Blotting for Target Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.[1][19]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight.[1] Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours).[1][19] Include a vehicle-only control.[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[1] Scrape the cells and collect the lysate.[1]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant.[1] Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples.[19] Add Laemmli sample buffer and boil the samples to denature the proteins.[1][19] Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[1] Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1] After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Analysis: Quantify the band intensities using densitometry software.[1] Normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[1] Generate a dose-response curve to determine the DC50 and Dmax values.[1]
Cell Viability Assay
This assay measures the effect of PROTAC-induced protein degradation on cell proliferation and survival.[20][21]
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
PROTAC compound and vehicle control
-
Opaque-walled 96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.[20]
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells.[20] Include a vehicle control.
-
Incubation: Incubate the plate for a chosen duration (e.g., 48 or 72 hours).[20]
-
Assay: Equilibrate the plate and the cell viability reagent to room temperature.[21] Add the reagent to each well.[21]
-
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.[20][21] Measure the luminescence using a luminometer.[21]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[20]
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein.[22][23]
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase, and target protein
-
Ubiquitin
-
PROTAC compound
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3, target protein, ubiquitin, and ATP in the reaction buffer. Add the PROTAC or vehicle control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the target protein or ubiquitin to detect the formation of polyubiquitinated target protein.[22]
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows involved in the evaluation of E3 ligase ligand-linker conjugates.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. pnas.org [pnas.org]
- 15. pnas.org [pnas.org]
- 16. communities.springernature.com [communities.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]
- 23. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
Navigating the Proteome: A Comparative Guide to Profiling PROTAC Selectivity
For researchers, scientists, and drug development professionals, ensuring the precise selectivity of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. This guide provides a comprehensive comparison of proteomics-based methodologies to assess PROTAC selectivity, complete with experimental protocols and data presentation to aid in the design and validation of these novel therapeutics.
PROTACs offer a revolutionary approach to drug discovery by hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] However, their bifunctional nature, comprising a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker, presents a complex challenge in ensuring that only the intended target is degraded.[2][3] Unintended degradation of off-target proteins can lead to toxicity and other adverse effects, underscoring the critical need for robust and comprehensive selectivity profiling.[4][5] Mass spectrometry-based proteomics has emerged as the gold standard for an unbiased, global assessment of changes in the proteome following PROTAC treatment.[4][6]
Comparative Analysis of Proteomics-Based Profiling Techniques
The choice of proteomic strategy is critical for a thorough understanding of a PROTAC's selectivity. The following table summarizes and compares the key quantitative mass spectrometry-based techniques used for this purpose.
| Technique | Principle | Advantages | Disadvantages | Typical Throughput | Quantitative Accuracy |
| Tandem Mass Tag (TMT) Labeling | Isobaric labeling of peptides from different samples. Reporter ions are released during MS/MS for relative quantification.[4][7] | High multiplexing capacity (up to 18 samples).[7] Excellent precision and accuracy for relative quantification. | Can be expensive. Ratio compression can underestimate large fold changes. | Moderate to High | High |
| Label-Free Quantification (LFQ) - Data-Independent Acquisition (DIA) | All precursor ions within a defined m/z range are fragmented, creating a comprehensive digital map of the proteome.[8] | High reproducibility and deep proteome coverage.[9] No labeling required, reducing sample preparation complexity and cost. | Data analysis can be complex. Requires extensive spectral libraries for optimal performance. | High | Good to High |
| Label-Free Quantification (LFQ) - Data-Dependent Acquisition (DDA) | The most intense precursor ions are selected for fragmentation in a "top-N" fashion. | Cost-effective and widely accessible. | Stochastic nature of precursor selection can lead to missing values. Lower reproducibility compared to DIA. | Moderate | Moderate |
| Native Mass Spectrometry (nMS) | Analysis of intact protein complexes under non-denaturing conditions. | Provides direct evidence of ternary complex (E3-PROTAC-Target) formation.[10] Can reveal binding stoichiometry and cooperativity. | Lower throughput. Not a direct measure of protein degradation. | Low | N/A (Measures complex formation) |
Key Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. The following sections provide methodologies for the key experiments involved in PROTAC selectivity profiling.
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow using Tandem Mass Tag (TMT) labeling for the quantitative analysis of protein abundance changes induced by a PROTAC.
1. Cell Culture and Treatment:
-
Culture a relevant human cell line to approximately 70-80% confluency.[6]
-
Treat cells with the PROTAC at various concentrations (e.g., a concentration near the DC50 and a higher concentration to assess for the "hook effect").[6]
-
Include essential controls: a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).[4][6]
-
Harvest cells after a predetermined treatment duration (e.g., 4, 8, or 24 hours) to capture both direct and downstream effects.[11]
2. Cell Lysis and Protein Digestion:
-
Lyse the harvested cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]
-
Determine the protein concentration of each lysate using a BCA assay.[12]
-
Take a standardized amount of protein from each sample and perform in-solution or in-gel digestion using trypsin overnight at 37°C to generate peptides.
3. Isobaric Labeling (TMT):
-
Label the resulting peptide mixtures from each condition with the respective TMTpro reagents according to the manufacturer's protocol.[7]
-
Combine the labeled samples into a single tube.
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the multiplexed peptide sample using a nano-flow liquid chromatography system.[4][8]
-
Analyze the eluting peptides on a high-resolution Orbitrap mass spectrometer.[8][9]
-
Acquire data using a method that includes a full MS scan followed by data-dependent MS/MS scans on the most abundant precursor ions.
5. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify peptides and proteins by searching the data against a human protein database.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT labels.
-
Proteins exhibiting a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[4]
Western Blotting for Validation of Potential Off-Targets
Western blotting is a crucial orthogonal method to validate the findings from global proteomics experiments.[6][12]
1. Sample Preparation:
-
Prepare cell lysates from cells treated with the PROTAC and controls as described in the global proteomics protocol.
-
Determine the protein concentration of each lysate.[12]
2. SDS-PAGE and Protein Transfer:
-
Denature a standardized amount of protein from each sample by boiling in Laemmli sample buffer.[12]
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
3. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific to the potential off-target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
4. Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]
-
Quantify the band intensities using densitometry software.
-
Normalize the protein levels to a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm the direct engagement of the PROTAC with potential off-target proteins in a cellular context.[4][6]
1. Cell Treatment and Heating:
-
Treat intact cells with the PROTAC or a vehicle control.
-
Heat the cell suspensions to a range of temperatures in a thermal cycler.
2. Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
3. Protein Quantification:
-
Analyze the amount of the specific protein remaining in the soluble fraction at each temperature by Western blotting or other quantitative protein analysis methods.
4. Data Analysis:
-
The binding of the PROTAC to a protein can stabilize it, leading to a higher melting temperature. A shift in the melting curve of a protein in the presence of the PROTAC indicates direct engagement.
Visualizing PROTAC Mechanisms and Workflows
To facilitate a clearer understanding of the complex processes involved in PROTAC selectivity profiling, the following diagrams illustrate key concepts and workflows.
Caption: General mechanism of action for a PROTAC.
Caption: A typical global proteomics workflow for PROTAC selectivity profiling.
Caption: Decision-making workflow for validating potential off-target proteins.
Conclusion
A multi-pronged approach, with global proteomics at its core, is indispensable for the rigorous assessment of PROTAC selectivity.[6] By combining high-throughput mass spectrometry techniques with orthogonal validation methods, researchers can gain a comprehensive understanding of a PROTAC's impact on the cellular proteome. This detailed profiling is not only crucial for identifying potential liabilities early in the drug discovery process but also for optimizing the design of next-generation degraders with improved selectivity and therapeutic windows.[13][14] The methodologies and workflows presented in this guide provide a robust framework for the systematic and objective evaluation of PROTAC selectivity, ultimately contributing to the development of safer and more effective targeted protein degradation therapies.
References
- 1. portlandpress.com [portlandpress.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. A case study of the MassChemSite Reaction Tracking Workflow: Detecting and identifying byproducts during PROTAC synthesis – Mass Analytica [mass-analytica.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scienceopen.com [scienceopen.com]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of E3 Ligase Ligand-linker Conjugate 55
The proper disposal of E3 Ligase Ligand-linker Conjugate 55, a potent, biologically active compound, is critical for ensuring laboratory safety and environmental protection. As a member of the class of molecules often referred to as Proteolysis Targeting Chimeras (PROTACs), this conjugate and all materials contaminated with it must be managed as hazardous cytotoxic waste.[1][2][3] Due to its mechanism of action, which involves hijacking the cell's protein disposal machinery, it should be handled with the highest level of precaution.[1][4][5]
Disclaimer: "this compound" is a specific designation for which a public Safety Data Sheet (SDS) is not available. The following procedures are based on established best practices for the disposal of cytotoxic and hazardous research chemicals, including PROTACs.[6] Researchers must always consult their institution's Environmental Health and Safety (EHS) department and the compound's specific SDS, if available, for local regulations and definitive guidance.
Core Principle: Treat as Hazardous Cytotoxic Waste
All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.[7] The primary and required method for final disposal is high-temperature incineration through a licensed hazardous waste management facility.[8][9][10] Under no circumstances should this compound or any contaminated materials be disposed of in regular trash or flushed down the drain.[7][11]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for segregating, collecting, and preparing this compound waste for final disposal.
Step 1: Hazard Assessment and PPE
Before handling the compound, identify its potential hazards. For novel compounds where full toxicological data is unavailable, assume high toxicity.[12] Always wear appropriate Personal Protective Equipment (PPE):
-
Double nitrile gloves
-
Safety goggles or face shield
-
Chemical-resistant lab coat
-
Use a certified chemical fume hood for all manipulations.
Step 2: Waste Segregation at the Point of Generation
Proper segregation is mandatory to ensure safe and compliant disposal.[13] Waste is categorized based on the level of contamination: Bulk or Trace .[14][15] Use designated, clearly labeled, and color-coded waste containers.[8]
| Waste Category | Description | Examples |
| Bulk Hazardous Waste | Materials containing significant quantities (>3% by weight) of the active compound.[15] | - Unused or expired stock of this compound- Heavily contaminated spill cleanup materials- Grossly contaminated vials or containers- Concentrated solutions and reaction mixtures |
| Trace Hazardous Waste | Items contaminated with minimal residual amounts (<3% by weight) of the active compound (RCRA empty).[14][15] | - Used PPE (gloves, gowns, masks)[8]- Contaminated lab supplies (pipette tips, serological pipettes, vials, plates)[6]- Emptied IV bags and tubing[14]- Contaminated bench paper and wipes[7] |
| Contaminated Sharps | Any sharp object contaminated with the compound. | - Needles and syringes[12]- Contaminated glass Pasteur pipettes- Scalpel blades |
Step 3: Containerization and Labeling
Select the correct containers for each waste stream. All containers must be sealed when not in use and when three-quarters full to prevent spills.[7]
| Waste Stream | Container Type | Labeling Requirements |
| Bulk Hazardous Waste | Black RCRA-rated, rigid, leak-proof container.[14][15] | "Hazardous Waste," "Cytotoxic," Chemical Name: "this compound" |
| Trace Hazardous Waste | Yellow (or other institutionally designated color) rigid, leak-proof container or double-bagged in yellow chemotherapy waste bags.[12][14] | "Trace Hazardous Waste," "Trace Chemotherapy Waste," "Incinerate Only" |
| Contaminated Sharps | Yellow (or other designated color) puncture-resistant sharps container specifically labeled for chemotherapy/cytotoxic waste.[12][16] | "Cytotoxic Sharps," "Hazardous Waste," "Incinerate Only" |
Step 4: Decontamination of Work Surfaces
Proper decontamination of laboratory surfaces is crucial to prevent cross-contamination.[6]
-
Initial Cleaning (Detergent): Moisten a low-lint wipe with a detergent solution. Wipe the surface in one direction. Dispose of the wipe as Trace Hazardous Waste.[7]
-
Rinsing: Moisten a new wipe with sterile water to rinse away detergent residue. Dispose of the wipe.[7]
-
Final Decontamination (Alcohol): Use a new wipe moistened with 70% isopropyl alcohol to wipe the surface again. Allow to air dry. Dispose of the wipe as Trace Hazardous Waste.[7]
Step 5: Storage and Final Disposal
-
Secure Storage: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be secure and away from general lab traffic.
-
Schedule Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[6] Ensure all required documentation is completed as per institutional and regulatory guidelines.[17]
-
Transportation: Waste must be transported by a licensed hazardous materials carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final incineration.[8][18]
Experimental Workflow & Disposal Decision Logic
The following diagram illustrates the workflow for handling this compound and the decision process for proper waste segregation.
Caption: Waste Disposal Workflow for this compound.
References
- 1. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. portlandpress.com [portlandpress.com]
- 4. PROTACS - the body's own garbage disposal against cancer - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 5. PROTACs: “Disposal” as Therapy | Aktuelles aus der Goethe-Universität Frankfurt [aktuelles.uni-frankfurt.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. securewaste.net [securewaste.net]
- 9. Chemotherapy Waste Management, Treatment, and Disposal [malsparo.com]
- 10. cleanaway.com.au [cleanaway.com.au]
- 11. targetmol.com [targetmol.com]
- 12. hsrm.umn.edu [hsrm.umn.edu]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. sdmedwaste.com [sdmedwaste.com]
- 15. danielshealth.com [danielshealth.com]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
